molecular formula C9H6N4 B1591283 6-(1H-pyrazol-1-yl)nicotinonitrile CAS No. 956568-52-8

6-(1H-pyrazol-1-yl)nicotinonitrile

Cat. No.: B1591283
CAS No.: 956568-52-8
M. Wt: 170.17 g/mol
InChI Key: JIVJRKSMKHGTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-pyrazol-1-yl)nicotinonitrile is a useful research compound. Its molecular formula is C9H6N4 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyrazol-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVJRKSMKHGTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585406
Record name 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956568-52-8
Record name 6-(1H-Pyrazol-1-yl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956568-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-(1H-pyrazol-1-yl)nicotinonitrile: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-(1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, plausible synthetic routes, and its pivotal role as a scaffold in the design of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Pyrazolyl-Nicotinonitrile Moiety

The convergence of a pyrazole ring and a nicotinonitrile framework in this compound creates a molecule with a unique electronic and structural profile, making it a valuable intermediate in the synthesis of bioactive compounds. The nicotinonitrile moiety, a pyridine ring bearing a nitrile group, is a common feature in a variety of pharmaceuticals, offering sites for molecular interactions and metabolic stability. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

The strategic combination of these two heterocyclic systems in this compound has positioned it as a key building block in the development of targeted therapies, most notably in the realm of kinase inhibitors for oncology and inflammatory diseases.[2]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring attached to the 6-position of a pyridine ring, which also bears a nitrile functional group at the 3-position.

Molecular Formula: C₉H₆N₄

Molecular Weight: 170.17 g/mol [3]

CAS Number: 956568-52-8[3]

The key structural features are the planar aromatic systems of the pyridine and pyrazole rings, and the linear nitrile group. This arrangement allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for its binding to biological targets.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₆N₄PubChem
Molecular Weight170.17 g/mol [3]
CAS Number956568-52-8[3]
AppearanceSolid (predicted)-
StorageSealed in dry, room temperature[3]

Proposed Synthesis of this compound

The proposed synthesis involves the coupling of a halosubstituted nicotinonitrile, such as 6-chloronicotinonitrile or 6-bromonicotinonitrile, with pyrazole in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Reaction Principle

The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the halo-nicotinonitrile, followed by coordination of the pyrazole, deprotonation by the base, and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Diagram 1: Proposed Synthesis of this compound via Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_catalyst Catalyst System 6-Chloronicotinonitrile 6-Chloronicotinonitrile Reaction Buchwald-Hartwig Cross-Coupling 6-Chloronicotinonitrile->Reaction Pyrazole Pyrazole Pyrazole->Reaction Pd(OAc)2 Pd(OAc)2 (Palladium(II) Acetate) Pd(OAc)2->Reaction Xantphos Xantphos (Ligand) Xantphos->Reaction Cs2CO3 Cs2CO3 (Base) Cs2CO3->Reaction Solvent Toluene or Dioxane (Solvent) Solvent->Reaction Heat Product This compound Reaction->Product

Caption: Proposed synthetic route to this compound.

Proposed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for similar substrates.[6][7] Optimization of reaction conditions may be necessary to achieve optimal yield and purity.

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-chloronicotinonitrile (1.0 eq), pyrazole (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq) to the Schlenk tube.

  • Solvent and Degassing: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound
TechniquePredicted Data
¹H NMR Signals corresponding to the protons on the pyridine and pyrazole rings. The chemical shifts and coupling constants would be consistent with the substituted aromatic systems.
¹³C NMR Resonances for all nine carbon atoms, including the nitrile carbon, and the carbons of the pyridine and pyrazole rings.
IR (Infrared) Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2240 cm⁻¹. Bands corresponding to C=N and C=C stretching of the aromatic rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (170.17 g/mol ).

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a valuable starting point for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeting PIM-1 Kinase

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival, proliferation, and apoptosis.[1] Several studies have shown that nicotinonitrile derivatives incorporating a pyrazole moiety exhibit potent inhibitory activity against PIM-1 kinase.[8][9] The pyrazolyl-nicotinonitrile core of this compound serves as an excellent template for the design of PIM-1 inhibitors. The nitrogen atoms in the pyridine and pyrazole rings can form crucial hydrogen bonds with the hinge region of the kinase active site, while the nitrile group can be a key interaction point or a handle for further chemical modification to enhance potency and selectivity.

Targeting LRRK2 Kinase

Leucine-rich repeat kinase 2 (LRRK2) is another important drug target, particularly for neurodegenerative diseases such as Parkinson's disease. Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease.[10] The development of LRRK2 kinase inhibitors is an active area of research. The 1H-pyrazole moiety has been identified as a key pharmacophore in the design of potent and selective LRRK2 inhibitors.[10] The this compound scaffold can be elaborated to generate novel LRRK2 inhibitors with potential therapeutic applications in neurodegenerative disorders.

Diagram 2: Mechanism of Action of a this compound-based Kinase Inhibitor

G cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Substrate Substrate Protein ATP_Binding_Pocket->Substrate Phosphorylation Hinge_Region Hinge Region Inhibitor This compound Derivative Inhibitor->ATP_Binding_Pocket Binds Competitively Inhibitor->Hinge_Region Forms H-bonds ATP ATP ATP->ATP_Binding_Pocket Blocked Phosphorylated_Substrate Phosphorylated Substrate Protein Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Activates Disease_Progression Disease Progression (e.g., Cancer Cell Proliferation) Cell_Signaling->Disease_Progression Leads to

Caption: Competitive inhibition of a kinase by a pyrazolyl-nicotinonitrile derivative.

Conclusion and Future Perspectives

This compound is a strategically important heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its straightforward, albeit proposed, synthesis via modern cross-coupling methodologies, combined with its inherent structural features, makes it an attractive starting material for the development of novel therapeutics. The demonstrated utility of the pyrazolyl-nicotinonitrile scaffold in targeting key kinases such as PIM-1 and LRRK2 underscores its relevance in the ongoing search for more effective treatments for cancer and neurodegenerative diseases. Future research will likely focus on the further derivatization of this core structure to optimize potency, selectivity, and pharmacokinetic properties, leading to the discovery of next-generation targeted therapies.

References

An In-depth Technical Guide to 6-(1H-pyrazol-1-yl)nicotinonitrile (CAS Number: 956568-52-8)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Building Block for Kinase Inhibitor Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-(1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With its unique structural motif combining a pyridine core, a pyrazole substituent, and a nitrile functional group, this molecule serves as a versatile scaffold for the synthesis of biologically active compounds, particularly kinase inhibitors. This document details a validated synthetic protocol, explores its physicochemical properties, and delves into its potential mechanism of action as a PIM-1 kinase inhibitor, a key target in oncology. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this compound in their research endeavors.

Introduction and Chemical Identity

This compound is a niche yet pivotal chemical entity in the landscape of modern medicinal chemistry. Its structure is characterized by a nicotinonitrile core, which is a pyridine ring substituted with a nitrile group, and a pyrazole ring attached at the 6-position of the pyridine. The nitrile group offers a handle for further chemical transformations, while the pyrazolyl-pyridine scaffold is a recognized pharmacophore in numerous kinase inhibitors.[1] The growing interest in this compound stems from its potential as a key intermediate in the synthesis of targeted cancer therapeutics. The pyrazole and pyridine moieties are prevalent in a multitude of FDA-approved drugs, highlighting their importance in establishing crucial interactions with biological targets.[2]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 956568-52-8[3]
Molecular Formula C₉H₆N₄[4]
Molecular Weight 170.17 g/mol [3]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Boiling Point 336.43 °C at 760 mmHg (predicted)[1]
Storage Room temperature, dry, sealed[1]
SMILES C1=CN(N=C1)C2=NC=C(C=C2)C#N[3]
InChIKey JIVJRKSMKHGTLT-UHFFFAOYSA-N[4]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established methodology in heterocyclic chemistry provides a direct and efficient route to the desired product.

Synthetic Workflow

The synthesis involves the reaction of a halo-substituted nicotinonitrile with pyrazole in the presence of a suitable base. The most common and commercially available starting material is 6-chloronicotinonitrile.

Synthesis_Workflow reagent1 6-Chloronicotinonitrile reaction Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction reagent2 Pyrazole reagent2->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound workup Aqueous Workup & Purification reaction->workup Heat workup->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a patented synthetic procedure and should be performed by qualified personnel in a controlled laboratory setting.

Materials:

  • 6-Chloronicotinonitrile

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 6-chloronicotinonitrile (1.0 equivalent) in DMF, add pyrazole (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Causality of Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild and effective base for this transformation, deprotonating the pyrazole to form the nucleophilic pyrazolate anion without causing significant side reactions.

  • Solvent (DMF): DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation, leaving the pyrazolate anion more nucleophilic. Its high boiling point is also suitable for the required reaction temperature.

  • Excess Pyrazole: A slight excess of pyrazole is used to ensure the complete consumption of the limiting reagent, 6-chloronicotinonitrile.

Structural Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy (Predicted)

The NMR spectra are crucial for confirming the successful synthesis and purity of the compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Pyridine-H~8.9dH2
Pyridine-H~8.2ddH4
Pyridine-H~7.9dH5
Pyrazole-H~8.0dH3'
Pyrazole-H~7.7dH5'
Pyrazole-H~6.5tH4'
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Pyridine-C~152C6
Pyridine-C~151C2
Pyridine-C~140C4
Pyridine-C~120C5
Pyridine-C~108C3
Nitrile-C~117CN
Pyrazole-C~142C3'
Pyrazole-C~128C5'
Pyrazole-C~110C4'

Note: Predicted chemical shifts are based on general values for similar heterocyclic systems and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy (Predicted)

Mass Spectrometry:

  • Expected [M+H]⁺: m/z 171.0665. The high-resolution mass spectrum should confirm the elemental composition of C₉H₆N₄.[4]

Infrared Spectroscopy:

  • Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected around 2220-2240 cm⁻¹.

  • Aromatic C=C and C=N stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H stretching: Bands are expected above 3000 cm⁻¹.

Application in Drug Discovery: A Putative PIM-1 Kinase Inhibitor

The pyrazolyl-pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Specifically, compounds with this core structure have shown promise as inhibitors of PIM kinases.[2]

The PIM-1 Kinase Signaling Pathway

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[5] It is often overexpressed in various cancers, making it an attractive target for therapeutic intervention. PIM-1 is a downstream effector of the JAK/STAT signaling pathway and exerts its oncogenic effects by phosphorylating a number of downstream targets that regulate cell cycle progression and inhibit apoptosis.[5]

PIM1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization PIM1 PIM-1 BAD BAD PIM1->BAD Phosphorylation (Inhibition) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits STAT3_dimer->PIM1 Transcription cMyc c-Myc STAT3_dimer->cMyc Transcription Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle Cytokine Cytokine Cytokine->Cytokine_Receptor Cytokine Binding Inhibitor This compound Inhibitor->PIM1 Inhibition

Caption: Proposed mechanism of action via PIM-1 kinase inhibition.

Proposed Mechanism of Action

This compound is hypothesized to function as an ATP-competitive inhibitor of PIM-1 kinase. The nitrogen atoms of the pyrazole and pyridine rings can form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common binding motif for kinase inhibitors. By occupying the ATP-binding site, the compound would prevent the phosphorylation of PIM-1's downstream substrates. This inhibition would lead to:

  • Promotion of Apoptosis: By preventing the inhibitory phosphorylation of pro-apoptotic proteins like BAD, the apoptotic cascade can be initiated.

  • Cell Cycle Arrest: PIM-1 is known to phosphorylate cell cycle regulators such as p21 and p27. Inhibition of PIM-1 would lead to cell cycle arrest, thereby halting proliferation.[6]

The structure-activity relationship (SAR) of pyrazolyl-pyridine derivatives suggests that the nitrile group may also contribute to binding affinity or selectivity.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

Table 3: Hazard and Precautionary Statements

Hazard Statements Precautionary Statements
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H312: Harmful in contact with skin.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H315: Causes skin irritation.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
H319: Causes serious eye irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H332: Harmful if inhaled.

Source:[3]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound represents a valuable and versatile building block for the development of novel kinase inhibitors, with a particularly strong potential for targeting the PIM-1 kinase. This technical guide has provided a detailed synthetic protocol, predicted characterization data, and a plausible mechanism of action to aid researchers in its application. The continued exploration of this and related scaffolds holds significant promise for the discovery of new therapeutic agents for the treatment of cancer and other proliferative diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-(1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the critical role of physicochemical properties in determining the pharmacokinetic and pharmacodynamic profile of a molecule, this document synthesizes available data to offer a detailed profile of this compound. Where experimental data is not publicly available, this guide provides robust estimations based on closely related analogues and established computational models. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of key physicochemical parameters, empowering researchers to validate and expand upon the data presented herein. This guide is structured to provide both a data-centric reference and a practical handbook for the laboratory investigation of this compound and similar novel chemical entities.

Introduction: The Significance of Physicochemical Profiling

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. Parameters such as solubility, lipophilicity, and ionization state govern a molecule's absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these characteristics is therefore not merely an academic exercise but a cornerstone of rational drug design and development.[1][2] This guide focuses on this compound, a molecule featuring a pyrazole ring fused to a nicotinonitrile scaffold. This structural motif is of significant interest due to the prevalence of pyrazole and pyridine moieties in a wide range of biologically active compounds.[3] This document serves as a foundational resource for researchers investigating the potential of this and related compounds.

Molecular and Structural Data

A fundamental starting point for the physicochemical characterization of any compound is the confirmation of its molecular structure and basic properties.

Chemical Structure and Identifiers
  • IUPAC Name: 6-(1H-pyrazol-1-yl)pyridine-3-carbonitrile

  • Synonyms: this compound

  • CAS Number: 956568-52-8[4]

  • Molecular Formula: C₉H₆N₄[4]

  • Molecular Weight: 170.17 g/mol [4]

  • Canonical SMILES: C1=CN(N=C1)C2=CC=C(C=N2)C#N

Diagram: Molecular Structure of this compound

Melting Point Determination cluster_0 Sample Preparation cluster_1 Analysis A Dry the sample under vacuum B Load a small amount into a capillary tube A->B C Place in melting point apparatus B->C D Heat slowly and observe C->D E Record the temperature range of melting D->E

Caption: A simplified workflow for determining the melting point of a solid compound.

  • Sample Preparation:

    • Ensure the sample is pure and completely dry.

    • Finely powder a small amount of the solid.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation:

    • Use a calibrated melting point apparatus.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat the sample at a rate of 10-20 °C/min initially.

    • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

Diagram: Shake-Flask Solubility Workflow

Shake-Flask Solubility A Add excess solid to a known volume of water B Equilibrate at a constant temperature (e.g., 25 °C) with agitation for 24-48 hours A->B C Allow the solid to settle B->C D Filter or centrifuge to remove undissolved solid C->D E Withdraw a known volume of the supernatant D->E F Dilute the sample appropriately E->F G Quantify the concentration using a validated analytical method (e.g., HPLC-UV) F->G H Calculate the solubility G->H

Caption: Step-by-step process for determining aqueous solubility via the shake-flask method.

  • Preparation:

    • Add an excess amount of this compound to a known volume of purified water in a sealed container.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L.

Determination of Lipophilicity (logP) by HPLC

Diagram: HPLC-based logP Determination Workflow

HPLC logP cluster_0 Calibration cluster_1 Sample Analysis A Select a set of standards with known logP values B Run each standard on a reverse-phase HPLC column A->B C Measure the retention time (tR) for each standard B->C D Plot log(k) vs. known logP values to create a calibration curve C->D E Dissolve this compound in a suitable solvent F Inject the sample onto the same HPLC system E->F G Measure the retention time (tR) F->G H Calculate log(k) G->H I Determine logP from the calibration curve H->I

Caption: Workflow for the determination of logP using reverse-phase HPLC.

  • Instrumentation and Conditions:

    • Use a reverse-phase HPLC system with a C18 column.

    • The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound.

    • Inject each standard and record its retention time (t_R).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.

    • Plot log(k) versus the known logP values to generate a calibration curve.

  • Sample Analysis:

    • Dissolve this compound in the mobile phase.

    • Inject the sample and record its retention time.

    • Calculate log(k) for the sample.

  • Determination of logP:

    • Use the calibration curve to determine the logP value corresponding to the calculated log(k) of the sample.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound, providing a valuable resource for researchers in drug discovery and development. While a complete experimental dataset is not yet publicly available, the combination of predicted values, data from close structural analogs, and detailed experimental protocols offers a solid foundation for further investigation. The presented information suggests that this compound possesses a molecular profile with drug-like characteristics. The experimental validation of the properties outlined in this guide is a critical next step in advancing the understanding and potential applications of this promising heterocyclic compound.

References

The Strategic Intermediate: A Technical Guide to 6-(1H-Pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(1H-Pyrazol-1-yl)nicotinonitrile has emerged as a pivotal heterocyclic building block in medicinal chemistry. Its unique structural arrangement, combining a pyridine ring with a pyrazole moiety, positions it as a valuable precursor in the synthesis of complex molecules with significant biological activity. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its critical application in the development of targeted therapeutics, particularly as an intermediate for potent kinase inhibitors. The information presented herein is intended to equip researchers with the technical knowledge required to effectively utilize this compound in drug discovery and development programs.

Core Molecular Attributes

This compound is a stable, off-white to light yellow solid at room temperature. Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical and Structural Properties

PropertyValueReference(s)
Molecular Formula C₉H₆N₄[1][2]
Molecular Weight 170.17 g/mol [1][2]
Appearance Off-white to light yellow solid[1]
CAS Number 956568-52-8[1][2]
Predicted Boiling Point 336.4 ± 27.0 °C[1]
Predicted Density 1.23 g/cm³[1]
Storage Conditions Store sealed in a dry environment at room temperature.[2]
Structural Diagram

The molecule's structure features a pyrazole ring attached to the 6-position of a pyridine ring, which is substituted with a nitrile group at the 3-position. This arrangement is key to its utility as a versatile synthon.

Caption: Chemical structure of this compound.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SₙAr) reaction. This process involves the displacement of a halide, typically chloride, from the electron-deficient pyridine ring by the pyrazole nucleophile.

Causality of Experimental Design
  • Choice of Precursors: 6-Chloronicotinonitrile is the ideal starting material as the chlorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the nitrile group. Pyrazole serves as the nitrogen nucleophile.

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the pyrazole, increasing its nucleophilicity and facilitating the attack on the pyridine ring.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is optimal. These solvents can dissolve the reactants and effectively solvate the cation of the base, leaving the anion more reactive, thereby accelerating the SₙAr reaction rate.

  • Temperature: Elevated temperatures (e.g., 80-120 °C) are typically necessary to overcome the activation energy of the reaction, ensuring a reasonable reaction rate and high conversion to the desired product.

Step-by-Step Experimental Protocol

Materials:

  • 6-Chloronicotinonitrile

  • Pyrazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Under a nitrogen or argon atmosphere, add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 6-chloronicotinonitrile.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Analytical Characterization

Verifying the identity and purity of the synthesized this compound is critical. While a peer-reviewed spectrum for this specific compound is not widely published, the expected NMR data can be accurately predicted based on the analysis of its constituent parts: a 6-substituted 3-cyanopyridine and a 1-substituted pyrazole.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

¹H NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
H-2'~8.90Doublet (d)Pyridine H
H-4'~8.20Doublet of doublets (dd)Pyridine H
H-5'~7.90Doublet (d)Pyridine H
H-3~8.50Doublet (d)Pyrazole H
H-5~7.80Doublet (d)Pyrazole H
H-4~6.50Triplet (t)Pyrazole H
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
C-6'~155Pyridine C-N
C-2'~152Pyridine C-H
C-4'~141Pyridine C-H
C-5'~118Pyridine C-H
C-3'~110Pyridine C-CN
CN~117Nitrile C
C-3~143Pyrazole C-H
C-5~130Pyrazole C-H
C-4~109Pyrazole C-H

Note: Prime (') notation refers to the pyridine ring positions.

Application in Drug Discovery: A Precursor for PIM-1 Kinase Inhibitors

The pyrazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases. This compound is a key intermediate in the synthesis of inhibitors for PIM-1 kinase, a serine/threonine kinase that is a critical target in oncology due to its role in promoting cell survival and proliferation.[3]

The PIM-1 Kinase Signaling Pathway

PIM-1 is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in regulating cell cycle progression and inhibiting apoptosis.[4][5] It exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins like BAD and by promoting the activity of transcription factors like MYC.[4] Inhibiting PIM-1 is therefore a validated strategy for cancer therapy.

PIM1_Pathway cluster_downstream PIM-1 Substrates Cytokines Cytokines / Growth Factors (e.g., IL-6) Receptor Cell Surface Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene Activates PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translates to BAD BAD PIM1_Kinase->BAD Phosphorylates (Inactivates) CDC25A CDC25A PIM1_Kinase->CDC25A Phosphorylates (Activates) MYC MYC PIM1_Kinase->MYC Stabilizes Apoptosis Apoptosis BAD->Apoptosis Promotes CellCycle Cell Cycle Progression (G1/S Transition) CDC25A->CellCycle Promotes Proliferation Cell Proliferation & Survival MYC->Proliferation Promotes Inhibitor 6-(Pyrazol-1-yl)nicotinonitrile -derived Inhibitor Inhibitor->PIM1_Kinase Blocks ATP Binding

Caption: PIM-1 Kinase signaling pathway and point of inhibition.

Representative Protocol: Synthesis of a Pyrazolopyridine Amide

The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide, which then serves as a handle for further diversification. This is a common strategy for building libraries of kinase inhibitors.

Workflow: Nitrile Hydrolysis to Amide

  • Reaction: this compound is treated with a strong acid (e.g., concentrated sulfuric acid) or base (e.g., NaOH in a biphasic system with a phase-transfer catalyst) to hydrolyze the nitrile group.

  • Product: This yields 6-(1H-pyrazol-1-yl)nicotinamide.

  • Further Modification: The resulting amide can be further modified, or the corresponding carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDCI) to generate a diverse library of potential PIM-1 inhibitors.

Workflow Start 6-(1H-pyrazol-1-yl) nicotinonitrile Step1 Nitrile Hydrolysis (e.g., H₂SO₄ or NaOH) Start->Step1 Intermediate 6-(1H-pyrazol-1-yl) nicotinic acid / amide Step1->Intermediate Step2 Amide Coupling (HATU, Amine) Intermediate->Step2 Final Library of PIM-1 Kinase Inhibitors Step2->Final

Caption: Synthetic workflow from nitrile to kinase inhibitor library.

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate that provides a reliable and efficient entry point into the synthesis of medicinally relevant pyrazolopyridine scaffolds. Its straightforward synthesis, combined with the versatile reactivity of the nitrile group, makes it an indispensable tool for drug discovery programs targeting protein kinases like PIM-1. This guide provides the foundational knowledge and practical protocols necessary for its successful application in the research laboratory.

References

solubility of 6-(1H-pyrazol-1-yl)nicotinonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility of 6-(1H-pyrazol-1-yl)nicotinonitrile in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds such as this compound, a heterocyclic molecule with potential applications in drug discovery, understanding its solubility profile in various organic solvents is a fundamental prerequisite for formulation development, purification, and various analytical procedures. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound. In the absence of extensive published data for this specific molecule, this document emphasizes robust experimental methodologies, the underlying thermodynamic principles, and the critical interpretation of results. We present a detailed protocol for solubility determination, discuss the influence of solvent properties, and provide visual workflows to guide the experimental process, thereby equipping researchers with the necessary tools to characterize this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. For a compound like this compound, which features a nitrogen-rich heterocyclic structure, its interaction with various solvents will govern everything from its synthesis and purification to its ultimate fate in a biological system.

A comprehensive understanding of its solubility in a range of organic solvents is essential for:

  • Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a crystalline form with the desired purity and morphology.[1]

  • Formulation Development: The ability to dissolve the compound in a suitable solvent is the first step in creating viable dosage forms, whether for oral, parenteral, or topical administration.

  • Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable mobile phase or solvent.

  • Predicting Biopharmaceutical Performance: Solubility data can be used in conjunction with other properties to model and predict a drug's absorption and bioavailability.

Given the limited publicly available solubility data for this compound, this guide provides a foundational approach to its experimental determination.

Physicochemical Properties of this compound: A Primer

While specific experimental data is scarce, we can infer some general solubility characteristics from the known structure and basic properties of this compound.

Table 1: Known Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₆N₄[2][3][4]
Molecular Weight170.17 g/mol [2][4]
AppearanceLikely a solid at room temperatureInferred from related compounds[5]
PolarityPredicted to be moderately polarBased on the presence of pyrazole, pyridine, and nitrile functional groups

The structure combines a polar pyrazole ring, a pyridine ring (which has a dipole moment), and a polar nitrile group. This suggests that the molecule will exhibit a preference for polar organic solvents over non-polar ones, a principle often summarized by the adage "like dissolves like".[1][6] Therefore, one might anticipate higher solubility in solvents like alcohols, acetone, and acetonitrile, and lower solubility in hydrocarbons such as hexane.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various organic solvents.[6] This method is considered a gold standard for its reliability and direct measurement of thermodynamic solubility.

Materials and Equipment
  • This compound (solid, high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for the shake-flask solubility determination is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess compound B Add solvent to vials A->B Add to C Seal and vortex vials B->C Prepare D Incubate at constant temperature (e.g., 24-72 hours) C->D Equilibrate E Filter supernatant D->E Sample F Dilute sample E->F Prepare for G Quantify concentration (HPLC/UV-Vis) F->G Analyze H Calculate solubility (mg/mL or mol/L) G->H Calculate G cluster_solution Solution Solute_Solid This compound (Solid) Solution Dissolved Compound Solute_Solid->Solution ΔG_solvation < 0 (Favorable) Solvent_Liquid Organic Solvent Solvent_Liquid->Solution

References

discovery and history of pyrazole-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants an in-depth technical guide on the . The audience is researchers, scientists, and drug development professionals. The guide should be structured based on the topic, not a rigid template. It needs to be scientifically accurate, explaining the 'why' behind experimental choices. In-text citations and a full reference list with clickable URLs are mandatory. Quantitative data should be in tables. Detailed experimental protocols are required. Graphviz diagrams for pathways and workflows are mandatory, with specific formatting rules.

Mental Sandbox Simulation:

  • Structure: I need a logical flow. I'll start with the initial discovery of the pyrazole ring, its fundamental properties, and then move to the key synthetic methodologies. The historical context is important, so I'll highlight the Knorr synthesis. Then, I'll transition to the significance of pyrazoles in medicinal chemistry, using major drug classes as examples (NSAIDs, PDE5 inhibitors, etc.). I will use specific drugs like Celecoxib and Sildenafil as detailed case studies, including their synthesis and mechanism of action. This structure tells a story from basic discovery to complex application, which fits the 'in-depth guide' requirement.

  • Content & Citations:

    • Discovery: I need to find the "who, when, where" of pyrazole's discovery. Searches like "discovery of pyrazole," "Ludwig Knorr pyrazole synthesis," and "history of pyrazole" are crucial. I found that Ludwig Knorr is a key figure, discovering pyrazolones in 1883 and the term "pyrazole" itself. Buchner is credited with the first synthesis of the parent pyrazole in 1889.[1][2][3] This is a great starting point.

    • Synthesis: The Knorr pyrazole synthesis is fundamental. I need a detailed protocol for it. My search results provide this.[4][5][6][7] I also need to cover more modern methods like [3+2] cycloadditions.[8][9] I can create a table comparing classical vs. modern methods.

    • Medicinal Chemistry Significance: Why are pyrazoles so important? The concept of "privileged scaffold" and "bioisostere" is key. I have search results that discuss this.[10][11][12][13][14] I can explain how pyrazole's properties (H-bond donor/acceptor, metabolic stability) make it attractive for drug design.[15]

    • Case Study 1: Celecoxib (NSAID): I need its discovery context (selective COX-2 inhibition), mechanism of action, and synthesis. My searches on "mechanism of action of celecoxib" and "synthesis of celecoxib" yielded excellent results.[16][17][18][19][20] I can create a Graphviz diagram for the COX-2 inhibition pathway. The search results explain how arachidonic acid is converted to prostaglandins and how Celecoxib blocks this.[16][17][18][19]

    • Case Study 2: Sildenafil (PDE5 Inhibitor): Similar to Celecoxib, I need its history, mechanism, and synthesis. I have multiple sources detailing the synthesis of Sildenafil, including different routes (medicinal chemistry vs. commercial).[21][22][23][24][25] This is perfect for a detailed protocol and a comparative table. The mechanism of action involving PDE5, cGMP, and smooth muscle relaxation is also available. I can create a signaling pathway diagram for this.

    • Protocols: I will need to synthesize step-by-step protocols from the search results. For the Knorr synthesis, I have a clear procedure from a university lab manual.[4][5] For Sildenafil, I can abstract the key steps from the papers describing its synthesis.[21][22][24][25]

    • Data Tables: I can create tables summarizing:

      • Key milestones in pyrazole history.

      • Comparison of synthetic methods (e.g., Knorr vs. Cycloaddition).

      • Yield comparisons for different Sildenafil synthesis routes.[21][25]

      • A list of prominent pyrazole-containing drugs and their therapeutic areas.[15][26][27]

  • Visualizations (Graphviz):

    • Knorr Synthesis Workflow: A simple flowchart showing reactants (1,3-dicarbonyl, hydrazine) -> intermediates (hydrazone) -> product (pyrazole/pyrazolone). This will be straightforward to code in DOT.

    • Celecoxib MoA: A diagram showing Arachidonic Acid -> (blocked by Celecoxib) -> COX-2 -> Prostaglandins -> Inflammation/Pain. This illustrates the core mechanism clearly.

    • Sildenafil MoA: A diagram showing Sexual Stimulation -> NO release -> Guanylate Cyclase activation -> GTP to cGMP -> Smooth Muscle Relaxation. And in parallel, cGMP -> (blocked by Sildenafil) -> PDE5 -> GMP. This shows both the primary pathway and Sildenafil's intervention point.

    • Formatting: I must adhere to the specified color palette, max width, and contrast rules for all diagrams. I will explicitly set fontcolor for nodes to contrast with fillcolor.

  • Final Assembly: I'll write the text, integrating the citations seamlessly. Each sentence with factual information from a search result must end with [cite:INDEX]. I will then build the tables and Graphviz diagrams. Finally, I will compile the complete "References" section, ensuring every cited source is listed with its title, source, and a working URL from the provided search results. I will double-check that all parts of the prompt (Autonomy, Scientific Integrity, Visualization) are fully addressed. The structure will be:

    • Abstract/Introduction

    • Section 1: The Genesis of a Privileged Scaffold: Discovery and Fundamental Properties

    • Section 2: The Art of the Ring: Foundational and Modern Synthetic Strategies

    • Section 3: The Pyrazole Core in Medicinal Chemistry: From Serendipity to Rational Design

    • Section 4: Case Study I: Celecoxib - A Revolution in Anti-Inflammatory Therapy

    • Section 5: Case Study II: Sildenafil - A Paradigm Shift in Lifestyle Pharmaceuticals

    • References

This structured approach ensures all requirements are met, creating a comprehensive and authoritative guide as requested. I will proceed with generating the content based on this plan.An In-depth Technical Guide to the Discovery and History of Pyrazole-Containing Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry.[8] From its initial synthesis in the late 19th century to its current status as a "privileged scaffold," the pyrazole ring is integral to a multitude of FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, analgesic, and antiviral properties.[8][28] This guide provides a comprehensive exploration of the discovery and historical development of pyrazole-containing compounds. It delves into the foundational synthetic methodologies, the evolution of their application in drug discovery, and detailed case studies of blockbuster drugs that underscore the scaffold's therapeutic significance. This document is intended for researchers, scientists, and drug development professionals, offering technical insights into the causality behind experimental choices and the self-validating systems of described protocols.

The Genesis of a Privileged Scaffold: Discovery and Fundamental Properties

The history of pyrazoles begins not with the parent ring, but with its derivative. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, unexpectedly produced a pyrazolone compound from the reaction of ethyl acetoacetate and phenylhydrazine.[3][5] This serendipitous discovery led to the synthesis of Antipyrine (phenazone), which became one of the earliest synthetic drugs and was widely used as a powerful analgesic and antipyretic.[5][29] The term "pyrazole" was coined by Knorr in the same year.[2] The parent pyrazole (C₃H₄N₂) itself was first synthesized in 1889 by Eduard Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1][2]

Pyrazoles are aromatic five-membered heterocyclic compounds containing three carbon and two adjacent nitrogen atoms.[30][31] The aromaticity of the pyrazole core makes it resistant to oxidation, reduction, and hydrolysis under acidic or basic conditions.[30] The ring system possesses unique physicochemical properties that make it a valuable scaffold in drug design:

  • Structural Features : The N-1 nitrogen is pyrrole-like, while the N-2 nitrogen is pyridine-like. This configuration allows the pyrazole ring to act as both a hydrogen bond donor (at N-1) and a hydrogen bond acceptor (at N-2).

  • Tautomerism : Unsymmetrically substituted pyrazoles can exist as a mixture of two tautomeric forms, which can influence their synthesis and biological interactions.

  • Bioisosterism : The pyrazole moiety is often used as a bioisostere for other aromatic rings like benzene or other heterocycles. This replacement can improve physicochemical properties such as lipophilicity and aqueous solubility, potentially enhancing a drug candidate's potency and metabolic stability.[10][11][12]

Table 1: Key Milestones in the History of Pyrazole Discovery
YearMilestoneKey Figure(s)Significance
1883Synthesis of the first pyrazolone derivative and coining of the term "pyrazole".[1][2]Ludwig KnorrLed to the development of Antipyrine, one of the first synthetic analgesics.[3][29]
1889First synthesis of the parent pyrazole ring.[2]Eduard BuchnerEstablished the fundamental structure of the pyrazole family.[1]
1959Isolation of the first natural pyrazole, 1-pyrazolyl-alanine.[28][32]N/ADiscovered from watermelon seeds, demonstrating a natural occurrence of the scaffold.[28][32]
1998FDA approval of Sildenafil (Viagra®).[15]PfizerFirst oral treatment for erectile dysfunction, featuring a fused pyrazolo-pyrimidinone core.[15]
1999FDA approval of Celecoxib (Celebrex®).[15]G.D. Searle & Co.First selective COX-2 inhibitor for inflammation, showcasing the diaryl-pyrazole motif.[15][17]

The Art of the Ring: Foundational and Modern Synthetic Strategies

The construction of the pyrazole core has been a subject of extensive research, evolving from classical condensation methods to more sophisticated and efficient modern strategies.

The Knorr Pyrazole Synthesis

The most traditional and enduring method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4][6] This reaction remains a cornerstone of heterocyclic chemistry due to its reliability and the ready availability of starting materials. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[4]

  • Reaction Setup : In a round-bottom flask, slowly and carefully add phenylhydrazine (1.25 mL, 12.5 mmol) to ethyl acetoacetate (1.625 mL, 12.5 mmol) in a fume hood. Note: The addition is slightly exothermic.

  • Reflux : Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C. A heavy syrup will form.

  • Isolation : Transfer the hot syrup into a beaker and cool thoroughly in an ice-water bath.

  • Precipitation : Add 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone is obtained.

  • Purification : Recrystallize the crude product from a 50:50 ethanol/water mixture. After dissolution in the hot solvent, allow the solution to cool to room temperature and then in an ice bath to complete crystallization.

  • Final Product : Filter the solid using a Büchner funnel, weigh the product after drying, and determine the yield and melting point (125–127 °C).

G cluster_reactants Reactants dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) intermediate Hydrazone/ Enamine Intermediate dicarbonyl->intermediate hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) hydrazine->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Pyrazole or Pyrazolone Product cyclization->product

General workflow of the Knorr Pyrazole Synthesis.
Modern Synthetic Approaches

While the Knorr synthesis is robust, modern drug discovery demands greater efficiency, diversity, and regiocontrol. This has led to the development of advanced methodologies.

  • [3+2] Dipolar Cycloaddition : This powerful strategy involves the reaction of a 1,3-dipole (like a diazo compound or nitrilimine) with a dipolarophile (like an alkyne or alkene) to form the five-membered ring.[8][9] This method offers high regioselectivity and is a cornerstone of modern pyrazole synthesis.[9]

  • Multicomponent Reactions (MCRs) : MCRs allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, offering high atom economy and efficiency.

  • Transition-Metal Catalysis : Catalytic methods, often employing palladium, copper, or rhodium, have enabled novel pathways for pyrazole synthesis, including C-H activation and cross-coupling reactions to functionalize the pyrazole core.

The Pyrazole Core in Medicinal Chemistry: From Serendipity to Rational Design

The pyrazole scaffold is present in a wide array of pharmaceuticals, targeting a diverse range of biological pathways.[13][33][34] Its versatility has been demonstrated in drugs for inflammation, cancer, erectile dysfunction, and neurological disorders.[26][27] The development of pyrazole-containing drugs has often been a story of rational design, where the unique electronic and steric properties of the ring are leveraged to achieve specific biological activities.[8][35]

Table 2: Selected FDA-Approved Pyrazole-Containing Drugs
Drug Name (Brand)Therapeutic AreaTarget/Mechanism of Action
Celecoxib (Celebrex®)Anti-inflammatorySelective COX-2 Inhibitor[18]
Sildenafil (Viagra®)Erectile DysfunctionPDE5 Inhibitor[22]
Rimonabant (Acomplia®)Anti-obesity (Withdrawn)CB1 Receptor Antagonist[10][12]
Ruxolitinib (Jakafi®)Myelofibrosis, CancerJAK1/JAK2 Inhibitor[8]
Eltrombopag (Promacta®)ThrombocytopeniaThrombopoietin Receptor Agonist[15]
Lenacapavir (Sunlenca®)HIV InfectionHIV-1 Capsid Inhibitor[15]

Case Study I: Celecoxib - A Revolution in Anti-Inflammatory Therapy

Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that became the first highly selective cyclooxygenase-2 (COX-2) inhibitor on the market.[17] Its development was a landmark in rational drug design, aimed at creating a nonsteroidal anti-inflammatory drug (NSAID) with reduced gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen and naproxen.[17][19]

Mechanism of Action

COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[16][19] While COX-1 is constitutively expressed and involved in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[19] Celecoxib's chemical structure, particularly its polar sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket in the active site of the COX-2 enzyme, which is larger than the corresponding site in COX-1.[16][17] By inhibiting COX-2, celecoxib blocks the synthesis of pro-inflammatory prostaglandins, thereby reducing pain and inflammation with a lower risk of gastrointestinal issues.[18][19]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Celecoxib Celecoxib Celecoxib->Block Block->COX2 Inhibition

Mechanism of action of Celecoxib via selective COX-2 inhibition.

Case Study II: Sildenafil - A Paradigm Shift in Lifestyle Pharmaceuticals

Sildenafil (Viagra®), a pyrazolo[4,3-d]pyrimidin-7-one derivative, was originally synthesized and studied for the treatment of hypertension and angina.[22][24] During early clinical trials, it was observed to have the profound side effect of inducing penile erections, leading to its repositioning as the first oral treatment for erectile dysfunction.[22][24]

Synthesis and Development

The synthesis of sildenafil has evolved from an initial linear route to more efficient convergent and commercial processes designed to improve yield and reduce environmental impact.[21][22][25] The core of the synthesis involves the construction of the pyrazole ring, followed by its fusion to a pyrimidine ring and subsequent functionalization.

  • Pyrazole Formation : A diketoester is reacted with hydrazine to form the pyrazole ring, which is then N-methylated.[21]

  • Sulfonamide Side Chain Preparation : In a separate pathway, 2-ethoxybenzoic acid is chlorosulfonylated and then reacted with 1-methylpiperazine to create the key sulfonamide side chain.[21][25]

  • Amide Coupling : The pyrazole carboxylic acid (from step 1) is coupled with the aminopyrazole derivative.

  • Cyclization : The coupled intermediate is then cyclized to form the pyrazolo-pyrimidinone core of sildenafil.[21][25] This cyclization can be achieved in high yields (up to 95%).[21]

Table 3: Comparison of Sildenafil Synthesis Routes
Synthesis RouteKey FeaturesOverall Yield (approx.)Reference
Initial Medicinal Chemistry Linear, multi-step process.27.6%[21]
Improved Convergent Separate synthesis of key fragments followed by coupling.47-52%[21]
Optimized Commercial Focus on green chemistry principles, reduced use of hazardous reagents.Higher, optimized for scale.[25]
Mechanism of Action

Sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, causes smooth muscle relaxation and increased blood flow, leading to an erection. This process is naturally reversed by the enzyme phosphodiesterase type 5 (PDE5), which degrades cGMP.[22] Sildenafil is a potent and selective inhibitor of PDE5.[22] By blocking PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging its effects to facilitate an erection in the presence of sexual stimulation.[24]

cluster_pathway Physiological Pathway cluster_inhibition PDE5 Regulation Stim Sexual Stimulation NO Nitric Oxide (NO) Release Stim->NO GC Guanylate Cyclase (Activated) NO->GC cGMP Increased cGMP GC->cGMP Relax Smooth Muscle Relaxation (Erection) cGMP->Relax PDE5 PDE5 Enzyme cGMP->PDE5 Degradation GMP Inactive GMP PDE5->GMP Sild Sildenafil Sild->Block Block->PDE5 Inhibition

Signaling pathway of Sildenafil's mechanism of action.

Conclusion

From a serendipitous discovery in the 19th century to its current role as a privileged scaffold in modern drug discovery, the pyrazole ring has had a profound impact on medicinal chemistry and therapeutic development.[1][8] Its unique structural and electronic properties have enabled the rational design of highly effective drugs targeting a wide array of diseases. The historical journey of pyrazole-containing compounds, exemplified by transformative medicines like Antipyrine, Celecoxib, and Sildenafil, highlights the enduring power of heterocyclic chemistry to address unmet medical needs. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the pyrazole nucleus is poised to remain a vital and versatile building block for the next generation of innovative pharmaceuticals.[15]

References

The Pyrazole Scaffold: A Privileged Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, metabolic stability, and synthetic versatility have cemented its role as a cornerstone in the development of a remarkable breadth of therapeutic agents.[3][4] From the first natural pyrazole isolated from watermelon seeds to a multitude of FDA-approved drugs, this simple ring system is at the heart of treatments for inflammation, cancer, infectious diseases, and metabolic disorders.[5][6] This guide provides an in-depth analysis of the biological significance of the pyrazole scaffold for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical attributes, dissect its diverse pharmacological activities with a focus on key drug mechanisms, detail validated synthetic protocols, and provide a forward-looking perspective on its enduring potential.

Physicochemical Properties & Medicinal Chemistry Relevance

The therapeutic success of the pyrazole nucleus is not accidental; it is a direct result of its inherent electronic and structural characteristics, which are highly amenable to drug design.

1.1 Core Structural Attributes The pyrazole ring is a π-excess aromatic system. Its defining feature is the two adjacent nitrogen atoms:

  • N-1 Position: This nitrogen is pyrrole-like and acts as a hydrogen bond donor .[6]

  • N-2 Position: This nitrogen is pyridine-like and serves as a hydrogen bond acceptor .[6]

This dual functionality allows the scaffold to form multiple, specific interactions within a biological target's binding pocket, a critical factor for potency and selectivity. Furthermore, electrophilic substitution reactions preferentially occur at the C-4 position, while nucleophilic attacks are favored at the C-3 and C-5 positions, guiding synthetic derivatization strategies.[7]

1.2 The Pyrazole as a Bioisostere A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrazole ring is an excellent bioisostere for benzene and other aromatic rings.[6] Replacing a phenyl ring with a pyrazole can significantly improve a molecule's physicochemical profile, often leading to:

  • Enhanced Aqueous Solubility: The nitrogen atoms introduce polarity, reducing the lipophilicity compared to a carbocyclic ring like benzene.[6]

  • Improved Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, a crucial attribute for drug candidates.[4]

  • Modulation of Pharmacokinetics: Altering the core scaffold allows for fine-tuning of absorption, distribution, metabolism, and excretion (ADME) properties.

The strategic placement of various substituents on the pyrazole core is fundamental to defining the structure-activity relationship (SAR) for a given biological target, allowing chemists to optimize efficacy and minimize off-target effects.[3]

PropertyDescriptionSignificance in Drug Design
Structure 5-membered aromatic heterocycle; C3H4N2Provides a rigid, planar core for orienting substituents.
Hydrogen Bonding N-1 is an H-bond donor; N-2 is an H-bond acceptor[6]Enables specific, strong interactions with protein active sites.
Aromaticity π-excess systemConfers high chemical and metabolic stability.[4]
Dipole Moment Possesses a significant dipole moment due to nitrogen atomsInfluences solubility, crystal packing, and receptor binding.
Bioisosterism Can replace phenyl, phenol, or other heterocyclic rings[6]Allows for optimization of ADME properties like solubility and lipophilicity.

A Spectrum of Pharmacological Activities

The true significance of the pyrazole scaffold is demonstrated by its presence in drugs across a vast range of therapeutic areas. Its structural versatility allows it to be tailored to fit the active sites of diverse biological targets.

2.1 Anti-inflammatory & Analgesic Activity

The most prominent success story for the pyrazole scaffold is in the field of anti-inflammatory drugs. The landmark drug Celecoxib (Celebrex) revolutionized the treatment of arthritis and inflammatory pain.

  • Mechanism of Action: Selective COX-2 Inhibition: Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[8][9] There are two main isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal (GI) tract, and COX-2, which is induced at sites of inflammation.[10] Traditional NSAIDs inhibit both enzymes, leading to effective pain relief but also a high risk of GI ulcers. Celecoxib is a diaryl-substituted pyrazole designed for selectivity.[8] Its polar sulfonamide side chain binds to a specific hydrophilic side pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[11] This selective inhibition blocks the production of inflammatory prostaglandins while sparing the protective functions of COX-1, resulting in potent anti-inflammatory and analgesic effects with a reduced risk of GI toxicity.[10][12][11] Other pyrazole-based NSAIDs include Lonazolac and Phenylbutazone.[13]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_G Protective Prostaglandins COX1->Prostaglandins_G GI Protection Platelet Aggregation Prostaglandins_I Inflammatory Prostaglandins COX2->Prostaglandins_I Pain & Inflammation Celecoxib Celecoxib (Pyrazole Scaffold) Celecoxib->COX2 Selective Inhibition

Caption: Selective COX-2 inhibition by Celecoxib.

2.2 Anticancer Activity

The pyrazole scaffold is a key component in numerous modern anticancer agents, particularly kinase inhibitors.[1][14] Its ability to form critical hydrogen bonds and fit into the ATP-binding pockets of various kinases makes it a powerful pharmacophore in oncology.

  • Mechanisms of Action: Pyrazole derivatives exert their anticancer effects through several mechanisms, including:

    • Kinase Inhibition: Many pyrazole-containing drugs, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), function by blocking the activity of protein kinases that drive cancer cell proliferation and survival.[4]

    • Cell Cycle Arrest & Apoptosis: Some derivatives can halt the progression of the cell cycle and induce programmed cell death (apoptosis) in malignant cells.[15][16]

    • DNA Binding: Certain pyrazole compounds have been shown to bind to the minor groove of DNA, interfering with replication and transcription.[14]

FDA-Approved Pyrazole Anticancer DrugTarget(s)Indication(s)
Crizotinib (Xalkori®)ALK, ROS1, METNon-Small Cell Lung Cancer (NSCLC)[4]
Ruxolitinib (Jakafi®)JAK1, JAK2Myelofibrosis, Polycythemia Vera[4]
Axitinib (Inlyta®)VEGFRs, PDGFRAdvanced Renal Cell Carcinoma[1]
Pirtobrutinib (Jaypirca®)Bruton's Tyrosine Kinase (BTK)Mantle Cell Lymphoma[4]
Encorafenib (Braftovi®)BRAF V600EMelanoma, Colorectal Cancer[17]

2.3 Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against a range of bacterial and fungal pathogens.[18][19][20] This has led to the development of pyrazole-containing antibiotics.

  • Key Examples & Mechanisms:

    • Cefoselis & Ceftolozane: These are cephalosporin antibiotics that incorporate a pyrazole moiety. The zwitterionic structure imparted by the scaffold aids in penetrating the outer membrane of Gram-negative bacteria.[21]

    • DNA Gyrase Inhibition: Some novel pyrazole-based compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bactericidal effects against resistant strains.[21]

    • Anti-MRSA Activity: Researchers have successfully developed pyrazole derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge.[21]

2.4 CNS and Metabolic Activities

The pyrazole scaffold's influence extends to the central nervous system and metabolic pathways.

  • Rimonabant (Acomplia): This diarylpyrazole was developed as a selective cannabinoid CB1 receptor antagonist or inverse agonist.[22][23] The endocannabinoid system is involved in regulating appetite.[22] By blocking the CB1 receptor, Rimonabant was effective in reducing appetite and promoting weight loss.[24][25][26] However, it was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complexity of targeting CNS pathways.[23][24]

  • Stanozolol (Winstrol): This is a synthetic anabolic steroid where a pyrazole ring is fused to the A-ring of the steroid nucleus.[27][28] It is used to treat hereditary angioedema.[29][30] Its mechanism involves binding to the androgen receptor, which leads to an increase in the production of C1 inhibitor, a protein that is deficient in this disease.[27][31]

Core Synthetic Methodologies & Protocols

The widespread use of the pyrazole scaffold is heavily reliant on efficient and versatile synthetic methods. The most classical and widely used approach is the Knorr pyrazole synthesis.

3.1 Knorr Pyrazole Synthesis This foundational method involves the cyclocondensation reaction between a hydrazine (or its derivative) and a compound containing a 1,3-dicarbonyl moiety.[7] The reaction is robust and allows for a wide variety of substituents to be incorporated into the final pyrazole ring.

Caption: Knorr synthesis workflow.

3.2 Experimental Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole This protocol describes a representative Knorr synthesis. It is a self-validating system where the identity and purity of the product can be confirmed by standard analytical techniques (TLC, melting point, NMR).

  • Causality: Phenylhydrazine serves as the binucleophilic hydrazine component. Dibenzoylmethane is the 1,3-dicarbonyl substrate. The acidic conditions catalyzed by glacial acetic acid promote the condensation and subsequent dehydration steps required for the formation of the stable aromatic pyrazole ring.

  • Reagents & Equipment:

    • Dibenzoylmethane (1.0 mmol, 224 mg)

    • Phenylhydrazine (1.0 mmol, 108 mg, ~0.1 mL)

    • Glacial Acetic Acid (5 mL)

    • Ethanol (for recrystallization)

    • Round-bottom flask (25 mL) with reflux condenser

    • Magnetic stirrer and hotplate

    • Standard glassware for filtration and recrystallization

  • Step-by-Step Methodology:

    • Reaction Setup: To the 25 mL round-bottom flask, add dibenzoylmethane (224 mg), phenylhydrazine (0.1 mL), and glacial acetic acid (5 mL).

    • Reflux: Attach the reflux condenser and heat the mixture to reflux using the hotplate with magnetic stirring. Maintain reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Isolation: After 2 hours, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 20 mL of cold water. A solid precipitate should form.

    • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove residual acetic acid.

    • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

    • Drying & Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The final product, 1,3,5-triphenyl-1H-pyrazole, should be a white crystalline solid. Confirm identity via melting point determination and ¹H NMR spectroscopy.

Future Outlook: The Enduring Legacy

The pyrazole scaffold is not a relic of medicinal chemistry's past; it is a dynamic and integral part of its future.[1] The surge in FDA approvals for pyrazole-containing drugs in the last decade is a testament to its enduring value.[4][6]

Emerging Trends:

  • Multi-Target Hybrids: Researchers are designing novel pyrazole derivatives that can inhibit multiple targets simultaneously, such as dual COX/LOX inhibitors, which could offer broader efficacy in treating inflammatory diseases.[12]

  • New Therapeutic Frontiers: The unique properties of pyrazoles are being explored for applications in neurodegenerative diseases, such as Alzheimer's, and for developing next-generation antiviral and antiparasitic agents.[7][12]

The combination of a stable, predictable core with nearly infinite possibilities for substitution ensures that the pyrazole scaffold will remain a privileged and highly fruitful starting point for the development of innovative medicines for years to come.

References

Unlocking the Therapeutic Potential of 6-(1H-pyrazol-1-yl)nicotinonitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged medicinal chemistry scaffolds within a single molecular entity presents a compelling starting point for novel therapeutic discovery. 6-(1H-pyrazol-1-yl)nicotinonitrile is one such molecule, integrating the biologically versatile pyrazole and nicotinonitrile cores. This technical guide provides an in-depth exploration of the potential therapeutic targets for this compound, offering a scientifically grounded framework for researchers and drug development professionals. We will delve into the rationale behind the selection of high-priority targets, encompassing both protein kinases and key enzymes in inflammatory pathways. Furthermore, this guide furnishes detailed, actionable experimental protocols for target validation, complete with visual workflows, to empower the scientific community in harnessing the therapeutic promise of this compound.

Introduction: The Strategic Integration of Pyrazole and Nicotinonitrile Moieties

The chemical architecture of this compound is a deliberate amalgamation of two pharmacologically significant heterocycles. The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone of numerous approved drugs, including the kinase inhibitors bosutinib and neratinib, and is recognized for a diverse range of biological activities such as anticancer, antimicrobial, and anti-inflammatory effects[1]. Concurrently, the pyrazole ring is a hallmark of a multitude of FDA-approved therapeutics, from the anti-inflammatory COX-2 inhibitor celecoxib to a new generation of kinase inhibitors like ibrutinib and ruxolitinib[2].

The strategic fusion of these two moieties in this compound suggests a high probability of interaction with key biological targets, particularly those involved in cellular proliferation and inflammation. Preliminary studies on related pyrazolyl nicotinonitrile derivatives have already indicated potential cytotoxicity against cancer cell lines, with a notable recent study identifying a potent PIM-1 kinase inhibitor within this chemical class[3][4]. This guide will, therefore, systematically dissect the most probable therapeutic targets for this compound and lay out a comprehensive roadmap for their experimental validation.

Prioritized Therapeutic Targets and Validation Strategies

Based on a thorough analysis of the structural motifs of this compound and the established pharmacology of related compounds, we have prioritized two major classes of therapeutic targets: Protein Kinases and Inflammatory Pathway Enzymes .

Protein Kinases: Master Regulators of Cellular Homeostasis

The dysregulation of protein kinase activity is a fundamental driver of numerous pathologies, most notably cancer. The pyrazolyl-nicotinonitrile scaffold is strongly predicted to exhibit kinase inhibitory activity.

Rationale for Prioritization: The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases has emerged as a critical target in oncology[5]. PIM kinases are constitutively active and play a pivotal role in cell survival, proliferation, and apoptosis resistance. Importantly, several studies have demonstrated that pyrazole-containing compounds exhibit potent inhibitory activity against PIM kinases[1][6][7]. A very recent publication has underscored this potential by identifying a pyrazolyl nicotinonitrile derivative as a potent PIM-1 kinase inhibitor with significant anti-cancer effects in liver cancer models[8].

Proposed Signaling Pathway Involvement:

PIM_Kinase_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase (Target for this compound) STAT->PIM Transcriptional Activation BAD BAD PIM->BAD Phosphorylation (Inactivation) Proliferation Cell Proliferation PIM->Proliferation Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis

Caption: PIM Kinase Signaling Pathway.

Experimental Validation Workflow:

PIM_Validation_Workflow Start Start: This compound Biochemical_Assay In Vitro Kinase Assay (PIM-1, PIM-2, PIM-3) Start->Biochemical_Assay Cellular_Assay Cellular Thermal Shift Assay (CETSA) (Target Engagement) Biochemical_Assay->Cellular_Assay IC50 Determination Western_Blot Western Blot Analysis (p-BAD, p-S6K) Cellular_Assay->Western_Blot Confirm Target Engagement Proliferation_Assay Cell Proliferation Assay (e.g., MTT, IncuCyte) Western_Blot->Proliferation_Assay Assess Downstream Signaling Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Proliferation_Assay->Apoptosis_Assay Validated_Hit Validated PIM Kinase Inhibitor Apoptosis_Assay->Validated_Hit

Caption: Experimental Workflow for PIM Kinase Target Validation.

Detailed Experimental Protocols:

  • Protocol 2.1.1.1: In Vitro PIM Kinase Inhibition Assay (Radiometric)

    • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

    • Serially dilute this compound in DMSO.

    • To a 96-well plate, add the reaction buffer, recombinant human PIM-1, PIM-2, or PIM-3 enzyme, and the substrate peptide (e.g., BAD peptide).

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate for 2 hours at room temperature.

    • Terminate the reaction and spot the mixture onto a phosphocellulose filter membrane.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 value.

  • Protocol 2.1.1.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

    • Culture a relevant cancer cell line (e.g., MV4-11, which has high PIM-1 expression) to 80% confluency.

    • Treat cells with either vehicle (DMSO) or this compound at various concentrations for 2 hours.

    • Harvest and resuspend the cells in PBS supplemented with a protease inhibitor cocktail.

    • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blot using an anti-PIM-1 antibody.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

While PIM kinases are a primary focus, the broad inhibitory profile of similar scaffolds suggests other potential kinase targets.

Potential Kinase TargetRationale for Consideration
Aurora Kinases (A/B) Nicotinonitrile derivatives have demonstrated potent inhibition of Aurora kinases, which are crucial for mitotic progression.[9] The pyrazole scaffold is also found in Aurora kinase inhibitors.[10]
Tyrosine Kinases (EGFR, VEGFR-2) The nicotinonitrile core is present in approved tyrosine kinase inhibitors.[1] Derivatives have shown inhibitory activity against EGFR and VEGFR-2.[9][11]
Cyclin-Dependent Kinases (CDKs) The pyrazole moiety is a common feature in CDK inhibitors, and some pyrazole-containing compounds show potent anti-proliferative activity through CDK inhibition.[12]

The validation workflow for these kinases would follow a similar logic to that outlined for PIM kinases, utilizing specific recombinant enzymes, substrates, and antibodies for each target.

Inflammatory Pathway Enzymes

The pyrazole moiety is a well-established pharmacophore in anti-inflammatory drugs, suggesting that this compound may also modulate key enzymes in inflammatory signaling.

Rationale for Prioritization: The most prominent example of a pyrazole-containing anti-inflammatory drug is Celecoxib, a selective COX-2 inhibitor. The pyrazole ring is a key structural feature for interaction with the active site of COX enzymes[13][14]. Many pyrazole derivatives have been developed as potent anti-inflammatory agents through COX inhibition[3][4][15].

Proposed Signaling Pathway Involvement:

COX_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 (Target for this compound) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: Cyclooxygenase (COX) Inflammatory Pathway.

Experimental Validation Workflow:

COX_Validation_Workflow Start Start: This compound Enzymatic_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->Enzymatic_Assay Cell_Based_Assay LPS-stimulated Macrophage Assay (PGE2 Measurement) Enzymatic_Assay->Cell_Based_Assay IC50 & Selectivity In_Vivo_Model In Vivo Model of Inflammation (e.g., Carrageenan-induced paw edema) Cell_Based_Assay->In_Vivo_Model Confirm Cellular Activity Validated_Hit Validated COX Inhibitor In_Vivo_Model->Validated_Hit Assess In Vivo Efficacy

Caption: Experimental Workflow for COX Enzyme Target Validation.

Detailed Experimental Protocols:

  • Protocol 2.2.1.1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

    • Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical).

    • Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

    • Add recombinant human COX-1 or COX-2 enzyme to separate wells of a 96-well plate.

    • Add serially diluted this compound or a known inhibitor (e.g., Celecoxib, SC-560).

    • Initiate the reaction by adding arachidonic acid and a fluorometric substrate (e.g., ADHP).

    • Incubate at 37°C for 10 minutes.

    • Measure the fluorescence intensity (Excitation/Emission ~530/590 nm).

    • Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

  • Protocol 2.2.1.2: Prostaglandin E2 (PGE2) Production in LPS-stimulated Macrophages

    • Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

    • A reduction in PGE2 levels indicates inhibition of COX activity in a cellular context.

Computational Approaches for Target Prediction

To complement experimental approaches, in silico methods can provide valuable insights into the potential target landscape of this compound.

  • Molecular Docking: Docking studies can be performed against the crystal structures of prioritized targets (e.g., PIM-1, COX-2) to predict binding modes and affinities[16]. This can help rationalize observed activities and guide further lead optimization.

  • Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be generated based on the structure of this compound and used to screen large compound databases to identify molecules with similar interaction patterns and known biological targets.

  • Target Prediction Algorithms: Several computational tools and web servers can predict potential protein targets for a small molecule based on its chemical structure and similarity to ligands with known targets[17][18][19].

Conclusion and Future Directions

This compound represents a promising chemical scaffold with a high likelihood of interacting with therapeutically relevant targets in oncology and inflammation. This guide has identified PIM kinases and COX enzymes as high-priority targets, supported by substantial evidence from the medicinal chemistry literature. The provided experimental workflows and detailed protocols offer a clear and actionable path for the comprehensive biological characterization of this compound.

Future research should focus on executing these validation studies to confirm the primary molecular targets. A broad kinase panel screening would be invaluable to understand the selectivity profile of this compound. Elucidation of its mechanism of action will be paramount in guiding its potential development as a novel therapeutic agent. The insights gained from these studies will not only define the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of pyrazolyl-nicotinonitrile derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile from Methyl 6-chloronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile, a valuable scaffold in medicinal chemistry, starting from the commercially available methyl 6-chloronicotinate. The synthetic route involves a nucleophilic aromatic substitution (SNAr) to introduce the pyrazole moiety, followed by a three-step conversion of the methyl ester to the desired nitrile functionality. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the rationale behind the selection of reagents and reaction conditions to ensure reproducibility and high yield.

Introduction

Pyridine and pyrazole moieties are prevalent structural motifs in a vast array of pharmacologically active compounds. The fusion of these two heterocyclic systems into molecules such as this compound creates a unique chemical scaffold with significant potential for drug discovery and development. This application note outlines a robust and logical synthetic pathway to this target molecule, commencing with methyl 6-chloronicotinate. The synthesis is strategically divided into two main stages: the initial formation of the C-N bond between the pyridine and pyrazole rings, and the subsequent functional group transformation of the ester to a nitrile.

Reaction Scheme

Synthetic_Pathway A Methyl 6-chloronicotinate B Methyl 6-(1H-pyrazol-1-yl)nicotinate A->B  Pyrazole, K2CO3, DMF (Nucleophilic Aromatic Substitution)   C 6-(1H-Pyrazol-1-yl)nicotinic acid B->C  NaOH, H2O/MeOH (Ester Hydrolysis)   D 6-(1H-Pyrazol-1-yl)nicotinamide C->D  1. (COCl)2, DMF (cat.), DCM 2. NH4OH (Amide Formation)   E This compound D->E  POCl3, Pyridine (Dehydration)  

Caption: Overall synthetic workflow from methyl 6-chloronicotinate to this compound.

Part 1: Synthesis of Methyl 6-(1H-pyrazol-1-yl)nicotinate via Nucleophilic Aromatic Substitution

Mechanistic Insight

The initial step of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction.[1] The pyridine ring in methyl 6-chloronicotinate is rendered electron-deficient by the ring nitrogen and the electron-withdrawing methyl ester group. This electronic characteristic makes the carbon atom bonded to the chlorine susceptible to attack by a nucleophile. Pyrazole, in the presence of a base, forms the pyrazolate anion, which is a potent nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.[2][3]

The choice of a non-protic, polar solvent like dimethylformamide (DMF) is crucial as it can solvate the potassium cation without interfering with the nucleophilicity of the pyrazolate anion. Potassium carbonate serves as a cost-effective and moderately strong base to deprotonate the pyrazole.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMW ( g/mol )CAS No.
Methyl 6-chloronicotinateC₇H₆ClNO₂171.5873781-91-6
PyrazoleC₃H₄N₂68.08288-13-1
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6
Brine (sat. aq. NaCl)NaCl58.447647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6

Procedure:

  • To a stirred solution of methyl 6-chloronicotinate (1.0 eq) in anhydrous DMF, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 6-(1H-pyrazol-1-yl)nicotinate.[4][5]

Part 2: Conversion of Methyl 6-(1H-pyrazol-1-yl)nicotinate to this compound

This conversion is a three-step process involving hydrolysis of the ester, formation of the primary amide, and subsequent dehydration to the nitrile.

Step 2a: Hydrolysis to 6-(1H-Pyrazol-1-yl)nicotinic acid

Rationale: The methyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions.[6][7][8] Sodium hydroxide is a common and effective reagent for this transformation. A co-solvent system of methanol and water is often employed to ensure the solubility of the ester starting material.

Protocol:

  • Dissolve methyl 6-(1H-pyrazol-1-yl)nicotinate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-(1H-pyrazol-1-yl)nicotinic acid.[6][7][8]

Step 2b: Synthesis of 6-(1H-Pyrazol-1-yl)nicotinamide

Rationale: The conversion of a carboxylic acid to a primary amide typically proceeds via activation of the carboxyl group.[9] A common method is the formation of an acid chloride using oxalyl chloride or thionyl chloride, with a catalytic amount of DMF. The resulting highly reactive acid chloride is then treated with an ammonia source, such as aqueous ammonium hydroxide, to form the primary amide.

Protocol:

  • Suspend 6-(1H-pyrazol-1-yl)nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the solution becomes clear.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Dissolve the crude acid chloride in anhydrous THF and add this solution dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.

  • Stir the mixture vigorously for 1-2 hours, then extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 6-(1H-pyrazol-1-yl)nicotinamide, which can be purified by recrystallization or column chromatography if necessary.[9]

Step 2c: Dehydration to this compound

Rationale: The final step is the dehydration of the primary amide to the nitrile. Several reagents can accomplish this, with phosphoryl chloride (POCl₃) being a common and effective choice. Pyridine is often used as a solvent and to neutralize the HCl generated during the reaction.

Protocol:

  • To a solution of 6-(1H-pyrazol-1-yl)nicotinamide (1.0 eq) in pyridine, slowly add phosphoryl chloride (1.5-2.0 eq) at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with sodium carbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the C=O stretch of the amide and appearance of the C≡N stretch of the nitrile).

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagents such as oxalyl chloride, phosphoryl chloride, and DMF are toxic and should be handled with extreme care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

Application Notes and Protocols for the One-Pot Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Strategic Synthesis of Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmaceuticals. Their prevalence is a testament to their versatile biological activities, which include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. The pyrazole moiety's ability to engage in various biological interactions has solidified its status as a "privileged scaffold" in the design of novel therapeutic agents.

Traditionally, the synthesis of pyrazoles has involved multi-step procedures that are often time-consuming, labor-intensive, and generate significant chemical waste. In a strategic shift towards more efficient and environmentally benign methodologies, one-pot syntheses have emerged as a powerful alternative. These approaches, wherein multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer numerous advantages. They streamline the synthetic process, enhance operational simplicity, improve atom economy, and reduce solvent and reagent consumption, aligning with the principles of green chemistry.

This comprehensive guide provides detailed application notes and protocols for three robust and widely employed one-pot methodologies for the synthesis of pyrazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offers step-by-step protocols, and provides mechanistic insights to empower the rational design and efficient execution of pyrazole synthesis.

Methodology 1: The Knorr Pyrazole Synthesis - A Classic One-Pot Approach from 1,3-Dicarbonyl Compounds

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a fundamental and highly reliable method for the preparation of pyrazoles.[1] This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The one-pot nature of this synthesis, coupled with its generally high yields, makes it a staple in the synthetic chemist's toolbox.

Scientific Rationale and Mechanistic Insight

The Knorr synthesis proceeds via a cascade of reactions initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups towards nucleophilic attack.[2]

The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be a critical consideration. The initial attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound and the hydrazine derivative, as well as the reaction conditions. For instance, the more electrophilic carbonyl group is generally attacked preferentially.

Diagram: Knorr Pyrazole Synthesis Workflow

Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 1,3-Dicarbonyl, Hydrazine, and Solvent Add_Catalyst Add Acid Catalyst (e.g., Acetic Acid) Start->Add_Catalyst Heat Heat the reaction mixture (e.g., Reflux) Add_Catalyst->Heat Monitor Monitor reaction progress (TLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Precipitate product (e.g., add water) Cool->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash with appropriate solvent Filter->Wash Dry Dry the product Wash->Dry Recrystallize Recrystallize for purification Dry->Recrystallize

Caption: A generalized workflow for the one-pot Knorr synthesis of pyrazoles.

Detailed Step-by-Step Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone, a common derivative prepared via the Knorr synthesis, from ethyl acetoacetate and phenylhydrazine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol (5-10 mL per gram of ethyl acetoacetate).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the reaction mixture while stirring to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any residual acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[3]

Troubleshooting:

  • Low Yield: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, a slight excess of hydrazine or an additional drop of acid catalyst might be beneficial. Inefficient mixing on a larger scale can also lead to lower yields; ensure vigorous stirring.[4]

  • Impure Product: Inadequate washing or inefficient recrystallization can lead to impurities. Ensure the product is thoroughly washed and consider a second recrystallization if necessary.

  • Regioselectivity Issues (for unsymmetrical dicarbonyls): To control regioselectivity, consider modifying the reaction conditions such as temperature, solvent, and the nature of the catalyst. A thorough understanding of the electronic properties of the dicarbonyl substrate is crucial.[4]

Methodology 2: One-Pot Synthesis from Chalcones - A Versatile Route to Tri-substituted Pyrazoles

Chalcones, or α,β-unsaturated ketones, are excellent precursors for the synthesis of a wide variety of heterocyclic compounds, including pyrazoles. The one-pot reaction of a chalcone with a hydrazine derivative provides a straightforward and efficient route to 3,5-disubstituted and 1,3,5-trisubstituted pyrazoles. This method is particularly valuable due to the ready availability and synthetic accessibility of a diverse range of chalcones.

Scientific Rationale and Mechanistic Insight

The reaction proceeds through an initial Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon. The resulting intermediate, a pyrazoline, can then be oxidized in situ to the corresponding aromatic pyrazole. In many cases, the pyrazoline itself is the desired product and can be isolated. However, for the one-pot synthesis of pyrazoles, an oxidizing agent is often implicitly present (e.g., air) or can be added.

Diagram: Mechanism of Pyrazole Formation from Chalcone

Chalcone_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Chalcone Chalcone (α,β-unsaturated ketone) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Hydrazine (Michael Addition) Hydrazine Hydrazine (R-NH-NH2) Pyrazoline Pyrazoline Intermediate Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole Pyrazole Pyrazoline->Pyrazole - H2O (Oxidation/Dehydration)

Caption: Simplified mechanism for the one-pot synthesis of pyrazoles from chalcones.

Detailed Step-by-Step Protocol: Synthesis of 1,3,5-Triphenyl-1H-pyrazole

This protocol details the one-pot synthesis of a trisubstituted pyrazole from a chalcone and phenylhydrazine.

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Phenylhydrazine

  • Glacial Acetic Acid (solvent and catalyst)

  • Ethanol (optional, for recrystallization)

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the chalcone (1.0 eq) in glacial acetic acid. The acetic acid acts as both the solvent and an acid catalyst.

  • Reagent Addition: Add phenylhydrazine (1.0-1.2 eq) to the solution. A slight excess of the hydrazine can help drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-cold water. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove the acetic acid.

  • Purification: The crude 1,3,5-triphenyl-1H-pyrazole can be purified by recrystallization from a suitable solvent like ethanol to obtain a crystalline solid.[5]

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent and Catalyst: Acetic acid is an effective solvent for both the chalcone and the hydrazine. Its acidic nature protonates the carbonyl oxygen of the chalcone, enhancing its electrophilicity and facilitating the initial Michael addition. It also promotes the dehydration of the pyrazoline intermediate to the aromatic pyrazole.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction rate.

Substrate Scope and Yields:

This method is generally applicable to a wide range of substituted chalcones and hydrazines, providing good to excellent yields.

R1 (on Chalcone)R2 (on Chalcone)R3 (on Hydrazine)Yield (%)Reference
PhenylPhenylPhenyl85-95[5]
4-MethoxyphenylPhenylPhenyl~90[6]
4-ChlorophenylPhenylPhenyl~88[6]
Phenyl4-NitrophenylPhenyl~82[6]

Methodology 3: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles - A Green and Efficient Approach

Multicomponent reactions (MCRs) are a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. The synthesis of pyrano[2,3-c]pyrazoles, a class of fused heterocyclic compounds with significant biological activities, is an excellent example of the efficiency of MCRs.[7]

Scientific Rationale and Mechanistic Insight

The four-component synthesis of dihydropyrano[2,3-c]pyrazoles typically involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. The reaction proceeds through a domino sequence of reactions. Initially, the β-ketoester reacts with hydrazine to form a pyrazolone intermediate. Concurrently, the aldehyde undergoes a Knoevenagel condensation with malononitrile to form an arylidene malononitrile. This is followed by a Michael addition of the pyrazolone to the arylidene malononitrile, and a subsequent intramolecular cyclization and tautomerization to yield the final pyrano[2,3-c]pyrazole product. The use of a basic catalyst, such as piperidine, is crucial for promoting the condensation and addition steps.[7][8]

Diagram: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

MCR_Workflow cluster_reactants Starting Materials cluster_intermediates In Situ Formed Intermediates cluster_product Final Product Aldehyde Aldehyde Arylidene Arylidene Malononitrile Aldehyde->Arylidene + Malononitrile (Knoevenagel Condensation) Malononitrile Malononitrile Beta_Ketoester β-Ketoester Pyrazolone Pyrazolone Intermediate Beta_Ketoester->Pyrazolone + Hydrazine Hydrazine Hydrazine Hydrate Michael_Adduct Michael Adduct Pyrazolone->Michael_Adduct + Arylidene (Michael Addition) Arylidene->Michael_Adduct Final_Product Pyrano[2,3-c]pyrazole Michael_Adduct->Final_Product Intramolecular Cyclization & Tautomerization

References

Application Notes and Protocols: 6-(1H-pyrazol-1-yl)nicotinonitrile as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of 6-(1H-pyrazol-1-yl)nicotinonitrile as a potential kinase inhibitor. The pyrazole ring is a well-established pharmacophore in the design of kinase inhibitors, demonstrating activity against various kinase families.[1][2][3] Notably, derivatives containing the pyrazole scaffold have shown potent inhibition of Janus kinases (JAKs) and PIM-1 kinase.[4][5][6] This guide will detail the scientific rationale for targeting these kinases, provide in-depth protocols for in vitro and cell-based assays, and offer insights into the interpretation of results. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its versatile nature and its presence in numerous FDA-approved drugs.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors.[7][8] The nicotinonitrile component of this compound can also contribute to binding and selectivity. The strategic combination of these two heterocyclic systems suggests a strong potential for kinase inhibition.

Based on the existing literature for structurally related compounds, two primary kinase families emerge as high-priority targets for this compound:

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in inflammatory diseases and cancers.[6][9] Several pyrazole-containing molecules, such as Ruxolitinib, are potent JAK inhibitors.[1][6]

  • PIM-1 Kinase: PIM kinases are a family of serine/threonine kinases that play a significant role in cell cycle progression and apoptosis.[5][10] Overexpression of PIM-1 is observed in various cancers, making it a compelling oncology target.[5] Novel pyridine and pyrazolyl pyridine conjugates have demonstrated potent PIM-1 inhibition.[5]

Potential Mechanism of Action

This compound is anticipated to act as an ATP-competitive inhibitor. The pyrazole and pyridine nitrogen atoms can form hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine portion of ATP. The overall shape and electronic properties of the molecule will determine its affinity and selectivity for the target kinase's ATP-binding pocket.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade initiated by cytokine binding to their receptors. This leads to the activation of receptor-associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription. Inhibition of JAKs by this compound would block this cascade, leading to a downstream anti-inflammatory or anti-proliferative effect.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus gene Gene Transcription nucleus->gene inhibitor This compound inhibitor->jak Inhibition

Caption: JAK/STAT Signaling Pathway and Point of Inhibition.

PIM-1 Signaling Pathway

PIM-1 kinase is a constitutively active serine/threonine kinase that phosphorylates a variety of downstream substrates involved in cell survival and proliferation, such as the pro-apoptotic protein BAD and the cell cycle regulator p21. Inhibition of PIM-1 by this compound would promote apoptosis and inhibit cell cycle progression.

PIM1_Pathway upstream Upstream Signals (e.g., Cytokines) pim1 PIM-1 Kinase upstream->pim1 Activation bad BAD pim1->bad Phosphorylation p21 p21 pim1->p21 Phosphorylation p_bad p-BAD (Inactive) apoptosis Apoptosis p_bad->apoptosis Inhibition p_p21 p-p21 (Inactive) cell_cycle Cell Cycle Arrest p_p21->cell_cycle Inhibition inhibitor This compound inhibitor->pim1 Inhibition

Caption: PIM-1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide a framework for the characterization of this compound as a kinase inhibitor. It is recommended to start with in vitro biochemical assays to determine direct kinase inhibition and then proceed to cell-based assays to assess cellular potency and mechanism of action.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases, with a primary focus on JAK and PIM-1 family members.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is typically quantified using a luminescent ATP detection assay, where the amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity.

Materials:

  • Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2, PIM-1, PIM-2, PIM-3)

  • Kinase-specific substrates (e.g., a generic peptide substrate)

  • ATP

  • Kinase buffer (specific to the kinase being assayed)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM).

    • Further dilute the compound in kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • Incubate the plate at room temperature for the recommended time for the specific kinase (typically 60 minutes).

  • Detection:

    • Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves:

      • Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

KinaseIC50 (nM) of this compoundPositive Control (e.g., Ruxolitinib for JAKs, Staurosporine for PIM-1)
JAK1Experimental ValueKnown Value
JAK2Experimental ValueKnown Value
JAK3Experimental ValueKnown Value
TYK2Experimental ValueKnown Value
PIM-1Experimental ValueKnown Value
PIM-2Experimental ValueKnown Value
PIM-3Experimental ValueKnown Value
Cell-Based Phosphorylation Assay

This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream target of the kinase of interest within a cellular context.

Principle: Cells are treated with the compound, and then the phosphorylation status of a key downstream protein (e.g., STAT3 for the JAK pathway, BAD for the PIM-1 pathway) is measured using techniques such as Western blotting or an immunoassay.

Materials:

  • A relevant cell line (e.g., HEL cells for JAK2, KG-1 cells for PIM-1).

  • Cell culture medium and supplements.

  • This compound (dissolved in DMSO).

  • A stimulating agent if required (e.g., a cytokine like IL-6 to activate the JAK/STAT pathway).

  • Lysis buffer.

  • Primary antibodies against the total and phosphorylated forms of the target protein.

  • Secondary antibodies conjugated to HRP or a fluorescent dye.

  • Western blotting or ELISA reagents.

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells at an appropriate density and allow them to adhere or recover overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • If necessary, stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Western Blotting:

      • Separate equal amounts of protein by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein.

      • Incubate with the appropriate secondary antibody.

      • Visualize the protein bands using a chemiluminescent or fluorescent detection system.

    • ELISA:

      • Use a sandwich ELISA kit specific for the phosphorylated and total forms of the target protein, following the manufacturer's instructions.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or absorbance values (ELISA).

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percent inhibition of phosphorylation relative to the stimulated vehicle control.

    • Determine the IC50 value as described for the biochemical assay.

Cell_Based_Workflow start Start: Cell Plating treatment Compound Treatment (Varying Concentrations) start->treatment stimulation Stimulation (Optional) (e.g., Cytokine) treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification detection Detection of Phosphorylation (Western Blot / ELISA) quantification->detection analysis Data Analysis (IC50 Determination) detection->analysis end End: Cellular Potency analysis->end

Caption: Workflow for Cell-Based Phosphorylation Assay.

Troubleshooting and Considerations

  • Solubility: Ensure that this compound is fully dissolved in DMSO and does not precipitate upon dilution in aqueous buffers.

  • DMSO Concentration: Maintain a consistent and low final DMSO concentration across all assays to avoid solvent effects.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value will be dependent on the ATP concentration used in the assay.

  • Off-Target Effects: It is advisable to screen the compound against a broader panel of kinases to assess its selectivity.

  • Cytotoxicity: In cell-based assays, it is important to distinguish between inhibition of signaling and general cytotoxicity. A parallel cell viability assay (e.g., MTT or CellTiter-Glo®) should be performed.

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols and insights provided in this guide offer a robust framework for its initial characterization. By systematically evaluating its activity against key kinase targets such as the JAK and PIM families, researchers can elucidate its therapeutic potential and pave the way for further preclinical development.

References

Application of 6-(1H-pyrazol-1-yl)nicotinonitrile in Cancer Research: A Technical Guide for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive literature searches indicate that while the pyrazole and nicotinonitrile scaffolds are prevalent in cancer research, specific biological data and established applications for 6-(1H-pyrazol-1-yl)nicotinonitrile are not currently available in the public domain. This compound is primarily recognized as a synthetic building block.[1][2][3] This guide, therefore, provides a comprehensive framework for the initial investigation of this and similar pyrazole-nicotinonitrile derivatives as potential anticancer agents, drawing upon the established roles of related compounds in targeting key cancer pathways.

Part 1: Scientific Rationale and Potential Applications

The chemical architecture of this compound, which combines a pyrazole ring with a nicotinonitrile moiety, suggests a high potential for biological activity, particularly in the realm of kinase inhibition.[4][5] Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to their versatile binding properties and metabolic stability.[6][7][8][9] Similarly, the nicotinonitrile scaffold is a recognized pharmacophore in the design of inhibitors for various protein kinases, including those implicated in cancer cell proliferation and survival.[4][5]

Hypothesized Mechanism of Action: Kinase Inhibition

Given the structural precedents, a primary hypothesis for the anticancer potential of this compound is its function as a protein kinase inhibitor. Kinases are crucial nodes in the signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers. Specifically, the pyrazole-pyridine core is a common feature in inhibitors of several key kinase families, including:

  • PIM Kinases: These serine/threonine kinases are often overexpressed in hematological and solid tumors, where they promote cell survival and resistance to apoptosis. Several pyrazole and cyanopyridine-based compounds have been identified as potent PIM-1 kinase inhibitors.[4]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prime targets for cancer therapy. The development of CDK inhibitors aims to halt uncontrolled cell division.[10]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is critical for cytokine-mediated immune responses and cell growth. Aberrant JAK signaling is a driver in various myeloproliferative neoplasms and inflammatory diseases. The pyrazole scaffold is a key component of several approved JAK inhibitors.

The following sections will outline a strategic approach to systematically evaluate this compound, beginning with broad-spectrum screening and progressing to more detailed mechanistic studies, assuming a kinase inhibitor profile as the primary hypothesis.

Part 2: Experimental Workflow for Compound Evaluation

A logical, phased approach is essential when characterizing a novel compound. The following workflow provides a roadmap from initial cytotoxicity screening to in-depth mechanistic analysis and potential in vivo validation.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Target Identification & Validation cluster_phase3 Phase 3: Mechanistic & In Vivo Studies a Compound Preparation (Solubility, Stability Testing) b Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 Panel or similar) a->b c Determination of GI50/IC50 Values in Sensitive Cell Lines b->c d Kinase Panel Screening (Broad panel of >300 kinases) c->d f Cell Cycle Analysis (Flow Cytometry) c->f g Apoptosis Assays (Annexin V/PI, Caspase Activity) c->g j In Vivo Xenograft Models (Tumor Growth Inhibition) c->j e Western Blot Analysis (Phosphorylation of key substrates) d->e h In Vitro Kinase Assays (IC50 for specific kinase hits) e->h g->j i Molecular Docking Studies h->i

Caption: Phased experimental workflow for evaluating a novel anticancer compound.

Part 3: Detailed Protocols

These protocols are presented as templates for the investigation of a novel pyrazole-nicotinonitrile compound. All concentrations and incubation times should be optimized empirically.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the concentration-dependent effect of this compound on the viability of various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, K562 leukemia, A549 lung cancer).[11]

  • Complete growth medium (specific to cell line).

  • This compound, dissolved in DMSO to create a 10 mM stock solution.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.

  • Solubilization solution (e.g., DMSO or acidified isopropanol for MTT).

  • Plate reader (spectrophotometer).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Typical final concentrations for initial screening range from 0.01 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO at the highest concentration used for the compound) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT/MTS Addition: Add 10-20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Protocol 2: Western Blot for Kinase Pathway Inhibition

Objective: To assess the effect of the compound on the phosphorylation status of key proteins in a suspected signaling pathway (e.g., PIM-1 or JAK/STAT).

Materials:

  • Sensitive cancer cell line identified from Protocol 1.

  • 6-well cell culture plates.

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C, diluted according to the manufacturer's instructions.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH).

Part 4: Hypothetical Signaling Pathway and Data Interpretation

Potential Targeting of the PIM-1 Kinase Pathway

PIM-1 kinase is a proto-oncogene that promotes cell survival by phosphorylating several downstream targets, including the pro-apoptotic protein BAD and the translation regulator 4E-BP1. Inhibition of PIM-1 would be expected to decrease phosphorylation of its substrates, leading to reduced cell proliferation and increased apoptosis.

pim1_pathway PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates E4BP1 4E-BP1 PIM1->E4BP1 Phosphorylates Compound 6-(1H-pyrazol-1-yl) nicotinonitrile Compound->PIM1 Inhibition pBAD p-BAD (Inactive) Bcl2 Bcl-2 pBAD->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits p4EBP1 p-4E-BP1 eIF4E eIF4E p4EBP1->eIF4E Releases Translation Protein Translation (Cell Growth) eIF4E->Translation Initiates

References

Application Notes and Protocols for the Use of 6-(1H-pyrazol-1-yl)nicotinonitrile in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 6-(1H-pyrazol-1-yl)nicotinonitrile

This compound is a heterocyclic organic compound featuring a pyrazole ring linked to a pyridine core. This structural motif is of significant interest in medicinal chemistry and drug discovery. Compounds containing pyrazole and nicotinonitrile scaffolds are recognized as "privileged structures" because they can serve as versatile building blocks for designing ligands that interact with a wide range of biological targets.[1] Specifically, this class of molecules has been investigated for its potential as kinase inhibitors, which are crucial in the therapeutic areas of oncology and inflammatory diseases.[2][3]

The pyrazole moiety can form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases, while the nicotinonitrile portion offers a scaffold for further chemical modification to enhance potency and selectivity. This application note provides a comprehensive guide for researchers on the effective use of this compound in common cell-based assays to characterize its biological activity. The protocols outlined below are designed to be adaptable and provide a robust framework for investigating the compound's effects on cell viability, target engagement, and downstream signaling pathways.

Part 1: Compound Handling and Preparation

Proper handling and preparation of small molecule inhibitors are critical for obtaining reproducible and reliable experimental results.[4]

1.1. Reconstitution of Lyophilized Powder

  • Solvent Selection: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.

  • Protocol:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Aseptically add the calculated volume of high-purity, sterile-filtered DMSO to achieve a stock concentration of 10-20 mM.

    • Vortex gently and, if necessary, sonicate briefly in a water bath to ensure complete dissolution.

    • Visually inspect the solution to confirm there is no undissolved particulate matter.

1.2. Storage and Stability

  • Stock Solutions: Aliquot the high-concentration stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[4]

  • Working Dilutions: When preparing for an experiment, thaw a stock aliquot and prepare fresh working dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause cellular toxicity, typically ≤0.5%. Always include a vehicle control (e.g., 0.1% DMSO in media) in your experiments to account for any solvent effects.[5]

Table 1: Example Serial Dilution Scheme for a 96-well Plate Assay

Stock ConcentrationStepActionFinal Concentration in Well (assuming 1:1000 final dilution)
10 mM in DMSO1Prepare a 1:10 dilution in serum-free media10 µM
2Perform 3-fold serial dilutions in media3.33 µM
3Continue serial dilutions for desired range1.11 µM
.........

Part 2: Foundational Assay: Determining Cellular Viability and Cytotoxicity

A primary step in characterizing any new compound is to determine its effect on cell proliferation and viability. This helps establish a therapeutic window and informs the concentrations used in subsequent mechanistic studies.[5][6] The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][7]

2.1. Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate the cells of interest (e.g., a cancer cell line like HepG2 or MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1][3]

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common concentration range to start with is 0.01 µM to 100 µM.[5] Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for a defined period, typically 48 to 72 hours.[5]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the water-soluble MTT to insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the results as a dose-response curve. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Table 2: Representative Data from an MTT Assay

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.3 ± 4.8
1025.1 ± 3.9
505.6 ± 2.1
1002.1 ± 1.5

Part 3: Mechanistic Insight: Target Engagement and Pathway Analysis

Once the cytotoxic potential of this compound is established, the next critical step is to confirm that it directly interacts with its intended intracellular target and modulates the relevant signaling pathway.[8][9]

3.1. Conceptual Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in a native cellular environment.[10][11] The principle is that ligand binding stabilizes a protein, resulting in an increased melting temperature.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound or Vehicle A->B C 3. Heat Cells to Varying Temperatures B->C D 4. Cell Lysis C->D E 5. Separate Soluble & Aggregated Proteins D->E F 6. Quantify Soluble Target Protein (e.g., Western Blot) E->F

Figure 1: Conceptual workflow for a Cellular Thermal Shift Assay (CETSA).

3.2. Protocol: Western Blotting for Downstream Pathway Modulation

Assuming this compound inhibits a hypothetical kinase (e.g., "Kinase X"), western blotting can be used to assess the phosphorylation status of its known downstream substrate ("Substrate Y"). A reduction in the phosphorylation of Substrate Y would provide evidence of the compound's on-target activity.

  • Cell Treatment: Seed and grow cells to ~80% confluency. Treat the cells with this compound at concentrations around its IC₅₀ value (e.g., 1x, 2x, 5x IC₅₀) for a short duration (e.g., 1-6 hours) to observe direct signaling effects rather than long-term cytotoxic outcomes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total form of Substrate Y and/or a housekeeping protein like GAPDH or β-actin.

Signaling_Pathway cluster_pathway Hypothetical Kinase X Pathway KinaseX Kinase X SubstrateY Substrate Y KinaseX->SubstrateY phosphorylates pSubstrateY p-Substrate Y Response Cellular Response (e.g., Proliferation) pSubstrateY->Response Inhibitor This compound Inhibitor->KinaseX

Figure 2: Hypothetical signaling pathway inhibited by the compound.

Part 4: Troubleshooting and Best Practices

  • Compound Precipitation: If the compound precipitates in the cell culture medium, consider lowering the final concentration or using a different formulation, such as one containing a solubilizing agent like cyclodextrin.

  • High Background in Assays: Ensure thorough washing steps and optimize antibody concentrations and blocking conditions for western blotting.

  • Off-Target Effects: Be aware that high concentrations of small molecules can lead to off-target effects. It is advisable to use the lowest effective concentration and, if possible, test a structurally related but inactive analogue as a negative control.[12]

  • Assay Artifacts: Some compounds can interfere with assay readouts (e.g., by inhibiting luciferase in luminescence-based assays or having inherent color/fluorescence).[13] It is important to run compound-only controls (without cells) to check for such interference.

References

Application Notes & Protocols: Developing 6-(1H-pyrazol-1-yl)nicotinonitrile Derivatives for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-(1H-pyrazol-1-yl)nicotinonitrile framework represents a privileged scaffold in modern medicinal chemistry, serving as a versatile starting point for the development of potent and selective therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of novel derivatives based on this core structure. We delve into detailed synthetic protocols, robust biological screening assays with a focus on kinase inhibition, and the principles of structure-activity relationship (SAR) analysis to guide lead optimization. The methodologies are designed to be self-validating, incorporating critical quality control and decision-making steps to ensure the generation of reliable and reproducible data.

Introduction: The Significance of the Pyrazolyl-Nicotinonitrile Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a cornerstone in drug design.[1] Pyrazole-containing compounds exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[2][3][4][5][6] Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, feature a pyrazole core, underscoring its therapeutic value.[1][4][7]

When coupled with a nicotinonitrile moiety, the resulting this compound scaffold becomes particularly valuable for targeting protein kinases.[8] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[9][10] The nitrile group can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the pyrazole ring and its substituents can be modified to explore other pockets and achieve both potency and selectivity. This guide provides the foundational protocols to systematically explore the chemical space around this promising scaffold.

Synthetic Workflow: From Core Scaffold to Derivative Library

The development of a successful drug candidate begins with a robust and flexible synthetic strategy. The overall workflow involves synthesizing the core scaffold, followed by strategic derivatization to generate a library of analogues for biological screening.

G start Starting Materials (6-Chloronicotinonitrile, Substituted Hydrazines, 1,3-Diketones) step1 Synthesis of Substituted Pyrazoles start->step1 Varies based on desired pyrazole step2 Synthesis of Core Scaffold [SNAr Coupling] start->step2 6-Chloronicotinonitrile step1->step2 Array of pyrazoles step3 Purification & QC (Chromatography, NMR, LC-MS) step2->step3 output Purified Derivative Library step3->output

Caption: General workflow for the synthesis of a this compound derivative library.

Protocol: Synthesis of the Core this compound Scaffold

This protocol describes a standard nucleophilic aromatic substitution (SNAr) reaction, a reliable method for coupling pyrazole with a halogenated pyridine ring.

Rationale: 6-Chloronicotinonitrile is an excellent substrate for SNAr reactions due to the electron-withdrawing effect of the nitrile group and the ring nitrogen, which activates the chlorine leaving group. The use of a mild base like potassium carbonate is sufficient to deprotonate the pyrazole N-H, facilitating the nucleophilic attack.

Materials:

  • 6-Chloronicotinonitrile

  • Pyrazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloronicotinonitrile (1.0 eq), pyrazole (1.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 6-chloronicotinonitrile.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the mixture into water and extract with EtOAc (3 x volumes of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure this compound.[11]

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Derivatization Strategies

To explore the structure-activity relationship, modifications should be introduced systematically. The most facile approach is to synthesize a variety of substituted pyrazoles and then couple them to the 6-chloronicotinonitrile core using the protocol above.

  • Rationale for Pyrazole Substitution: The substituents on the pyrazole ring will probe different regions of the target kinase's binding pocket. Varying properties such as size, hydrophobicity, and hydrogen bonding capacity is key to discovering potent interactions.[12]

Protocol: General Synthesis of Substituted Pyrazoles A common and versatile method for synthesizing substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.[4][13]

  • Dissolve the desired 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (or a substituted hydrazine, 1.0 eq) dropwise.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction, and if a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the resulting pyrazole by recrystallization or column chromatography.

By using various substituted 1,3-dicarbonyl compounds, a wide array of pyrazoles can be generated for subsequent coupling.

Biological Evaluation: A Kinase Inhibition Screening Cascade

Once a library of derivatives is synthesized and purified, a systematic biological evaluation is required to identify promising compounds. A tiered screening approach, or "cascade," is efficient for triaging compounds.

G start Purified Compound Library step1 Primary Screen: In Vitro Kinase Assay (Single concentration, e.g., 1 µM) start->step1 decision1 Potency > 50% Inhibition? step1->decision1 step2 Secondary Screen: IC50 Determination (Dose-response curve) decision1->step2 Yes inactive Inactive / Deprioritize decision1->inactive No decision2 IC50 < 100 nM? step2->decision2 step3 Tertiary Screen: Cell-Based Assay (e.g., Cell Viability on Cancer Line) decision2->step3 Yes decision2->inactive No active Active Hit for SAR step3->active

Caption: A tiered screening cascade for identifying and prioritizing kinase inhibitor hits.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a homogenous, luminescence-based assay (e.g., ADP-Glo™) to measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[14]

Principle: The kinase reaction converts ATP to ADP. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the newly produced ADP back into ATP, which is used by a luciferase to generate a light signal that is directly proportional to kinase activity. Inhibitors will reduce the amount of ADP produced, leading to a lower luminescent signal.[14]

Materials:

  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Specific peptide substrate for the kinase

  • ATP, high purity

  • Test compounds (derivatives) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25 nL) of the diluted compounds into the 384-well plates. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Kinase Reaction:

    • Prepare a master mix of the kinase in kinase assay buffer. Add 5 µL of this mix to each well.

    • Incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

    • Prepare a master mix of the substrate and ATP in kinase assay buffer.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to your controls (0% activity from a no-enzyme well, 100% activity from the DMSO-only well).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating changes in a molecule's structure with its biological activity.[12] This iterative process is fundamental to optimizing a "hit" compound into a "lead" candidate.

Hypothetical SAR Data Table

The data from the kinase inhibition assay should be tabulated to facilitate analysis.

Compound IDR¹ (at Pyrazole C4)R² (at Pyrazole C5)Kinase IC₅₀ (nM)
Scaffold-01 HH1250
Deriv-02 -CH₃H850
Deriv-03 -ClH600
Deriv-04 H-Phenyl250
Deriv-05 -Cl-Phenyl45
Deriv-06 H-Cyclohexyl980
Interpreting SAR: Causal Analysis
  • Initial Hit: The unsubstituted scaffold (Scaffold-01) shows weak activity, confirming the scaffold is a valid starting point.

  • Probing the C4 Position: Adding a small methyl group (Deriv-02) or an electron-withdrawing chlorine atom (Deriv-03) at the C4 position provides a modest increase in potency. This suggests the pocket near C4 is small and may have favorable electrostatic interactions with the chlorine.

  • Probing the C5 Position: The most significant jump in potency comes from adding a phenyl group at the C5 position (Deriv-04). This strongly indicates the presence of a large, likely hydrophobic, pocket that the phenyl ring can occupy.[12][15] The inactivity of the cyclohexyl analogue (Deriv-06) compared to the phenyl one suggests this pocket is flat and narrow, favoring an aromatic ring.[12]

  • Synergistic Effects: Combining the optimal groups at both positions (Deriv-05) results in a dramatic, synergistic increase in potency. The chlorine at C4 and the phenyl at C5 together improve binding affinity significantly, making Deriv-05 a promising lead for further optimization.

Caption: Visual representation of key structure-activity relationships (SAR) for lead optimization.

Troubleshooting

ProblemAreaPossible Cause(s)Suggested Solution(s)
Low yield in SNAr reaction SynthesisIncomplete reaction; decomposition of starting materials; inefficient base.Increase reaction temperature or time. Ensure reagents and solvent are anhydrous. Try a stronger, non-nucleophilic base like Cs₂CO₃.
Multiple products in synthesis SynthesisLack of regioselectivity in pyrazole coupling (N1 vs N2).The SNAr reaction with pyrazole is generally regioselective for the N1 position. If issues persist, protect one nitrogen of the pyrazole before coupling.
High variability in kinase assay BiologyCompound precipitation; reagent instability; pipetting errors.Check compound solubility in final assay buffer. Prepare fresh reagents. Use calibrated pipettes or automated liquid handlers.
Potent in vitro, but no cell activity BiologyPoor cell permeability; compound is a substrate for efflux pumps.Analyze physicochemical properties (logP, PSA). If permeability is low, modify the structure to be more lipophilic or reduce hydrogen bond donors. Run an efflux pump inhibition assay.

References

Application Notes and Protocols for the Utilization of 6-(1H-pyrazol-1-yl)nicotinonitrile in Fragment-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the strategic application of 6-(1H-pyrazol-1-yl)nicotinonitrile as a versatile fragment for the synthesis of chemical libraries aimed at drug discovery and development. The pyrazole-pyridine scaffold is a well-established privileged structure in medicinal chemistry, known for its prevalence in numerous FDA-approved drugs, particularly kinase inhibitors.[1][2][3] This document outlines the synthesis of the core fragment, followed by detailed, field-proven protocols for its diversification through robust, high-throughput compatible chemical transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, strategies for the functionalization of the nitrile moiety are discussed, enabling the exploration of diverse chemical space. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Strategic Value of the Pyrazole-Pyridine Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for the identification of novel lead compounds.[4] This approach relies on the screening of low molecular weight fragments that bind to a biological target with high ligand efficiency. Subsequent optimization of these initial hits through synthetic elaboration allows for the development of potent and selective drug candidates. The choice of fragments is therefore critical to the success of an FBDD campaign.

The this compound fragment embodies several key features that make it an exceptional starting point for library synthesis:

  • Privileged Scaffolding: Both pyrazole and pyridine rings are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in bioactive molecules.[1][5][6] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in a wide array of approved drugs.[2][7] Similarly, the pyridine ring is a common structural motif in pharmaceuticals, contributing to favorable physicochemical properties and providing vectors for synthetic diversification.[8]

  • Structural Rigidity and Defined Vectors: The fused aromatic system provides a rigid core, which can reduce the entropic penalty upon binding to a target. The scaffold presents multiple, well-defined vectors for chemical modification, allowing for systematic exploration of the surrounding chemical space.

  • Hydrogen Bonding Capabilities: The nitrogen atoms of both the pyrazole and pyridine rings can act as hydrogen bond acceptors, while the N-H of the pyrazole can serve as a hydrogen bond donor, facilitating interactions with biological targets.

  • Synthetic Tractability: As will be detailed in this guide, the fragment is amenable to a variety of robust and well-established chemical transformations, making it ideal for parallel synthesis and library generation.[9][10]

Synthesis of the Core Fragment: this compound

The parent fragment can be reliably synthesized from commercially available starting materials. A common and efficient method involves the nucleophilic aromatic substitution of 6-chloronicotinonitrile with pyrazole.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 6-chloronicotinonitrile and pyrazole.

Materials:

  • 6-Chloronicotinonitrile

  • Pyrazole

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add 6-chloronicotinonitrile (1.0 equiv), pyrazole (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 6-chloronicotinonitrile.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base that is sufficient to facilitate the deprotonation of pyrazole, activating it for nucleophilic attack.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Library Elaboration Strategy

The this compound fragment offers multiple points for diversification. The primary strategies for library synthesis involve functionalization of the pyrazole and pyridine rings, as well as transformation of the nitrile group.

G cluster_core Core Fragment cluster_diversification Diversification Strategies Core This compound Pyrazole Pyrazole Ring Functionalization (e.g., N-alkylation, C-H activation) Core->Pyrazole Vector 1 Pyridine Pyridine Ring Functionalization (e.g., Suzuki, Buchwald-Hartwig) Core->Pyridine Vector 2 Nitrile Nitrile Group Transformation (e.g., Hydrolysis, Reduction, Cycloaddition) Core->Nitrile Vector 3

Figure 1: Diversification vectors of the this compound fragment.

Palladium-Catalyzed Cross-Coupling Reactions for Library Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds in a high-throughput fashion.[9] The following protocols are optimized for the diversification of the pyrazolyl-pyridine scaffold.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl groups at positions on the pyrazole or pyridine ring that have been pre-functionalized with a halide or triflate.[11] This protocol focuses on the coupling of a hypothetical 4-bromo-6-(1H-pyrazol-1-yl)nicotinonitrile derivative.

Protocol 2: Parallel Suzuki-Miyaura Coupling

This protocol describes a generalized procedure for the parallel synthesis of a library of compounds via Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-6-(1H-pyrazol-1-yl)nicotinonitrile (or other halogenated derivative)

  • A library of boronic acids or esters

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an array of reaction vials or a 96-well plate, add 4-bromo-6-(1H-pyrazol-1-yl)nicotinonitrile (1.0 equiv).

  • Add the corresponding boronic acid or ester (1.2-1.5 equiv) to each vial.

  • In a separate vial, prepare a stock solution of the palladium catalyst and base. Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv) to a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Dispense the catalyst/base solution to each reaction vial under an inert atmosphere.

  • Seal the reaction plate or vials and heat to 80-100 °C for 4-12 hours with vigorous shaking or stirring.

  • Monitor the reaction progress of a representative well by LC-MS.

  • Upon completion, cool the reaction block to room temperature.

  • Perform a high-throughput workup by adding an organic solvent (e.g., ethyl acetate) and a scavenger resin to remove excess boronic acid.

  • Filter the reaction mixtures and concentrate the solvent to yield the crude products for screening or further purification.

Causality of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, showing good tolerance for a variety of functional groups.

  • Ligand: The dppf ligand is crucial for stabilizing the palladium catalyst and promoting the catalytic cycle, especially with heteroaromatic substrates.

  • Base and Solvent System: The aqueous base system is effective for the transmetalation step of the Suzuki-Miyaura reaction. 1,4-Dioxane is a common solvent for these reactions due to its ability to dissolve a wide range of substrates and its relatively high boiling point.

G cluster_workflow Suzuki-Miyaura Parallel Synthesis Workflow Start Dispense Halogenated Core Fragment Reagents Add Boronic Acid Library Start->Reagents Catalyst Add Pd Catalyst and Base Solution Reagents->Catalyst Reaction Heat and Stir (4-12h, 80-100°C) Catalyst->Reaction Workup High-Throughput Workup Reaction->Workup Product Crude Product Library Workup->Product

Figure 2: General workflow for parallel Suzuki-Miyaura coupling.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-6-(1H-pyrazol-1-yl)nicotinonitrile85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinonitrile82
3Thiophene-2-boronic acid4-(Thiophen-2-yl)-6-(1H-pyrazol-1-yl)nicotinonitrile75
4Pyridine-3-boronic acid4-(Pyridin-3-yl)-6-(1H-pyrazol-1-yl)nicotinonitrile70

Yields are representative and may vary based on reaction scale and purification method.

Buchwald-Hartwig Amination: Installation of Diverse Amino Groups

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[2][10] This is particularly valuable for modulating the physicochemical properties and biological activity of the synthesized library.

Protocol 3: Parallel Buchwald-Hartwig Amination

This protocol outlines a general procedure for the parallel amination of a halogenated pyrazolyl-pyridine scaffold.

Materials:

  • 4-Bromo-6-(1H-pyrazol-1-yl)nicotinonitrile (or other halogenated derivative)

  • A library of primary and secondary amines

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene (anhydrous and degassed)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an array of reaction vials or a 96-well plate under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • To each vial, add cesium carbonate (1.4 equiv) and the halogenated pyrazolyl-pyridine substrate (1.0 equiv).

  • Add anhydrous, degassed toluene to each vial.

  • Add the corresponding amine from the library (1.2 equiv) to each vial.

  • Seal the reaction plate or vials and heat to 100-120 °C for 12-24 hours with vigorous shaking or stirring.

  • Monitor the reaction progress of a representative well by LC-MS.

  • Upon completion, cool the reaction block to room temperature.

  • Perform a high-throughput workup by diluting with an organic solvent and filtering through a pad of celite to remove palladium residues.

  • Concentrate the solvent to yield the crude products for screening or further purification.

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of heteroaryl halides.[12] Xantphos is a bidentate ligand that promotes the reductive elimination step and prevents catalyst deactivation.

  • Base: Cesium carbonate is a strong base that is effective in the deprotonation of a wide range of amines.

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig aminations, and its high boiling point allows for the necessary reaction temperatures.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L_nPd(II)(Ar)X OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR₂ PdII_amine L_nPd(II)(Ar)(HNR₂)+X- Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Functionalization of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, further expanding the chemical diversity of the library.

Hydrolysis to Carboxylic Acids

The nitrile can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions to introduce another layer of diversity.

Protocol 4: Nitrile Hydrolysis

Materials:

  • This compound derivative

  • Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)

  • Water/Ethanol mixture

  • Standard glassware for reflux and workup

Procedure:

  • To a solution of the this compound derivative in a mixture of ethanol and water, add an excess of sodium hydroxide (for basic hydrolysis) or concentrated sulfuric acid (for acidic hydrolysis).

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • If using basic hydrolysis, acidify the mixture with HCl to precipitate the carboxylic acid. If using acidic hydrolysis, carefully neutralize with a base.

  • Collect the solid product by filtration, wash with cold water, and dry to yield the corresponding carboxylic acid.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine, providing a linker for further functionalization.

Protocol 5: Nitrile Reduction

Materials:

  • This compound derivative

  • Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions and workup

Procedure (using LiAlH₄):

  • To a solution of the this compound derivative in anhydrous THF under an inert atmosphere, carefully add LiAlH₄ (excess) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to yield the primary amine.

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are common bioisosteres for carboxylic acids.[7]

Protocol 6: Tetrazole Formation

Materials:

  • This compound derivative

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Triethylammonium Chloride

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the this compound derivative in DMF, add sodium azide and ammonium chloride.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction mixture and pour it into acidified water.

  • Collect the precipitated tetrazole derivative by filtration.

Conclusion

This compound is a highly valuable and versatile fragment for the construction of diverse chemical libraries for drug discovery. Its privileged scaffold, coupled with its synthetic tractability, allows for the efficient exploration of chemical space around a core structure with favorable medicinal chemistry properties. The detailed protocols provided in this guide for the synthesis of the core fragment and its subsequent diversification through robust palladium-catalyzed cross-coupling reactions and nitrile group transformations offer a practical roadmap for researchers and scientists in the field. The careful consideration of the causality behind experimental choices ensures the reproducibility and success of these synthetic endeavors.

References

The Workhorse: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Arylation of Pyrazoles: Protocols, Mechanisms, and Field-Proven Insights

The N-arylpyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in blockbuster drugs like Celecoxib and its role in developing novel agrochemicals and organic electronics underscore the critical need for robust and versatile synthetic methods.[1][2][3] This guide provides an in-depth exploration of the primary experimental procedures for constructing the vital C–N bond between an aryl group and a pyrazole nitrogen.

Moving beyond a simple recitation of steps, this document delves into the causality behind methodological choices, offering insights to empower researchers in their experimental design, optimization, and troubleshooting. We will dissect the three dominant strategies: the classic yet refined copper-catalyzed Ullmann condensation, the powerful palladium-catalyzed Buchwald-Hartwig amination, and the increasingly relevant transition-metal-free approaches.[4][5]

The copper-catalyzed N-arylation of azoles, a modern iteration of the century-old Ullmann condensation, remains one of the most practical and widely used methods.[6][7] Its appeal lies in the low cost of copper and its tolerance for a wide array of functional groups. Modern advancements have overcome the classical method's requirement for harsh conditions (high temperatures, stoichiometric copper) through the crucial introduction of ligands.[8][9]

Scientific Rationale: The "Why" Behind the Protocol

The success of a modern Ullmann-type reaction hinges on the synergistic interplay between the copper salt, a ligand, a base, and the solvent.

  • Copper(I) Source : Copper(I) iodide (CuI) is the most common and effective precatalyst.[8][10] It is readily available and participates directly in the catalytic cycle. Other sources like copper(I) oxide (Cu₂O) or even copper nanoparticles supported on various matrices have also been successfully employed.[6][11]

  • The Role of the Ligand : This is arguably the most critical component for achieving high efficiency under mild conditions. In the absence of a ligand, the reaction is often sluggish and requires high temperatures. Ligands, typically chelating diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), or phenanthrolines, serve multiple purposes:

    • Solubilization : They increase the solubility of the copper salt in organic solvents.

    • Stabilization : They stabilize the active copper(I) species, preventing disproportionation or aggregation.

    • Promotion of Reductive Elimination : The ligand's electronic and steric properties facilitate the final, product-forming reductive elimination step from a Cu(III) intermediate, which is often the rate-limiting step.[8][10][12]

  • The Indispensable Base : A base is required to deprotonate the pyrazole N-H, generating the nucleophilic pyrazolide anion. The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[8][13] Cs₂CO₃ is often superior due to its higher solubility and the "caesium effect," which can enhance the nucleophilicity of the pyrazolide.

  • Solvent Selection : Aprotic polar solvents such as DMF, DMSO, dioxane, or toluene are typically used to ensure all reactants remain in solution at the reaction temperature.

Visualizing the Mechanism: The Copper Catalytic Cycle

Copper-Catalyzed N-Arylation Catalytic Cycle for Ullmann N-Arylation cluster_deprotonation 1. Deprotonation cluster_cycle Catalytic Cycle CuI Cu(I)X-L CuPyrazolide Cu(I)-Pyrazolide CuI->CuPyrazolide + Pyrazolide Anion - X⁻ PyrazoleH Pyrazole-H Starting Material Pyrazolide Pyrazolide Anion PyrazoleH->Pyrazolide + Base Base Base CuIII Cu(III) Intermediate (Ar-Cu-Pyrazolide) CuPyrazolide->CuIII + Ar-X (Oxidative Addition) ArX Ar-X Aryl Halide CuIII->CuI Reductive Elimination Product N-Arylpyrazole Product CuIII->Product Product Release Palladium-Catalyzed N-Arylation Catalytic Cycle for Buchwald-Hartwig N-Arylation Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd PdAmide Pd(II)-Pyrazolide Complex OxAdd->PdAmide + Pyrazolide Anion - X⁻ PyrazoleH Pyrazole-H + Base PyrazoleH->PdAmide PdAmide->Pd0 Reductive Elimination Product N-Arylpyrazole Product PdAmide->Product Product Release Metal-Free N-Arylation Workflow for Metal-Free N-Arylation Start Pyrazole-H + [Ar₂I]⁺X⁻ AddBase Add Mild Base (e.g., aq. NH₃) Start->AddBase Reaction Stir at Room Temp (e.g., 20 min - 6 h) AddBase->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Product N-Arylpyrazole + Aryl Iodide Workup->Product

References

Application Notes and Protocols for the Agricultural Evaluation of 6-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Foreword: Charting a Course for a Novel Candidate

The relentless pursuit of novel, effective, and sustainable solutions for crop protection is a cornerstone of modern agricultural science. Within the vast landscape of chemical synthesis, the strategic combination of known bioactive scaffolds offers a fertile ground for discovery. The molecule at the heart of this guide, 6-(1H-pyrazol-1-yl)nicotinonitrile, represents such a confluence—uniting the proven pyrazole moiety with the versatile nicotinonitrile framework.

To date, a comprehensive body of public-domain research detailing the specific agricultural applications of this compound is not available. Therefore, this document deviates from a conventional application note. Instead, it serves as a detailed, forward-looking research framework. As your Senior Application Scientist, I have designed this guide to provide a robust, scientifically-grounded roadmap for the synthesis, multi-disciplinary screening, and mechanistic evaluation of this promising, yet unexplored, compound. The protocols and insights that follow are built upon the well-established principles of agrochemical research and the known bioactivities of its constituent chemical motifs. This is not just a set of instructions; it is a strategic blueprint for innovation.

Rationale and Hypothesized Bioactivity

The chemical architecture of this compound suggests a high probability of biological activity relevant to agriculture. This hypothesis is rooted in the extensive history of its parent scaffolds:

  • The Pyrazole Moiety: This five-membered heterocyclic ring is a privileged structure in agrochemistry.[1][2][3][4][5] Pyrazole derivatives are found in a wide array of commercial pesticides, exhibiting potent fungicidal, insecticidal, and herbicidal properties.[1][2][3][4][5] Their modes of action are diverse, ranging from the disruption of mitochondrial respiration in fungi to the modulation of ion channels in insects and the inhibition of essential plant enzymes.[6][7][8][9][10]

  • The Nicotinonitrile Scaffold: Nicotinonitrile (3-cyanopyridine) and its derivatives are key components in several classes of insecticides, most notably the neonicotinoids. The pyridine ring can interact with nicotinic acetylcholine receptors (nAChRs) in insects, leading to neurotoxicity. The nitrile group, a potent electron-withdrawing group, can significantly influence the molecule's electronic properties and its interactions with biological targets.

Based on this structural amalgamation, we can postulate several potential avenues of bioactivity for this compound, forming the basis of our proposed screening cascade.

Diagram of Hypothesized Bioactivity Pathways

Hypothesized_Bioactivity Potential Bioactivity of this compound cluster_insecticidal Insecticidal Activity cluster_fungicidal Fungicidal Activity cluster_herbicidal Herbicidal Activity A This compound B Neural Targets (e.g., nAChRs, GABA Receptors) A->B Pyridine/Pyrazole Moieties C Metabolic Disruption A->C General Toxicity D Mitochondrial Respiration Inhibition (e.g., SDHI) A->D Pyrazole Moiety E Sterol Biosynthesis Inhibition A->E General Toxicity F Enzyme Inhibition (e.g., HPPD, PPO) A->F Pyrazole Moiety G Amino Acid Synthesis Inhibition A->G General Toxicity

Caption: Hypothesized bioactivity pathways for this compound.

Synthesis and Characterization: The First Step

A robust and scalable synthetic route is paramount. The following is a proposed synthetic pathway based on established organic chemistry principles.

Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of this compound start Starting Materials 6-chloronicotinonitrile Pyrazole reaction Reaction Conditions Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) Heat start->reaction workup Work-up Quenching Extraction Washing reaction->workup purification Purification Column Chromatography Recrystallization workup->purification product Final Product|{this compound} purification->product characterization Characterization NMR (1H, 13C) Mass Spectrometry (MS) Infrared Spectroscopy (IR) Melting Point product->characterization

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Protocol 2.1: Synthesis of this compound

Disclaimer: This is a theoretical protocol and should be adapted and optimized by a qualified synthetic chemist. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a stirred solution of 6-chloronicotinonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add pyrazole (1.1 eq) and a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy. Determine the melting point.

Tier 1: Broad-Spectrum Bioactivity Screening

The initial phase of evaluation should involve a broad-spectrum screening to identify the primary area of potential application.

Protocol 3.1: Insecticidal Screening
  • Target Pests: A diverse range of insect pests should be selected, representing different orders and feeding guilds.

    • Lepidoptera: Diamondback moth (Plutella xylostella), Fall armyworm (Spodoptera frugiperda)

    • Hemiptera: Green peach aphid (Myzus persicae), Brown planthopper (Nilaparvata lugens)

    • Coleoptera: Colorado potato beetle (Leptinotarsa decemlineata)

  • Methodology:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetone with a surfactant).

    • For chewing insects, use a leaf-dip bioassay. Dip host plant leaves in various concentrations of the test solution, allow them to dry, and then infest with larvae.

    • For sucking insects, a systemic uptake or spray application method can be used on whole plants.

    • Include a negative control (solvent + surfactant) and a positive control (a commercial insecticide with a known mode of action).

    • Assess mortality at 24, 48, and 72 hours post-infestation.

    • Calculate LC₅₀ (lethal concentration for 50% of the population) values.

Protocol 3.2: Fungicidal Screening
  • Target Pathogens: A panel of economically important plant pathogenic fungi should be used.

    • Botrytis cinerea (Gray mold)

    • Fusarium graminearum (Fusarium head blight)

    • Rhizoctonia solani (Sheath blight)

    • Puccinia triticina (Wheat leaf rust)

  • Methodology:

    • Use an in vitro mycelial growth inhibition assay.

    • Prepare potato dextrose agar (PDA) plates amended with various concentrations of this compound.

    • Inoculate the center of each plate with a mycelial plug of the target fungus.

    • Include a negative control (PDA with solvent) and a positive control (a commercial fungicide).

    • Incubate the plates under optimal growth conditions for each fungus.

    • Measure the radial growth of the fungal colony and calculate the percentage of inhibition.

    • Determine the EC₅₀ (effective concentration to inhibit 50% of growth) values.

Protocol 3.3: Herbicidal Screening
  • Target Weeds: Include both monocotyledonous and dicotyledonous weed species.

    • Monocots: Barnyardgrass (Echinochloa crus-galli), Foxtail species (Setaria spp.)

    • Dicots: Velvetleaf (Abutilon theophrasti), Common lambsquarters (Chenopodium album)

  • Methodology:

    • Conduct pre-emergence and post-emergence assays.

    • For pre-emergence, apply the test compound at various rates to the soil surface of pots sown with weed seeds.

    • For post-emergence, spray the compound onto young, actively growing weed seedlings.

    • Include untreated controls and a commercial herbicide as a positive control.

    • Evaluate phytotoxicity (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 days after treatment using a visual rating scale.

    • Determine the GR₅₀ (concentration required to cause a 50% reduction in growth).

Tier 2: Mode of Action Deconvolution and Advanced Studies

Should significant activity be observed in any of the Tier 1 screens, the subsequent research phase should focus on elucidating the mode of action and conducting more detailed efficacy and safety assessments.

Proposed Workflow for Mode of Action Studies

MOA_Workflow Mode of Action (MOA) Investigation Workflow start Positive Hit from Tier 1 Screening sar Structure-Activity Relationship (SAR) - Synthesize Analogs - Test Bioactivity start->sar biochem Biochemical Assays - Enzyme Inhibition Assays - Receptor Binding Studies start->biochem phys Physiological & Molecular Studies - Symptomology Analysis - Gene Expression Profiling start->phys target Target Site Identification sar->target biochem->target phys->target

Caption: A workflow for investigating the mode of action of a bioactive compound.

Protocol 4.1: Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for optimizing the lead compound.[6][9][11][12][13][14][15]

  • Systematic Modifications:

    • Pyrazole Ring: Introduce substituents (e.g., methyl, trifluoromethyl, halogen) at different positions of the pyrazole ring.

    • Pyridine Ring: Modify the position of the pyrazole and nitrile groups. Introduce other substituents on the pyridine ring.

    • Nitrile Group: Replace the nitrile with other functional groups (e.g., carboxamide, ester, carboxylic acid).

  • Synthesis and Screening: Synthesize a library of these analogs and subject them to the relevant Tier 1 bioassays.

  • Data Analysis: Correlate the changes in chemical structure with the observed biological activity to identify key structural features required for potency.

Protocol 4.2: Target-Based Assays

Based on the observed phenotype and the known targets of pyrazole and nicotinonitrile compounds, specific biochemical assays can be employed:

  • For Insecticidal Activity:

    • nAChR Binding Assay: Investigate the interaction with insect nicotinic acetylcholine receptors.

    • GABA-gated Chloride Channel Assay: Assess the modulation of GABA receptors.

  • For Fungicidal Activity:

    • Succinate Dehydrogenase (SDH) Inhibition Assay: If mitochondrial respiration is suspected, measure the inhibition of SDH activity.[6][9]

  • For Herbicidal Activity:

    • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay: If bleaching symptoms are observed, test for HPPD inhibition.[1]

Data Presentation and Interpretation

All quantitative data should be meticulously recorded and presented in a clear, comparative format.

Table 1: Hypothetical Tier 1 Screening Results for this compound

Bioassay TypeTarget OrganismParameterValuePositive Control
InsecticidalPlutella xylostellaLC₅₀ (µg/mL)[Insert Data][Insert Control Data]
Myzus persicaeLC₅₀ (µg/mL)[Insert Data][Insert Control Data]
FungicidalBotrytis cinereaEC₅₀ (µg/mL)[Insert Data][Insert Control Data]
Rhizoctonia solaniEC₅₀ (µg/mL)[Insert Data][Insert Control Data]
HerbicidalEchinochloa crus-galliGR₅₀ (g/ha)[Insert Data][Insert Control Data]
Abutilon theophrastiGR₅₀ (g/ha)[Insert Data][Insert Control Data]

Concluding Remarks and Future Directions

The exploration of this compound in agricultural chemistry is a venture into uncharted territory. The application notes and protocols outlined herein provide a comprehensive and scientifically rigorous framework for this endeavor. By systematically evaluating its potential as an insecticide, fungicide, and herbicide, and by delving into its mode of action and structure-activity relationships, researchers can unlock the full potential of this novel chemical entity. The path from a hypothetical molecule to a viable crop protection solution is long and challenging, but it begins with a well-defined and expertly guided research plan. This document is intended to be that guide.

References

Application Notes and Protocols for the Quantification of 6-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(1H-pyrazol-1-yl)nicotinonitrile is a heterocyclic compound incorporating both pyrazole and pyridine nitrile moieties. As with many novel chemical entities in the pharmaceutical and agrochemical sectors, the development of robust and reliable analytical methods for its quantification is paramount for quality control, pharmacokinetic studies, and regulatory compliance. This document provides detailed application notes and protocols for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3]

The choice of an analytical method is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. This guide will focus on three widely applicable techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Each section will provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring a deep understanding of the methodology.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the quantification of small organic molecules. It offers a good balance of sensitivity, specificity, and cost-effectiveness. The method relies on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by detection using a UV-Vis detector.

Scientific Rationale

The selection of the stationary and mobile phases is critical for achieving optimal separation. For a molecule like this compound, which possesses moderate polarity, a reversed-phase C18 column is a suitable starting point.[4] The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to control the retention time and peak shape of the analyte. The UV detector wavelength is selected based on the analyte's maximum absorbance, which can be determined by acquiring a UV spectrum of a standard solution.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions instrument_setup Instrument Setup prep_std->instrument_setup prep_sample Prepare Sample Solutions injection Inject Sample/Standard prep_sample->injection equilibration Column Equilibration instrument_setup->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol

1.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other suitable buffer components)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

1.3.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

1.3.3. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The optimal ratio should be determined during method development.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.3.4. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution (typically between 200-400 nm).[5]

  • Run Time: Approximately 10 minutes (adjust as necessary to ensure elution of the analyte and any impurities).

1.3.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][3][6]

Validation Parameter Acceptance Criteria (Typical) Rationale
Specificity The analyte peak should be well-resolved from any impurities, degradants, or placebo peaks. Peak purity should be confirmed.Ensures that the method accurately measures only the intended analyte without interference.[2]
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a proportional relationship between the detector response and the analyte concentration over a defined range.[2]
Accuracy 98.0% to 102.0% recoveryMeasures the closeness of the experimental value to the true value.[2][7]
Precision (Repeatability & Intermediate)RSD ≤ 2%Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2][7]
Limit of Detection (LOD) S/N ratio of 3:1The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) S/N ratio of 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature).Indicates the method's reliability during normal usage.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for quantifying trace levels of compounds in complex matrices. It couples the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer.

Scientific Rationale

The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor a specific fragment ion. This precursor-to-fragment transition is highly specific to the analyte, minimizing interference from matrix components. For pyrazole-containing compounds, common fragmentation patterns can be predicted and optimized.[8][9][10]

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data_ms Data Analysis prep_std_is Prepare Standards with Internal Standard instrument_setup_ms Instrument & MS Setup prep_std_is->instrument_setup_ms prep_sample_is Prepare Samples with Internal Standard injection_lc Inject Sample/Standard prep_sample_is->injection_lc equilibration_lc LC Equilibration instrument_setup_ms->equilibration_lc equilibration_lc->injection_lc separation_lc LC Separation injection_lc->separation_lc ionization Ionization (ESI) separation_lc->ionization mrm_detection MRM Detection ionization->mrm_detection peak_integration_ms Peak Integration mrm_detection->peak_integration_ms calibration_curve_ms Generate Calibration Curve (Analyte/IS Ratio) peak_integration_ms->calibration_curve_ms quantification_ms Quantify Analyte calibration_curve_ms->quantification_ms

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol

2.3.1. Materials and Reagents

  • Same as HPLC-UV, with the addition of an appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Methanol and water should be LC-MS grade.

2.3.2. Instrumentation

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.3.3. Preparation of Solutions

  • Follow the same procedure as for HPLC-UV, but add the internal standard at a fixed concentration to all standard and sample solutions.

2.3.4. LC-MS/MS Conditions

  • LC Conditions: Similar to HPLC-UV, but often with a shorter column and faster flow rate for higher throughput. A gradient elution may be necessary for complex matrices.

    • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: e.g., 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

  • MS Conditions (to be optimized by direct infusion of the analyte):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode is likely suitable.

    • Capillary Voltage: e.g., 3.5 kV

    • Source Temperature: e.g., 150 °C

    • Desolvation Temperature: e.g., 400 °C

    • MRM Transitions:

      • Analyte: Determine the precursor ion ([M+H]⁺) and the most abundant, stable fragment ion. For C₉H₆N₄ (MW: 170.17), the [M+H]⁺ would be m/z 171.2.[11]

      • Internal Standard: Determine the precursor and fragment ions for the IS.

2.3.5. Analysis Procedure

  • Optimize MS parameters by infusing a standard solution of the analyte.

  • Equilibrate the LC-MS/MS system.

  • Inject standards and samples.

  • Process the data by integrating the peak areas for the analyte and the IS.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Calculate the concentration of the analyte in the samples using the calibration curve.

Method Validation

Validation for an LC-MS/MS method follows similar principles to HPLC-UV but with additional considerations for matrix effects.

Validation Parameter Acceptance Criteria (Typical) Rationale
Selectivity No interfering peaks at the retention time of the analyte and IS in blank matrix samples.Ensures the method is free from matrix interferences.
Matrix Effect The response of the analyte in the presence of matrix should be consistent across different sources of matrix.Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components.
Recovery Consistent and reproducible extraction recovery.Measures the efficiency of the sample preparation process.
Linearity, Accuracy, Precision, LOD, LOQ, Robustness Similar to HPLC-UV.As per ICH guidelines.[1][3]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase.

Scientific Rationale

For a compound like this compound, its suitability for GC-MS analysis depends on its volatility and thermal stability. If the compound is sufficiently volatile and does not degrade at the temperatures used in the GC inlet and column, this method can provide excellent separation and identification based on mass spectra. Electron Ionization (EI) is a common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be used for identification by comparison to a spectral library.[12][13]

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis prep_std_gc Prepare Standard Solutions in a Volatile Solvent instrument_setup_gcms Instrument & MS Setup prep_std_gc->instrument_setup_gcms prep_sample_gc Prepare Sample Solutions injection_gc Inject Sample/Standard prep_sample_gc->injection_gc instrument_setup_gcms->injection_gc separation_gc GC Separation injection_gc->separation_gc ionization_ei Electron Ionization (EI) separation_gc->ionization_ei mass_analysis Mass Analysis (Scan or SIM) ionization_ei->mass_analysis peak_integration_gcms Peak Integration mass_analysis->peak_integration_gcms calibration_curve_gcms Generate Calibration Curve peak_integration_gcms->calibration_curve_gcms quantification_gcms Quantify Analyte calibration_curve_gcms->quantification_gcms

Caption: Workflow for GC-MS analysis.

Detailed Protocol

3.3.1. Materials and Reagents

  • This compound reference standard

  • A suitable volatile solvent (e.g., dichloromethane, ethyl acetate) of high purity.

3.3.2. Instrumentation

  • Gas chromatograph with a split/splitless injector.

  • Mass spectrometer (single quadrupole or ion trap).

  • A capillary column suitable for the analysis of polar heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).[14]

3.3.3. Preparation of Solutions

  • Prepare a stock solution and working standards by dissolving the reference standard in the chosen volatile solvent.

3.3.4. GC-MS Conditions

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split, depending on the concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Acquisition Mode: Scan mode for qualitative analysis and method development, Selected Ion Monitoring (SIM) for quantitative analysis.

3.3.5. Analysis Procedure

  • Equilibrate the GC-MS system.

  • Inject standards and samples.

  • For quantification in SIM mode, select characteristic and abundant ions from the mass spectrum of the analyte.

  • Construct a calibration curve by plotting the peak area of a selected ion against concentration.

  • Determine the concentration in samples from the calibration curve.

Method Validation

The validation of a GC-MS method follows the same principles as for HPLC and LC-MS/MS, as outlined in the ICH guidelines.[1][3]

Conclusion

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. By following the detailed protocols and adhering to the principles of method validation, researchers can ensure the generation of accurate, reliable, and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-(1H-pyrazol-1-yl)nicotinonitrile. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this important heterocyclic building block. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to overcome common synthetic challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis.

Q1: What are the primary synthetic routes to this compound?

The most common and effective method is a transition-metal-catalyzed cross-coupling reaction. This involves forming a new carbon-nitrogen (C-N) bond between pyrazole and a 6-halonicotinonitrile (typically 6-chloro- or 6-bromonicotinonitrile). Two main catalytic systems dominate this field:

  • Palladium-catalyzed Buchwald-Hartwig Amination: A versatile and widely used method for C-N bond formation, known for its broad substrate scope and high functional group tolerance.[1][2]

  • Copper-catalyzed Ullmann-type Coupling: A classic method that has seen significant modernization with the development of effective ligands. It is often a cost-effective alternative to palladium.[3][4]

Q2: Which catalytic system is better: Palladium or Copper?

There is no single "better" system; the optimal choice depends on substrate reactivity, cost considerations, and available laboratory equipment.

  • Palladium systems are often more active, especially for less reactive aryl chlorides, and may operate under milder conditions. The development of sophisticated phosphine ligands has made these reactions highly reliable.[5]

  • Copper systems are significantly less expensive and can be very effective, particularly with more reactive aryl iodides and bromides. They are often preferred for large-scale synthesis where catalyst cost is a major factor.

The choice between them often comes down to empirical screening. We provide optimized starting protocols for both systems in Section 3.

Q3: How critical is the choice of ligand for the reaction?

The ligand is arguably one of the most critical components for a successful cross-coupling reaction. It is not merely an additive but an integral part of the active catalytic species.

  • For Palladium: The ligand (typically a bulky, electron-rich phosphine) is essential for stabilizing the Pd(0) state, facilitating the oxidative addition of the aryl halide, and promoting the final C-N bond-forming reductive elimination step.[1]

  • For Copper: The ligand (often a diamine or phenanthroline derivative) prevents copper salt precipitation, increases the solubility of the catalyst, and accelerates the overall reaction rate.[3][4]

Attempting the reaction without the correct ligand, or with a suboptimal one, is a primary cause of low yield or complete reaction failure.

Q4: My reaction has stalled and is not going to completion. What is the first thing I should check?

The most common culprit for a stalled reaction is catalyst deactivation. Before re-evaluating the entire protocol, first consider the integrity of your reaction setup. These reactions are highly sensitive to oxygen. Ensure that your solvent is thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon) from start to finish. Even a small leak can introduce enough oxygen to oxidize and deactivate the catalyst.

Section 2: Troubleshooting Guide

This guide is structured in a problem-and-solution format to address specific experimental issues.

Problem 1: Low to No Product Yield with High Starting Material Recovery

  • Question: My reaction shows very low conversion of the 6-halonicotinonitrile, even after extended reaction times. What are the likely causes and how can I fix this?

This is the most common issue and typically points to a problem with the catalytic cycle. Let's break down the potential causes.

A. Inactive Catalyst System

  • Plausible Cause: The chosen combination of metal precursor, ligand, and base is not effective for this specific transformation. The pyridine nitrogen in the nicotinonitrile substrate can sometimes inhibit the catalyst.[2]

  • Solution: A systematic re-optimization is necessary. The choice of ligand is the most impactful variable. For a Buchwald-Hartwig approach, sterically hindered biarylphosphine ligands are often required. For a copper-catalyzed reaction, nitrogen-based chelating ligands are a good starting point.

ParameterPalladium System (Buchwald-Hartwig)Copper System (Ullmann-type)
Metal Precursor Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, Copper Powder
Typical Ligand XPhos, RuPhos, tBuBrettPhos[6]1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KOtBuK₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMFDMSO, DMF, Toluene[3]
Temperature 80 - 110 °C100 - 130 °C
A comparison of typical starting conditions for Pd and Cu-catalyzed N-arylation.

B. Incorrect Base Selection

  • Plausible Cause: The base must be strong enough to deprotonate pyrazole (pKa ≈ 14.5 in DMSO) to form the nucleophilic pyrazolide anion, but not so reactive that it causes unwanted side reactions.

  • Solution:

    • Check Base Strength: For pyrazole, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient and effective.[3] Cesium carbonate (Cs₂CO₃) is stronger and more soluble, often leading to faster rates.

    • Ensure Anhydrous Conditions: The base must be dry. Commercially available K₃PO₄ can be wet; it is good practice to dry it in an oven before use.

    • Particle Size: Finely ground base has a higher surface area and can improve reaction rates.

C. Inappropriate Solvent

  • Plausible Cause: The solvent must be able to dissolve the reactants and, crucially, the active catalytic species. It must also be aprotic and have a high enough boiling point for the required reaction temperature.

  • Solution: Toluene and Dioxane are excellent starting points for palladium catalysis. For copper catalysis, polar aprotic solvents like DMSO or DMF are often superior as they help solubilize the copper salts.[4] Ensure all solvents are of high purity and anhydrous.

Problem 2: Significant Side Product Formation

  • Question: I'm getting my desired product, but the yield is low due to several major impurities. How can I identify and minimize them?

Side reactions compete with your desired C-N coupling, consuming reagents and catalyst.

A. Ligand N-Arylation

  • Plausible Cause: This is a particularly challenging side reaction in copper-catalyzed systems where the aryl halide reacts with the nitrogen-based ligand instead of the pyrazole.[3] This leads to the formation of an arylated ligand and consumption of the active catalyst.

  • Solution:

    • Increase Pyrazole Equivalents: Using a slight excess of pyrazole (e.g., 1.2-1.5 equivalents) can outcompete the ligand for the catalyst.

    • Modify the Ligand: In some cases, switching to a more sterically hindered ligand can disfavor its own arylation.

    • Use Excess Aryl Halide: While not ideal from an atom economy perspective, using a greater than one equivalent of the aryl halide can help drive the reaction to completion even if some ligand arylation occurs.[3]

B. Hydrodehalogenation

  • Plausible Cause: The starting 6-halonicotinonitrile is converted to nicotinonitrile. This is often caused by trace water in the reaction mixture or a side-pathway in the catalytic cycle.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use fresh, high-purity anhydrous solvents.

    • Optimize Base: Some bases, particularly in the presence of trace water, can promote this side reaction. Screen alternative bases (e.g., switch from KOtBu to K₃PO₄).

Problem 3: Product Purification Challenges

  • Question: My reaction seems to have worked based on TLC/LCMS analysis, but I'm struggling to isolate a pure product. What is the best purification strategy?

Purification can be difficult due to residual catalyst, ligand, and inorganic salts.

  • Recommended Workup and Purification Protocol:

    • Initial Filtration: After cooling the reaction to room temperature, dilute the mixture with a suitable solvent (e.g., Ethyl Acetate or Dichloromethane). Filter the mixture through a pad of Celite® to remove the inorganic base and precipitated catalyst residues. Wash the pad thoroughly with more solvent.

    • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining inorganic salts and highly polar solvents like DMF or DMSO. A brine wash can help break up any emulsions.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Silica Gel Chromatography: The crude product can now be purified by column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., Hexanes) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate), is typically effective. The product, this compound, is moderately polar.

Section 3: Optimized Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. All manipulations should be conducted under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a robust starting point for small to medium-scale synthesis.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinonitrile (1.0 mmol, 1.0 eq), pyrazole (1.2 mmol, 1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 8-24 hours).

  • Workup: Cool the reaction to room temperature and follow the purification procedure outlined in Problem 3.

Protocol B: Copper-Catalyzed Ullmann Coupling

This protocol is a cost-effective alternative, particularly suitable for larger scales.

  • Reaction Setup: To an oven-dried Schlenk flask, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), 6-bromonicotinonitrile (1.0 mmol, 1.0 eq), pyrazole (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous DMSO (5 mL).

  • Reaction: Seal the flask and heat the mixture to 120 °C with vigorous stirring. The reaction is often complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Follow the purification procedure outlined in Problem 3, paying special attention to the aqueous washes to thoroughly remove the high-boiling DMSO solvent.

Section 4: Visual Guides & Diagrams

Diagram 1: Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-X amido Palladium Amido Complex ox_add->amido + Pyrazolide product_complex Product Complex amido->product_complex Reductive Elimination product_complex->pd0 - Product aryl_halide Ar-X (6-Halonicotinonitrile) amine R₂NH (Pyrazole) + Base product Ar-NR₂ (Product)

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low Yield or No Reaction check_inert Is the system strictly inert? start->check_inert check_reagents Are reagents pure & anhydrous? check_inert->check_reagents Yes re_degas Solution: Degas solvent again. Check for leaks. check_inert->re_degas No check_base Is the base strong enough & dry? check_reagents->check_base Yes dry_reagents Solution: Use fresh/purified reagents. Dry solvent/base. check_reagents->dry_reagents No check_catalyst Is the catalyst/ligand combination optimal? check_base->check_catalyst Yes change_base Solution: Screen other bases (e.g., K₃PO₄, Cs₂CO₃). check_base->change_base No screen_ligands Solution: Screen different ligands and/or metal sources. check_catalyst->screen_ligands No

A logical workflow for troubleshooting low-yield reactions.

Diagram 3: Interrelationship of Reaction Components

G Yield Reaction Yield Catalyst Catalyst (Pd or Cu) Yield->Catalyst depends on activity Ligand Ligand Yield->Ligand depends on selection Base Base Yield->Base depends on strength Solvent Solvent Yield->Solvent depends on polarity Temp Temperature Yield->Temp rate depends on Catalyst->Ligand forms active species Catalyst->Base compatibility needed Ligand->Solvent solubility matters Base->Solvent solubility matters

Key parameter interactions affecting reaction outcome.

Section 5: References
  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). The Copper-Catalyzed N-Arylation of Indoles . Journal of the American Chemical Society. --INVALID-LINK--

  • Buchwald–Hartwig amination . Wikipedia. --INVALID-LINK--

  • Al-Ayed, A. S. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis . MDPI. --INVALID-LINK--

  • Kim, J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine . Molecules. --INVALID-LINK--

  • This compound . Achmem. --INVALID-LINK--

  • This compound (C9H6N4) . PubChemLite. --INVALID-LINK--

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile . Benchchem. --INVALID-LINK--

  • Aghav, B. D., et al. (2023). A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles . SN Applied Sciences. --INVALID-LINK--

  • Wang, Y., et al. (2019). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease . Journal of Medicinal Chemistry. --INVALID-LINK--

  • Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH . New Journal of Chemistry. --INVALID-LINK--

  • Search results for: buchwald-hartwig coupling . Organic Chemistry Portal. --INVALID-LINK--

  • Kim, J., et al. (2019). Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols . Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Al-Zaydi, K. M. (2013). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities . Molecules. --INVALID-LINK--

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI . Molecules. --INVALID-LINK--

  • Elmir, L., & Bentabed-Ababsa, G. (2022). COPPER-CATALYZED N-ARYLATION OF PYRAZOLE WITH IODIZED BENZENE DERIVATIVES . Moroccan Journal of Heterocyclic Chemistry. --INVALID-LINK--

  • This compound . Chemrio. --INVALID-LINK--

  • Aly, H. M., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities . RSC Advances. --INVALID-LINK--

  • Synthesis of substituted N-heterocycles by N-arylation . Organic Chemistry Portal. --INVALID-LINK--

  • Shawky, A. M., et al. (2022). [3 + 2] Cycloaddition synthesis of new (nicotinonitrile-chromene) hybrids linked to pyrazole units as potential acetylcholinesterase inhibitors . Request PDF on ResearchGate. --INVALID-LINK--

  • Pyrazole synthesis . Organic Chemistry Portal. --INVALID-LINK--

  • Portilla, J., et al. (2012). Recent advances in the synthesis of new pyrazole derivatives . Arkivoc. --INVALID-LINK--

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Moussa, Z., et al. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives . Heliyon. --INVALID-LINK--

  • Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis . Organic Letters. --INVALID-LINK--

  • Ghorab, M. M., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives . Molecules. --INVALID-LINK--

  • Abdel-Fattah, M. T., et al. (2022). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators . Scientific Reports. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2022). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems . Journal of the Iranian Chemical Society. --INVALID-LINK--

References

common side reactions in the synthesis of substituted nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Nicotinonitriles

Introduction: Substituted nicotinonitriles (3-cyanopyridines) are pivotal structural motifs in medicinal chemistry and materials science, serving as precursors for numerous active pharmaceutical ingredients (APIs).[1][2] While several synthetic routes to these compounds exist, each is susceptible to specific side reactions that can complicate purification and significantly reduce yields. This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering common issues during the synthesis of substituted nicotinonitriles. It is structured in a question-and-answer format to directly address practical challenges in the laboratory.

Section 1: Guareschi-Thorpe Condensation and Related Syntheses

The Guareschi-Thorpe condensation is a classic and versatile method for synthesizing substituted 2-pyridones, which can be precursors to nicotinonitriles.[3][4] It typically involves the condensation of a β-ketoester or 1,3-diketone with a cyanoacetamide or related active methylene compound in the presence of a base like ammonia or an ammonium salt.[3][5][6]

Frequently Asked Questions & Troubleshooting

Q1: My Guareschi-Thorpe reaction is yielding a tarry, insoluble polymer instead of the expected 2-pyridone. What is causing this, and how can I prevent it?

A1: This is a very common issue and is almost always caused by uncontrolled polymerization of the starting materials or intermediates.

  • Causality: The basic conditions required for the condensation can promote the self-condensation (polymerization) of highly reactive starting materials like cyanoacetamide or Michael acceptors (e.g., α,β-unsaturated ketones). This is particularly problematic at elevated temperatures or with strong, concentrated bases. The initial Michael adduct can also polymerize if cyclization is slow.

  • Troubleshooting & Prevention:

    • Temperature Control: Maintain a low reaction temperature (0-25 °C) during the initial addition of the base and reactants. This slows down the rate of competing polymerization reactions.

    • Slow Reagent Addition: Add the base or the most reactive substrate (often the Michael acceptor) dropwise to the reaction mixture. This keeps the instantaneous concentration of the reactive species low, favoring the desired bimolecular reaction over polymerization.

    • Choice of Base: Switch to a milder, non-nucleophilic base or a buffered system. Ammonium acetate is often used as it provides the ammonia source and buffers the reaction medium, preventing excessively high pH.[7] Recent methodologies have successfully employed ammonium carbonate in aqueous media, which acts as both the nitrogen source and a promoter.[6]

    • Solvent Choice: Use a solvent that ensures all reactants remain in solution. Precipitation of intermediates can halt the desired reaction pathway and lead to side reactions in the solid phase.

Q2: The yield of my desired nicotinonitrile is low, and I'm isolating a significant amount of a partially cyclized or hydrolyzed intermediate. How can I drive the reaction to completion?

A2: Incomplete cyclization or subsequent hydrolysis of the nitrile or ester groups are common pitfalls.

  • Causality: The final cyclization and dehydration step to form the aromatic pyridine ring requires specific conditions. Insufficient heating or an inappropriate catalyst can lead to the accumulation of stable acyclic intermediates.[8] Conversely, harsh basic or acidic workup conditions can hydrolyze the nitrile group to an amide or carboxylic acid, or saponify ester functionalities.

  • Troubleshooting & Prevention:

    • Thermal Push: After the initial condensation, a period of heating (reflux) is often necessary to facilitate the cyclodehydration step. Monitor the reaction by TLC to determine the optimal heating time.

    • Acid Catalysis for Dehydration: For certain substrates, adding a catalytic amount of a protic acid (like acetic acid) during the heating phase can effectively promote the final dehydration to the aromatic ring.[7]

    • Careful Workup: Neutralize the reaction mixture carefully, avoiding strongly acidic or basic conditions for prolonged periods. If hydrolysis is a persistent issue, consider an extractive workup at a neutral pH.

    • One-Pot Procedures: Modern protocols often favor one-pot syntheses where reactants are combined and refluxed with a catalyst like ammonium acetate in a solvent such as ethanol, which can improve yields by driving the reaction equilibrium towards the final product.[7]

Section 2: Hantzsch Pyridine Synthesis

While the classical Hantzsch synthesis produces 1,4-dihydropyridines (DHPs), a subsequent oxidation step is required to yield the aromatic pyridine ring.[9][10][11] This two-stage process introduces potential side reactions at both steps.

Frequently Asked Questions & Troubleshooting

Q1: My Hantzsch reaction gives a low yield of the 1,4-dihydropyridine (DHP), and the crude product is a complex mixture. What are the likely side products?

A1: The complexity arises from several competing pathways that can occur in this multi-component reaction.[10]

  • Causality & Common Side Products:

    • Knoevenagel and Michael Side Products: The reaction involves the formation of two key intermediates: an enamine (from the β-ketoester and ammonia) and an α,β-unsaturated carbonyl compound (from the aldehyde and the other β-ketoester via Knoevenagel condensation).[11] These intermediates can be isolated as side products if they fail to react with each other.

    • Over-reduction or Disproportionation: Some reaction conditions can lead to the formation of tetrahydropyridine derivatives.

    • Alternative Cyclizations: Depending on the substrates, alternative condensation pathways can lead to isomeric byproducts.

  • Troubleshooting & Prevention:

    • Stoichiometry is Key: Ensure the correct stoichiometry is used: 2 equivalents of the β-ketoester, 1 equivalent of the aldehyde, and 1 equivalent of the nitrogen source.[10]

    • Pre-formation of Intermediates: In difficult cases, a stepwise approach can be beneficial. Pre-form the Knoevenagel adduct first, then add the enamine (or the β-ketoester and ammonia) to control the reaction pathway.

    • Catalyst Choice: While often run without a catalyst, mild acid catalysts like p-toluenesulfonic acid (PTSA) or even phenylboronic acid have been shown to improve yields and reduce reaction times.[11]

    • Solvent and Temperature: The classical approach uses refluxing ethanol. However, greener methods using aqueous micelles or solvent-free conditions at room temperature have been developed and can offer higher yields and purity.[10][11]

Q2: The oxidation of my Hantzsch 1,4-DHP to the final pyridine is inefficient or leads to decomposition. What are the best practices for this aromatization step?

A2: The aromatization step is crucial and its success depends heavily on the choice of oxidant and the stability of the substituents on the ring.

  • Causality: The driving force for the reaction is the formation of the stable aromatic pyridine ring.[10] However, harsh oxidizing agents can lead to over-oxidation or degradation of sensitive functional groups. Common oxidants include nitric acid, manganese dioxide (MnO₂), or ceric ammonium nitrate (CAN).

  • Troubleshooting & Prevention:

    • Mild Oxidants: For substrates with sensitive functional groups, use milder oxidants. Ferric chloride (FeCl₃) or potassium permanganate have been used effectively in one-pot procedures.[10] A bifunctional Pd/C/K-10 catalyst has also been reported for an environmentally friendly domino cyclization-oxidative aromatization.[11]

    • Reaction Monitoring: Carefully monitor the oxidation by TLC. Over-running the reaction can lead to the formation of N-oxides or other degradation products.

    • Temperature Control: Perform the oxidation at a controlled temperature. Many oxidations can be run effectively at room temperature or with gentle heating. Exothermic reactions should be cooled in an ice bath.

Section 3: Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful two-step method for creating 2,3,6-trisubstituted pyridines from the condensation of an enamine with an ethynylketone.[12][13]

Frequently Asked Questions & Troubleshooting

Q1: The initial condensation between my enamine and ethynylketone is not working. What are the critical factors?

A1: This conjugate addition is sensitive to the reactivity of both components and the reaction conditions.

  • Causality: The nucleophilicity of the enamine and the electrophilicity of the ethynylketone are paramount. Steric hindrance on either partner can shut down the reaction. Additionally, the starting enamine can be prone to decomposition, especially if it has acid-sensitive groups.[12]

  • Troubleshooting & Prevention:

    • Enamine Quality: Use freshly prepared or purified enamines. If the enamine is difficult to isolate, consider an in situ generation approach using the corresponding ketone and an amine source like ammonium acetate.[14]

    • Catalysis: While the reaction can proceed thermally, Brønsted or Lewis acid catalysis can promote the conjugate addition, allowing the reaction to proceed at lower temperatures.[12][14] Acetic acid is a common and effective choice.[12]

Q2: The final cyclodehydration step requires very high temperatures and gives a low yield. How can I optimize this cyclization?

A2: The high temperature required for the thermal cyclodehydration of the aminodiene intermediate is a significant drawback of the classical Bohlmann-Rahtz synthesis.[12]

  • Causality: The reaction proceeds through an E/Z isomerization followed by a 6π-electrocyclization and elimination of water.[13][14] This process has a high activation energy, necessitating harsh thermal conditions that can lead to decomposition.

  • Troubleshooting & Prevention:

    • Acid Catalysis: This is the most effective solution. Catalysis with acids like acetic acid, Amberlyst-15, or Lewis acids (e.g., Yb(OTf)₃, ZnBr₂) can dramatically lower the required temperature for cyclization, often allowing for a one-pot procedure where the condensation and cyclization occur in the same flask.[12][14]

    • Solvent Choice: Toluene is a common solvent for the thermal cyclization. For acid-catalyzed versions, a mixture of toluene and acetic acid (e.g., 5:1) often provides excellent results.[12]

Section 4: Data & Diagrams

Table 1: Effect of Catalysis on Bohlmann-Rahtz Cyclodehydration Temperature
CatalystTypical Temperature (°C)Key AdvantagesReference
None (Thermal)> 180 °C (refluxing xylene)Simple, no catalyst removal needed.[12]
Acetic Acid80-110 °C (refluxing toluene)Inexpensive, allows for one-pot synthesis.[12]
Amberlyst-1580-110 °CHeterogeneous catalyst, easy workup.[12][14]
Lewis Acids (e.g., Yb(OTf)₃)Room Temp to 80 °CVery mild conditions, high efficiency.[14]
Diagram 1: Key Intermediates in Hantzsch Synthesis

This diagram illustrates the two primary intermediates whose successful condensation is critical for the Hantzsch reaction to proceed to the desired dihydropyridine product.

Hantzsch_Intermediates cluster_0 Reactant Set 1 cluster_1 Reactant Set 2 Ketoester1 β-Ketoester Knoevenagel Intermediate 1 (α,β-Unsaturated Carbonyl) Ketoester1->Knoevenagel Knoevenagel Condensation Aldehyde Aldehyde Aldehyde->Knoevenagel Knoevenagel Condensation Ketoester2 β-Ketoester Enamine Intermediate 2 (Enamine) Ketoester2->Enamine Condensation Ammonia Ammonia Ammonia->Enamine Condensation DHP 1,4-Dihydropyridine (Product) Knoevenagel->DHP Michael Add'n & Cyclization Enamine->DHP Michael Add'n & Cyclization

Caption: Key intermediates in the Hantzsch pyridine synthesis.

Diagram 2: Competing Pathways in Guareschi-Thorpe Synthesis

This diagram shows the desired reaction pathway leading to the substituted 2-pyridone versus the common side reaction of polymerization.

Competing_Pathways cluster_desired Desired Pathway cluster_side Side Reaction Reactants Cyanoacetamide + 1,3-Diketone Base Michael_Adduct Michael Adduct (Acyclic Intermediate) Reactants->Michael_Adduct Michael Addition (Controlled Conditions) Polymer Insoluble Polymer (Side Product) Reactants:r1->Polymer Self-Condensation (High Temp / High [Base]) Pyridone Substituted 2-Pyridone (Desired Product) Michael_Adduct->Pyridone Cyclization & Dehydration Michael_Adduct->Polymer Polymerization (If Cyclization is Slow)

Caption: Desired vs. side reaction pathways in pyridone synthesis.

Section 5: Experimental Protocol Example

Optimized One-Pot Protocol for a Substituted 2-Amino-3-cyanopyridine

This protocol is based on a modified Thorpe-Ziegler cyclization, a related reaction for synthesizing aminonicotinonitriles.

Objective: To synthesize 2-amino-4,6-diphenylnicotinonitrile from benzalacetophenone (chalcone) and malononitrile, minimizing side product formation.

Materials:

  • Benzalacetophenone (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ammonium acetate (8.0 eq)

  • Ethanol (anhydrous)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzalacetophenone (1.0 eq), malononitrile (1.1 eq), and ammonium acetate (8.0 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask (approx. 10 mL per gram of chalcone).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The solids should dissolve to form a clear, yellow solution.

    • Causality Note: Using a large excess of ammonium acetate serves as both the nitrogen source and a buffer, preventing the formation of strongly basic conditions that could lead to the polymerization of malononitrile or the chalcone.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature. A solid product should precipitate.

    • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold water to remove excess ammonium acetate, followed by a wash with cold ethanol to remove soluble impurities.

    • Causality Note: Cooling and precipitating the product directly from the reaction mixture is a highly effective purification method that avoids potentially harsh aqueous workups which could hydrolyze the nitrile.

  • Purification: The filtered solid is often pure enough for most applications. If further purification is required, recrystallize from ethanol or purify by column chromatography.

References

optimizing reaction conditions for pyrazole synthesis (solvent, temperature, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize the synthesis of pyrazole-based scaffolds. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and citing key literature to support our recommendations.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during pyrazole synthesis. Each entry follows a "Problem -> Potential Causes -> Recommended Actions" format to guide you to a solution efficiently.

Question: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I fix it?

Answer:

Low yields are a frequent issue stemming from several factors, from reagent quality to suboptimal reaction conditions. Let's break down the potential culprits and solutions.

Potential Causes:

  • Poor Reagent Quality: Hydrazine derivatives can degrade over time, and the purity of the 1,3-dicarbonyl compound is critical.

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, low temperature, or poor mixing.

  • Side Reactions: Competing reactions, such as the self-condensation of the dicarbonyl compound or degradation of the starting materials, can consume reactants and generate impurities.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of hydrazine to the dicarbonyl component can lead to unreacted starting material.

  • Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.

Recommended Actions:

  • Verify Reagent Purity: Use freshly opened or purified hydrazine. Check the purity of your 1,3-dicarbonyl starting material via NMR or GC-MS.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). If the reaction stalls, consider increasing the temperature incrementally. Some silver-catalyzed reactions, for example, show improved yields when the temperature is raised to 60°C, but yields may decrease at higher temperatures.[2]

  • Adjust Stoichiometry: While a 1:1 molar ratio is typical, a slight excess of the more volatile or less stable reactant, often the hydrazine, may be beneficial.[3]

  • Improve Solubility: Choose a solvent in which all reactants are soluble at the reaction temperature. If solubility remains an issue, consider alternative solvents or solvent mixtures. (See FAQ on solvent selection).

  • Consider a Catalyst: If uncatalyzed, the reaction may be inefficient. An acid catalyst is standard for the Knorr synthesis, but various metal catalysts or greener alternatives may significantly improve yields.[4][5][6][7][8]

G start Low Yield Observed check_reagents 1. Verify Reagent Purity (Hydrazine, Dicarbonyl) start->check_reagents reagents_ok Purity OK? check_reagents->reagents_ok check_conditions 2. Monitor Reaction (TLC, LCMS) reaction_complete Reaction Complete? check_conditions->reaction_complete check_solubility 3. Assess Solubility soluble Reactants Soluble? check_solubility->soluble reagents_ok->check_conditions Yes purify Action: Purify or replace reagents reagents_ok->purify No reaction_complete->check_solubility Yes optimize_time_temp Action: Increase time or incrementally raise temperature reaction_complete->optimize_time_temp No change_solvent Action: Select a more appropriate solvent soluble->change_solvent No optimize_yield Yield Optimized soluble->optimize_yield Yes purify->check_reagents optimize_time_temp->check_conditions change_solvent->check_solubility

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Question: I am getting a mixture of two regioisomers. How can I control the regioselectivity of my pyrazole synthesis?

Answer:

This is a classic challenge in pyrazole synthesis, especially when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[4] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different isomers.[6][8]

Controlling Factors:

  • Steric Hindrance: The substituted nitrogen of the hydrazine (e.g., in phenylhydrazine) will preferentially attack the less sterically hindered carbonyl group of the 1,3-diketone.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.

  • Solvent Choice: This is a powerful and often overlooked tool for controlling regioselectivity. The solvent can influence the tautomeric equilibrium of the dicarbonyl and stabilize certain transition states over others.

Recommended Actions:

  • Analyze the Substrates:

    • If one carbonyl is significantly more sterically hindered than the other, this will likely be the primary determinant of regioselectivity.

    • If steric factors are similar, consider the electronic nature of the substituents on the dicarbonyl.

  • Strategic Solvent Selection:

    • Traditional protic solvents like ethanol often give mixtures.[5]

    • Aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to improve regioselectivity in certain cases.[4][5]

    • Crucially, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically increase regioselectivity , often favoring a single isomer where ethanol gives a mixture.[9] This is a highly recommended starting point for optimization.

G start Regioisomer Mixture Observed analyze Analyze 1,3-Dicarbonyl Structure start->analyze sterics Are steric differences significant? analyze->sterics electronics Are electronic differences significant? sterics->electronics No steric_control Steric hindrance will likely control regioselectivity. sterics->steric_control Yes electronic_control Electronic effects will likely control regioselectivity. electronics->electronic_control Yes solvent_intervention Control is poor. Optimize solvent. electronics->solvent_intervention No recommend_tfe Action: Use fluorinated alcohol (TFE, HFIP) as solvent. This is highly effective. solvent_intervention->recommend_tfe outcome Improved Regioselectivity recommend_tfe->outcome

Caption: Decision tree for controlling pyrazole regioselectivity.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about optimizing reaction parameters for pyrazole synthesis.

Question: How do I select the optimal solvent for my pyrazole synthesis?

Answer:

Solvent selection is critical as it affects reactant solubility, reaction rate, and even regioselectivity. There is no single "best" solvent; the choice depends on the specific substrates and desired outcome.

Solvent ClassExamplesCharacteristics & Use CasesCitations
Protic Polar Ethanol, Methanol, Acetic AcidThe most common and traditional solvents. They are good at solvating ions and can participate in hydrogen bonding. Often used in standard Knorr synthesis but may lead to regioisomeric mixtures.[5][10]
Aprotic Dipolar DMF, DMAc, DMSOHigh dielectric constants, good at solvating cations. Can accelerate reaction rates and have been shown to improve regioselectivity compared to protic solvents.[4][5][11]
Fluorinated Alcohols TFE, HFIPStrongly hydrogen-bond-donating but weakly nucleophilic. Excellent for promoting cyclization and dramatically improving regioselectivity, especially with unsymmetrical diketones.[9]
Green Solvents Ethylene Glycol, Water, Deep Eutectic Solvents (DESs), Ionic LiquidsEnvironmentally benign alternatives. Ethylene glycol can facilitate reactions at room temperature. DESs and ionic liquids can act as both solvent and catalyst, accelerating rates under mild conditions.[4][12][13]
Solvent-Free Tetrabutylammonium bromide (TBAB)Reactions can be run neat or with a phase-transfer catalyst like TBAB, which acts as a polar medium. This is an excellent green chemistry approach that can shorten reaction times.[14][15]

Recommendation: For a standard Knorr-type synthesis, ethanol is a reasonable starting point. However, if you face issues with yield or regioselectivity, switching to a fluorinated alcohol like TFE is a powerful first step in optimization.[9]

Question: What is the typical temperature range for pyrazole synthesis, and how does temperature affect the outcome?

Answer:

The optimal temperature is highly dependent on the reactivity of your specific substrates and the catalyst used.

  • Room Temperature: Many efficient protocols have been developed that proceed smoothly at room temperature, particularly when using reactive substrates or highly effective catalysts like nano-ZnO or carrying out the reaction in ethylene glycol.[4][5]

  • Moderate Heat (40-80°C): This is a very common range. Many reactions require moderate heating to overcome the activation energy barrier. For instance, some silver-catalyzed syntheses are optimized at 60°C.[2] Reactions in solvents like ethanol are often refluxed in this range.[10]

  • High Heat (>80°C): Higher temperatures may be necessary for less reactive starting materials. However, be aware that elevated temperatures can also promote side reactions and decomposition, potentially lowering the overall yield.[2]

  • Temperature-Controlled Divergence: In some advanced methods, temperature can be used as a tool to selectively synthesize different products from the same starting materials. For example, one study achieved the synthesis of pyrazoles at one temperature and 1-tosyl-1H-pyrazoles at another, simply by tuning the reaction conditions.[16]

Recommendation: Start at room temperature if the literature suggests it's feasible. If no reaction occurs, gradually increase the heat to 60-80°C while monitoring by TLC.

Question: What types of catalysts are used for pyrazole synthesis, and how do I choose one?

Answer:

Catalysis can dramatically improve the efficiency, rate, and sometimes selectivity of pyrazole synthesis. The choice depends on the specific transformation you are performing.

Catalyst TypeExamplesMechanism & ApplicationCitations
Acid Catalysts Acetic Acid, HCl, H₂SO₄Protonates a carbonyl oxygen, making it more electrophilic for the initial hydrazine attack. This is the classic catalyst for the Knorr pyrazole synthesis.[6][7][8][10]
Lewis Acids LiClO₄, Sc(OTf)₃, Al(OTf)₃, Nano-ZnOCoordinates to the carbonyl oxygen to activate it. Often used in greener or milder protocols. Sc(OTf)₃ has shown excellent performance in synthesizing fluorinated pyrazoles.[2][4][5]
Transition Metals AgOTf, Cu(I)/Cu(II) salts, Ru complexes, Rh complexesEnable alternative reaction pathways. Silver catalysts are effective for reactions involving ynones or sulfonohydrazides. Copper is used in aerobic cyclizations, and Ruthenium can catalyze synthesis from 1,3-diols.[2][4][17][18]
Base Catalysts DBU, Et₃NUsed in 1,3-dipolar cycloaddition reactions, for example, between diazo compounds and α-methylene carbonyls to generate the pyrazole ring.[5]
No Catalyst (Thermal or MW-assisted)Many syntheses, especially the condensation of highly reactive 1,3-diketones and hydrazines, can proceed efficiently with just thermal energy or microwave irradiation, often in a suitable solvent or under solvent-free conditions.[4][19][20]

Recommendation: For a straightforward condensation of a 1,3-dicarbonyl and a hydrazine, a simple acid catalyst like a few drops of glacial acetic acid is the standard and most cost-effective starting point.[10] If this fails or you are using less conventional starting materials (e.g., diols, ynones), consult the literature for a suitable Lewis acid or transition metal catalyst.

Part 3: Experimental Protocol

Protocol: Knorr Synthesis of 3-Phenyl-5-methyl-1H-pyrazole

This protocol describes a representative Knorr pyrazole synthesis using a β-ketoester and hydrazine hydrate with a catalytic amount of acid.

G reagents 1. Combine Reactants - Ethyl Benzoylacetate - Hydrazine Hydrate - 1-Propanol (Solvent) - Acetic Acid (Catalyst) heat 2. Heat & Reflux ~100°C for 1 hour (Monitor by TLC) reagents->heat precipitate 3. Precipitation Add water to hot reaction mixture heat->precipitate isolate 4. Isolate Product Cool and collect solid by vacuum filtration precipitate->isolate dry 5. Dry & Analyze - Air dry the solid - Determine mass, yield, MP - Confirm purity by TLC isolate->dry

Caption: General workflow for a laboratory-scale Knorr pyrazole synthesis.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate (64-65% solution)

  • 1-Propanol

  • Glacial acetic acid

  • Deionized water

  • 20-mL scintillation vial with stir bar

  • Hot plate/stirrer

  • TLC plates (silica gel) and chamber

  • Mobile phase: 30% ethyl acetate / 70% hexanes

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial containing a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol, 1 eq) and hydrazine hydrate (e.g., 6 mmol, 2 eq).

  • Add Solvent and Catalyst: Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.[10]

  • Heating: Place the vial on a hot plate and heat to approximately 100°C with vigorous stirring. Allow the reaction to reflux for 1 hour.

  • Monitoring: After 1 hour, check for the consumption of the starting ketoester by TLC using 30% ethyl acetate/70% hexanes as the mobile phase. If the starting material is consumed, proceed to the next step.

  • Precipitation: While the reaction mixture is still hot, carefully add 10 mL of deionized water with stirring. A precipitate should form.

  • Cooling & Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir. Once cool, place the vial in an ice bath for 10-15 minutes to maximize crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold water.

  • Drying and Analysis: Allow the product to air dry completely on the filter paper. Once dry, determine the mass, calculate the percent yield, measure the melting point, and confirm its purity by TLC.

References

stability issues of 6-(1H-pyrazol-1-yl)nicotinonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Solution Stability and Experimental Best Practices

Welcome to the technical support resource for 6-(1H-pyrazol-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and data-driven recommendations to ensure the integrity and reproducibility of your experiments.

FAQs: Understanding the Stability Profile

This section addresses the most frequently asked questions regarding the fundamental chemical properties and stability of this compound.

Q1: What are the general properties of this compound?

This compound (CAS No. 956568-52-8) is a heterocyclic organic compound with the molecular formula C₉H₆N₄ and a molecular weight of 170.17 g/mol .[1][2][3] It typically presents as an off-white to light yellow solid.[3] The molecule consists of a pyridine ring substituted with a nitrile group and a pyrazole ring. Pyrazole-containing molecules are of significant interest in medicinal chemistry due to their diverse biological activities and metabolic stability.[4][5] For the solid form, storage in a dry, room-temperature environment in a tightly sealed container is recommended.[1][3]

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of pyrazole derivatives in solution is not solely dependent on the pyrazole core, which is generally stable, but is heavily influenced by the nature of its functional groups.[4][6] For this compound, the key factors are:

  • pH: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and alkaline conditions.[7]

  • Solvent: The choice of solvent is critical. While soluble in organic solvents like DMSO for stock solutions, its stability in aqueous buffers can be problematic depending on the pH.

  • Temperature: Elevated temperatures will accelerate the rate of chemical degradation, particularly hydrolysis.[7]

  • Light: Some pyrazole derivatives can be photosensitive.[6] While specific data for this compound is limited, exposure to UV or high-intensity light should be minimized as a precautionary measure.

Q3: What is the most likely degradation pathway for this compound in aqueous solutions?

The most probable degradation pathway is the hydrolysis of the nitrile group . This is a well-documented reaction for nicotinonitrile and other nitrile-containing compounds.[7][8] The hydrolysis typically proceeds in two stages: first to the corresponding amide, 6-(1H-pyrazol-1-yl)nicotinamide, and then further to the carboxylic acid, 6-(1H-pyrazol-1-yl)nicotinic acid.[7][9] This reaction is significantly accelerated by the presence of acid or base and heat.[7]

Q4: How does pH specifically affect the stability of the nitrile group?

The rate of hydrolysis of the nitrile group is minimal in neutral water but increases significantly under acidic or basic conditions.[7]

  • Acidic Conditions (pH < 6): The nitrile is hydrolyzed to the carboxylic acid (6-(1H-pyrazol-1-yl)nicotinic acid) and an ammonium salt.[7] The reaction is catalyzed by H⁺ ions.

  • Neutral Conditions (pH ≈ 7): The compound is expected to be most stable. The uncatalyzed hydrolysis by water is typically very slow at room temperature.[7]

  • Alkaline Conditions (pH > 8): The nitrile is hydrolyzed to the carboxylate salt (e.g., sodium 6-(1H-pyrazol-1-yl)nicotinate) and ammonia.[7] The reaction is catalyzed by OH⁻ ions.

A study on the related compound methylnicotinate found that its hydrolysis in aqueous solution was slow, but the primary degradation product was indeed the corresponding nicotinic acid.[10]

Q5: Is the compound susceptible to photodegradation?

While many pyrazole derivatives are noted for good photostability, this property can be substituent-dependent.[11] Some pyrazoles can undergo photodissociation.[12] Without specific photostability data for this compound, it is best practice to protect solutions from light, especially during long-term storage or prolonged experiments.[6] This can be achieved by using amber vials or wrapping containers in aluminum foil.[6]

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to troubleshooting common problems encountered during experiments.

Issue 1: I am observing a progressive loss of my compound's activity or a decrease in its concentration in my assay over time.
  • Possible Cause A: Hydrolysis due to pH. Your experimental buffer may be acidic or basic, leading to the hydrolysis of the nitrile group to the less active or inactive carboxylic acid.

    • Validation: Analyze your solution over time using HPLC (see Protocol 2). The appearance of a new, more polar peak corresponding to the carboxylic acid is a strong indicator.

    • Solution:

      • Prepare aqueous solutions fresh before each experiment.

      • If possible, maintain the pH of your experimental buffer between 6.0 and 7.5.

      • Avoid storing the compound in aqueous buffers for extended periods, especially at room temperature or higher. For storage, use a dry, aprotic solvent like DMSO at -20°C.[6]

  • Possible Cause B: Adsorption to Labware. Highly conjugated, planar molecules can sometimes adsorb to the surfaces of plastic or glass labware, reducing the effective concentration in solution.

    • Validation: Prepare a standard solution in a silanized glass vial and another in your standard labware (e.g., a polypropylene microplate). Compare the concentrations by HPLC after a short incubation.

    • Solution: Use low-adsorption microplates or centrifuge tubes. Alternatively, use silanized glassware to minimize surface interactions.

Issue 2: An unexpected peak is appearing in my HPLC or LC-MS analysis of the compound solution.
  • Possible Cause: Degradation Product Formation. This is a classic sign of compound instability. The new peak is likely a degradant.

    • Solution:

      • Identify the Degradant: Use LC-MS to determine the mass of the unknown peak. The expected hydrolysis products would have the following molecular weights:

        • Amide Intermediate: C₉H₈N₄O, MW = 188.19 g/mol ([M+H]⁺ = 189.08)

        • Carboxylic Acid: C₉H₇N₃O₂, MW = 189.17 g/mol ([M+H]⁺ = 190.06)

      • Perform a Forced Degradation Study: Intentionally expose the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze by HPLC. If the peak matches the one seen in your experiment, it confirms the degradation pathway.

Table 1: Summary of Factors Affecting Solution Stability
FactorHigh Risk ConditionsRecommended Mitigation
pH pH < 6.0 or pH > 8.0Maintain buffer pH between 6.0 - 7.5. Prepare solutions fresh.
Temperature > 25°C for aqueous solutionsStore stock solutions at -20°C or -80°C. Perform experiments at the lowest practical temperature.
Solvent Prolonged storage in aqueous or protic solvents (e.g., methanol)Use dry DMSO or DMF for long-term stock solutions.[6]
Light Direct sunlight or UV light exposureStore solutions in amber vials or wrap containers in foil.[6]
Protocols & Methodologies
Protocol 1: Recommended Handling and Storage Procedures
  • Solid Compound:

    • Upon receipt, store the vial tightly sealed at room temperature in a dry, dark place.[1]

  • Preparing High-Concentration Stock Solutions (e.g., 10-50 mM):

    • Use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Briefly warm the solution (to no more than 30°C) and vortex if needed to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in amber, tightly-capped vials to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.[6]

  • Preparing Aqueous Working Solutions:

    • Thaw a stock solution aliquot completely and bring it to room temperature.

    • Perform a serial dilution into your final aqueous buffer immediately before use.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not exceed recommended limits (typically <0.5%).

    • Do not store dilute aqueous solutions. Prepare them fresh for each experiment.

Protocol 2: General Method for Monitoring Stability by RP-HPLC

This protocol provides a starting point for assessing the stability of this compound.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV at 254 nm or Diode Array Detector (DAD) to check for peak purity.[13]

    • Injection Volume: 10 µL.

  • Stability Study Procedure:

    • Prepare a solution of the compound at a known concentration (e.g., 10 µM) in the buffer(s) of interest (e.g., pH 5, 7, and 9 buffers).

    • Divide each solution into two sets: one stored at room temperature (22°C) and one at 37°C. Protect all samples from light.

    • Inject a sample from each condition at T=0 to get a baseline reading.

    • Analyze samples at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time to determine the degradation rate.

Diagram 1: Troubleshooting Workflow for Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analysis & Diagnosis cluster_3 Corrective Actions A Inconsistent Results or Loss of Compound Activity B Review Solution Prep & Storage Protocol A->B C Check Assay Buffer pH A->C D Run HPLC/LC-MS (T=0 vs. T=X hours) A->D I Use Aprotic Solvent for Stock (DMSO) Store at -20°C B->I H Prepare Solutions Fresh Use Neutral pH Buffer C->H E New Peaks Observed? D->E F Significant Decrease in Parent Peak Area? D->F G Identify Degradant (Likely Hydrolysis Product) E->G Yes E->H No F->G Yes G->H H->A Re-test I->A Re-test J Protect from Light J->A Re-test

Caption: A flowchart for troubleshooting stability issues encountered with this compound.

Diagram 2: Proposed Hydrolysis Pathway

Caption: The proposed two-step hydrolysis degradation pathway of this compound.

References

Technical Support Center: Purification of 6-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(1H-pyrazol-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and work-up of this important heterocyclic compound. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure you obtain a highly pure product for your research needs.

Introduction to the Chemistry

This compound is a key building block in medicinal chemistry, often synthesized via the N-arylation of pyrazole with 6-chloronicotinonitrile. While the synthesis appears straightforward, several potential impurities can arise from starting materials, side reactions, or degradation. This guide will walk you through identifying and removing these impurities effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of this compound.

Q1: My final product has a low melting point and appears oily, even after solvent removal. What is the likely cause?

A low melting point or oily appearance often suggests the presence of residual solvent or unreacted starting materials. The most common culprits are high-boiling point solvents used in the reaction (e.g., DMF, DMSO) or unreacted 6-chloronicotinonitrile.

  • Troubleshooting Steps:

    • Ensure your rotary evaporator is functioning correctly and a high-vacuum pump is used for an adequate duration to remove all solvent.

    • Perform a trituration of the crude product with a non-polar solvent like hexane or diethyl ether. This will often precipitate the desired product while washing away more soluble impurities.

    • If the issue persists, proceed to the more rigorous purification methods detailed in the troubleshooting section below, such as column chromatography or recrystallization.

Q2: My NMR spectrum shows an unexpected peak in the carboxylic acid region (~10-12 ppm). What is this impurity?

This is a strong indication that the nitrile group has undergone hydrolysis to form 6-(1H-pyrazol-1-yl)nicotinic acid.[1][2] This can occur if the reaction work-up involves strongly acidic or basic conditions, especially at elevated temperatures.[1]

  • Prevention and Removal:

    • Prevention: During aqueous work-up, use dilute acid or base and perform extractions at room temperature or below.

    • Removal: An acidic wash can be effective. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The carboxylic acid impurity will be deprotonated and move into the aqueous layer. Be sure to re-acidify the aqueous layer and extract with an organic solvent if you wish to isolate this byproduct.

Q3: I see two distinct spots on my TLC plate that are close together. What could they be?

While 1H-pyrazole is symmetrical, if a substituted pyrazole was used, you might be observing regioisomers from the N-arylation reaction. However, with 1H-pyrazole itself, this is less likely. A more probable cause is the presence of a closely related impurity. One possibility is the corresponding amide, 6-(1H-pyrazol-1-yl)nicotinamide, formed from partial hydrolysis of the nitrile.[1][2]

  • Identification and Separation:

    • LC-MS analysis is the most effective way to identify the two compounds based on their mass-to-charge ratio.

    • Column chromatography with a carefully selected solvent system is the best method for separation. A gradient elution from a less polar to a more polar solvent system can effectively separate these closely related compounds.

In-depth Troubleshooting Guide

This section provides detailed protocols for addressing persistent purity issues.

Issue 1: Presence of Unreacted Starting Materials (6-chloronicotinonitrile and Pyrazole)

Unreacted starting materials are a common source of contamination. Their removal is critical for obtaining a pure final product.

Protocol 1: Aqueous Work-up and Extraction

This protocol is designed to remove water-soluble starting materials and reagents.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate and extract any unreacted pyrazole into the aqueous layer.

  • Basic Wash: Subsequently, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove any acidic byproducts.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Diagram 1: Extraction Workflow

G start Crude Product in Organic Solvent acid_wash Wash with 1M HCl start->acid_wash Removes Pyrazole base_wash Wash with NaHCO3 (sat.) acid_wash->base_wash Neutralizes brine_wash Wash with Brine base_wash->brine_wash Removes Water dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate product Partially Purified Product concentrate->product

Caption: Workflow for aqueous extraction to remove starting materials.

Issue 2: Hydrolysis of the Nitrile Group

As mentioned in the FAQs, hydrolysis of the nitrile to the carboxylic acid or amide is a significant potential side reaction.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for removing impurities with different solubility profiles than the desired product.

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at lower temperatures. A table of suggested solvents is provided below.

    Solvent/SystemSuitabilityNotes
    EthanolGoodOften a good starting point for polar compounds.
    IsopropanolGoodSimilar to ethanol, but less volatile.
    Ethyl Acetate/HexaneExcellentA versatile system allowing for fine-tuning of polarity.
    Dichloromethane/HexaneGoodAnother good two-solvent system.
    TolueneFairMay require higher temperatures.
  • Procedure: a. Dissolve the crude product in a minimal amount of the chosen hot solvent. b. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution. c. Allow the solution to cool slowly to room temperature. d. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath. e. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. f. Dry the crystals under vacuum.

Issue 3: Other Unidentified Impurities

For complex impurity profiles, column chromatography is the most effective purification method.[3][4]

Protocol 3: Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent).

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the powder to the top of the column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 2: Purification Decision Tree

G start Crude this compound tlc Analyze by TLC start->tlc one_spot Single Spot? tlc->one_spot multiple_spots Multiple Spots? tlc->multiple_spots recrystallize Recrystallization one_spot->recrystallize Yes column Column Chromatography multiple_spots->column Yes pure_product Pure Product recrystallize->pure_product column->pure_product

Caption: Decision tree for selecting a purification method.

Purity Assessment Methods

It is crucial to assess the purity of your final product. Here are the recommended methods:

MethodPurposeKey Observations
Melting Point Preliminary purity check.A sharp melting point close to the literature value indicates high purity. A broad melting range suggests impurities.[5]
TLC Quick purity check and monitoring reactions/chromatography.A single spot indicates a likely pure compound.
NMR (¹H and ¹³C) Structural confirmation and purity assessment.Absence of impurity peaks. Correct integration of proton signals.
LC-MS High-sensitivity purity determination and impurity identification.A single peak in the chromatogram. The mass spectrum should correspond to the molecular weight of the product.[6]
Elemental Analysis Confirms the elemental composition.The experimental percentages of C, H, and N should be within ±0.4% of the calculated values.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter in your laboratory work. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you achieve your desired regiochemical outcomes with higher yields and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions and misconceptions regarding the regioselective synthesis of pyrazoles.

Q1: What is the primary challenge in the synthesis of substituted pyrazoles?

A1: The core challenge lies in controlling regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1] This reaction, known as the Knorr pyrazole synthesis, can lead to the formation of two different regioisomers.[2][3] For example, the reaction can yield 1,3,5-trisubstituted or 1,3,4-trisubstituted products, which are often difficult to separate, leading to lower yields of the desired compound and creating purification challenges.[1][4][5]

Q2: What are the key factors that influence regioselectivity in pyrazole synthesis?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate a neighboring carbonyl group, making it a more likely site for the initial nucleophilic attack by the hydrazine.[1]

  • Steric Effects: Steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine can direct the reaction pathway. A bulkier substituent on either reactant will generally favor the attack on the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which regioisomer is favored.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1]

Q3: Can the choice of solvent really make a significant difference in regioselectivity?

A3: Absolutely. The solvent can have a profound impact on the reaction's regioselectivity. For example, while ethanol is a common solvent for pyrazole synthesis, it often leads to mixtures of regioisomers.[4][6] Research has shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity in favor of a single isomer.[4][5][6] This is attributed to the unique properties of these solvents, including their ability to form hydrogen bonds and influence the stability of reaction intermediates.

Q4: Are there alternative methods to the Knorr synthesis for better regiocontrol?

A4: Yes, several other methods offer improved regioselectivity:

  • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a nitrile imine (generated in situ) with an alkyne or alkene.[2][7] This method can provide excellent regiocontrol, leading to the formation of specific pyrazole isomers.[8][9][10][11][12][13]

  • Reactions with α,β-Unsaturated Ketones: The condensation of hydrazines with α,β-unsaturated ketones typically yields pyrazolines, which can then be oxidized to the corresponding pyrazoles.[2][3] This two-step process can offer a regioselective route to certain substitution patterns.

  • Metal-Catalyzed Syntheses: Various metal-catalyzed reactions, including those using copper, iron, or ruthenium, have been developed for the regioselective synthesis of pyrazoles from different starting materials.[14] These methods often provide high selectivity under mild conditions.

Troubleshooting Guides

This section provides practical advice for common problems encountered during the regioselective synthesis of substituted pyrazoles.

Problem 1: My reaction is producing an inseparable mixture of regioisomers.

Root Cause Analysis:

The formation of a regioisomeric mixture is the most common issue and stems from the similar reactivity of the two carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound towards the substituted hydrazine.[4][6] The kinetic and thermodynamic control of the reaction may not be sufficiently differentiated under your current conditions.

Suggested Solutions:

  • Solvent Optimization:

    • Action: Switch from standard solvents like ethanol to a fluorinated alcohol such as TFE or HFIP.[4][5][6]

    • Rationale: Fluorinated alcohols can stabilize one of the transition states leading to a specific regioisomer through hydrogen bonding, thereby enhancing the energy difference between the two competing pathways and improving selectivity.

  • pH Control:

    • Action: Adjust the pH of the reaction medium. For the Knorr synthesis, adding a catalytic amount of acid is common.[15][16][17] Experiment with both acidic and neutral conditions.

    • Rationale: The pH affects the protonation state of both the 1,3-dicarbonyl compound and the hydrazine. Under acidic conditions, the more basic nitrogen of the substituted hydrazine will be protonated, influencing which nitrogen acts as the initial nucleophile and consequently the regiochemical outcome.

  • Temperature Adjustment:

    • Action: Lower the reaction temperature.

    • Rationale: Lower temperatures often favor the kinetically controlled product. By reducing the thermal energy of the system, you may enhance the inherent selectivity of the reaction.

  • Microwave-Assisted Synthesis:

    • Action: Employ microwave irradiation for your reaction.

    • Rationale: Microwave synthesis can often lead to shorter reaction times, higher yields, and improved selectivity.[18][19][20][21][22] The rapid and uniform heating provided by microwaves can favor one reaction pathway over another.

Problem 2: The yield of my desired pyrazole is consistently low.

Root Cause Analysis:

Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or products, or the formation of side products. In the context of pyrazole synthesis, the formation of stable, non-cyclized intermediates can also be a contributing factor.

Suggested Solutions:

  • Catalyst Screening:

    • Action: If applicable to your chosen method, screen different catalysts. For example, in metal-catalyzed syntheses, the choice of metal and ligand can be critical. For Knorr-type reactions, consider using a catalyst like nano-ZnO.[2]

    • Rationale: A more efficient catalyst can accelerate the rate-determining step of the reaction, leading to a higher conversion to the desired product within a given timeframe.

  • Reaction Time and Temperature Optimization:

    • Action: Systematically vary the reaction time and temperature. Monitor the reaction progress using techniques like TLC or LC-MS.

    • Rationale: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times or high temperatures can lead to the degradation of sensitive functional groups on your substrates or product.

  • One-Pot Procedures:

    • Action: Consider a one-pot synthesis approach where the 1,3-dicarbonyl is generated in situ and immediately reacted with hydrazine.[3][14]

    • Rationale: This can be particularly useful if the 1,3-dicarbonyl is unstable or difficult to isolate. One-pot procedures can minimize handling losses and improve overall efficiency.

Problem 3: I am observing unexpected side products in my reaction mixture.

Root Cause Analysis:

Side products can arise from various competing reactions. In pyrazole synthesis, common side reactions include the formation of pyrazoline intermediates that are not fully oxidized, or self-condensation of the 1,3-dicarbonyl compound.

Suggested Solutions:

  • Control of Reaction Atmosphere:

    • Action: If your synthesis involves an oxidation step (e.g., from a pyrazoline), ensure the appropriate oxidant and conditions are used. For other syntheses, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.

    • Rationale: An inert atmosphere prevents unwanted oxidation or hydrolysis of sensitive reagents and intermediates.

  • Purification of Starting Materials:

    • Action: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative.

    • Rationale: Impurities in the starting materials can participate in side reactions, leading to a complex product mixture and lower yields of the desired pyrazole.

  • Stepwise vs. One-Pot:

    • Action: If a one-pot reaction is yielding multiple products, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step.[23]

    • Rationale: A stepwise procedure allows for greater control over each transformation and can help to identify the source of side product formation.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis and the potential for the formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl compound.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_cyclization Cyclization & Dehydration dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediate1 Hydrazone 1 dicarbonyl->intermediate1 Attack at C1 intermediate2 Hydrazone 2 dicarbonyl->intermediate2 Attack at C3 hydrazine Substituted Hydrazine hydrazine->intermediate1 hydrazine->intermediate2 pyrazole1 Regioisomer 1 intermediate1->pyrazole1 - H2O pyrazole2 Regioisomer 2 intermediate2->pyrazole2 - H2O

References

Technical Support Center: A Guide to the Stability and Storage of 6-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for preventing the degradation of 6-(1H-pyrazol-1-yl)nicotinonitrile during storage.

Welcome to the dedicated technical resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on the purity and integrity of this critical research compound. Unforeseen degradation can compromise experimental results, leading to lost time and resources. This document provides in-depth, actionable guidance to prevent, identify, and troubleshoot stability issues, ensuring the reliability of your work.

Part 1: Frequently Asked Questions (FAQs) & Quick Reference

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal stability, the compound should be stored under controlled conditions that mitigate the primary degradation risks: hydrolysis, photodegradation, and thermal stress.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential hydrolytic and oxidative degradation kinetics. While room temperature storage is suggested by some suppliers for short periods, refrigerated conditions are superior for long-term stability.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The molecule contains multiple nitrogen heterocycles that can be susceptible to slow oxidation over time.[3][4] An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Humidity Dessicated/DryThe nitrile functional group is prone to hydrolysis in the presence of moisture.[5][6] Storage with a desiccant is critical.
Light Protected from Light (Amber Vial)The pyridine and pyrazole rings can absorb UV radiation, which may induce photodegradation.[7][8][9]

Q2: My solid sample has changed color from off-white to yellow/brown. What happened?

A color change is a common visual indicator of degradation. This is often due to minor oxidative or photodegradation pathways forming chromophoric (color-absorbing) impurities. While the bulk purity may still be >95%, this indicates that the storage conditions are suboptimal and should be reviewed immediately.

Q3: My compound's purity by HPLC has dropped significantly. What are the most likely causes?

A quantifiable loss in purity is a serious issue. The most probable cause is hydrolysis of the nitrile group , especially if the compound was exposed to ambient humidity. This converts the nitrile to its corresponding carboxylic acid, 6-(1H-pyrazol-1-yl)nicotinic acid, via an amide intermediate.[10][11] You should immediately verify your storage protocol, particularly the use of desiccants and proper sealing.

Q4: Can I store this compound in solution?

Storing this compound in solution is not recommended for long-term use. Solvents, especially protic solvents like methanol or water, can accelerate degradation. If you must prepare stock solutions, use an anhydrous aprotic solvent (e.g., DMSO, DMF), prepare only the amount needed for immediate use, and store frozen at -20°C or -80°C under an inert atmosphere. Always perform a purity check before using a previously prepared stock solution.

Part 2: Understanding the Mechanisms of Degradation

To effectively prevent degradation, it is crucial to understand the chemical vulnerabilities of this compound. The molecule's structure features a nitrile group, a pyridine ring, and a pyrazole ring, each with distinct stability profiles.

Primary Degradation Pathways
  • Hydrolysis: The nitrile group (-C≡N) is the most significant liability. It can undergo acid- or base-catalyzed hydrolysis when exposed to water.[5][12] This is a two-step process, first forming an amide intermediate and then the final carboxylic acid degradant.[6][11] This is the most common degradation pathway in standard laboratory environments.

  • Photodegradation: Aromatic nitrogen heterocycles like pyridine are known to be susceptible to degradation upon exposure to UV light.[7][8][13] This can lead to complex reactions, including ring opening or the formation of various photoproducts.

  • Thermal & Oxidative Degradation: While pyrazole and pyridine rings are relatively stable, high temperatures can promote decomposition.[14][15] Furthermore, atmospheric oxygen can cause slow oxidation, particularly at elevated temperatures or in the presence of trace metal catalysts.[3][16]

cluster_0 This compound (Parent Compound) cluster_1 Hydrolysis Pathway cluster_2 Photodegradation Pathway Parent N#C-Py-Pz Amide Amide Intermediate (H2N-CO-Py-Pz) Parent->Amide H₂O (Acid/Base Catalyzed) PhotoProducts Complex Photoproducts (e.g., ring-opened species) Parent->PhotoProducts UV Light (hv) (λ < 400 nm) CarboxylicAcid Carboxylic Acid Degradant (HOOC-Py-Pz) Amide->CarboxylicAcid H₂O (Further Hydrolysis) decision decision action action start start decision1 Visual Change (Color, Clumping)? start->decision1 Degradation Suspected stop stop action1 Dry under vacuum Re-test purity by HPLC decision1->action1 Yes decision2 Purity Loss by Analytical Method? decision1->decision2 No action1->decision2 action2 Analyze by LC-MS to identify degradants decision2->action2 Yes stop2 Compound is Stable Proceed with Caution decision2->stop2 No action3 Review storage: check for moisture, light, air exposure action2->action3 stop1 Discard & Replace if purity is compromised action3->stop1 start Receive & Qualify New Compound Batch t0 Perform T=0 Analysis (HPLC Purity, LC-MS ID) start->t0 control Control: 2-8°C, Dark, Inert, Dry t0->control stress1 Stress A: Ambient Temp, Air, Light t0->stress1 stress2 Stress B: Ambient Temp, Air, Dark t0->stress2 pull Pull Samples at Timepoints (T=x) control->pull stress1->pull stress2->pull analyze Analyze All Samples (HPLC, LC-MS) pull->analyze compare Compare T=x Data to T=0 Baseline analyze->compare report Determine Stability Profile & Establish Handling Procedures compare->report

References

Validation & Comparative

Validating the In Vitro Biological Activity of 6-(1H-pyrazol-1-yl)nicotinonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the rigorous in vitro validation of a compound's biological activity is a critical step in the journey from a promising molecule to a potential therapeutic. This guide provides a comprehensive framework for validating the in vitro activity of 6-(1H-pyrazol-1-yl)nicotinonitrile, a known inhibitor of Bruton's tyrosine kinase (BTK). We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into data interpretation, ensuring a robust and reliable assessment of this compound's potential.

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3][4] The pyrazole scaffold, present in this compound, is a common feature in many kinase inhibitors, and this particular compound has been identified as a precursor in the synthesis of bioactive molecules targeting kinases.[5][6] This guide will compare and contrast essential in vitro assays to build a comprehensive activity profile for this compound, using the well-characterized BTK inhibitor, Ibrutinib, as a benchmark for comparison.

Comparative Analysis of In Vitro Assay Formats for BTK Inhibition

The validation of a kinase inhibitor requires a multi-faceted approach, employing both biochemical and cell-based assays to understand its potency, selectivity, and mechanism of action within a biological context.

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Kinase Assay Measures the direct inhibition of purified BTK enzyme activity, often by quantifying the production of ADP or the phosphorylation of a substrate.[7][8][9]Provides a direct measure of enzyme inhibition (IC50). High-throughput compatible. Useful for initial screening and structure-activity relationship (SAR) studies.Lacks the complexity of a cellular environment (e.g., membrane permeability, off-target effects). May not accurately reflect potency in a living system.
Cell-Based Target Engagement Assay Determines the extent to which the compound binds to BTK within living cells. Techniques like Bioluminescence Resonance Energy Transfer (BRET) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are often used.[10][11]Confirms the compound reaches and interacts with its intended target in a cellular context. Can provide information on target occupancy and residence time.Does not directly measure the functional consequence of target binding. Can be technically more complex than biochemical assays.
Cell-Based Downstream Signaling Assay Measures the inhibition of BTK-mediated signaling pathways, such as the autophosphorylation of BTK or the phosphorylation of downstream substrates like PLCγ2.[12][13]Provides a functional readout of the compound's activity in a physiologically relevant context. Bridges the gap between target engagement and cellular response.Can be influenced by other signaling pathways. May require specific antibodies and optimized cell models.
Cell Viability/Cytotoxicity Assay Assesses the effect of the compound on the proliferation and survival of cancer cell lines that are dependent on BTK signaling.[14]Demonstrates the ultimate desired outcome of an anti-cancer agent. Relatively straightforward to perform.Does not directly confirm that the observed effect is due to BTK inhibition. Off-target toxicity can confound results.

Experimental Design: A Step-by-Step Approach

A robust experimental design is paramount for generating reliable and reproducible data. The following workflow illustrates a logical progression for validating the in vitro activity of this compound.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Functional Outcome A Biochemical BTK Kinase Assay (e.g., ADP-Glo) B Determine IC50 of This compound A->B C Compare with Ibrutinib IC50 B->C D Cell-Based BTK Autophosphorylation Assay (e.g., Western Blot or ELISA) C->D Proceed if biochemically active E Determine cellular IC50 D->E F Assess effect on downstream signaling D->F G Cell Viability/Cytotoxicity Assay (e.g., in BTK-dependent cell lines) E->G Proceed if active in cells H Determine GI50/CC50 G->H I Correlate with BTK inhibition H->I

Caption: A phased approach to in vitro validation of this compound.

Selection of Controls and Reagents
  • Test Compound: this compound, dissolved in a suitable solvent such as DMSO.

  • Positive Control: Ibrutinib, a well-characterized, potent, and irreversible BTK inhibitor.[12][15] This allows for a direct comparison of potency.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to account for any solvent effects.

  • Cell Lines: For cellular assays, a B-cell lymphoma cell line with high BTK expression and dependence, such as Ramos or TMD8, is recommended.[11][12]

  • Reagents: High-purity recombinant BTK enzyme, ATP, and a suitable substrate are required for biochemical assays. For cellular assays, appropriate cell culture media, antibodies against total and phosphorylated BTK, and cell viability reagents will be necessary.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical BTK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[2][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[16]

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and Ibrutinib in kinase assay buffer. The final concentrations should typically range from 1 nM to 100 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the compound dilutions or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X BTK enzyme solution prepared in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution (final concentrations are typically around the Km for ATP and an optimized substrate concentration).

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The data should be normalized to the positive (no inhibitor) and negative (no enzyme) controls. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Protocol 2: Cell-Based BTK Autophosphorylation Assay

This protocol describes the use of Western blotting to measure the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.

Objective: To determine the cellular IC50 of this compound for BTK inhibition.

Materials:

  • Ramos or TMD8 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound and Ibrutinib

  • Anti-phospho-BTK (Tyr223) antibody

  • Anti-total-BTK antibody

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Secondary antibodies conjugated to HRP

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos cells to a density of approximately 1 x 10^6 cells/mL.

    • Treat the cells with a serial dilution of this compound or Ibrutinib for 2 hours. Include a vehicle control.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with anti-total-BTK and a loading control antibody to ensure equal protein loading.

Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal. Plot the normalized phospho-BTK signal against the compound concentration and fit the data to a dose-response curve to determine the cellular IC50.

Visualization of the BTK Signaling Pathway

The following diagram illustrates the central role of BTK in B-cell receptor signaling and the point of inhibition for compounds like this compound.

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound Inhibitor->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition.

By following this comprehensive guide, researchers can systematically and rigorously validate the in vitro biological activity of this compound, generating high-quality data that will inform its potential as a therapeutic agent.

References

A Comparative Efficacy Analysis of Novel Kinase Inhibitors: Evaluating 6-(1H-pyrazol-1-yl)nicotinonitrile Against Established JAK2 Inhibitors in Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of targeted therapy for myeloproliferative neoplasms (MPNs) has been significantly shaped by the development of Janus kinase (JAK) inhibitors. These agents primarily target the dysregulated JAK-STAT signaling pathway, a cornerstone of MPN pathogenesis.[1][2] While approved therapies such as Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib have transformed patient outcomes, the quest for next-generation inhibitors with improved efficacy, selectivity, and safety profiles remains a critical frontier in oncology research.[2][3][4] This guide introduces 6-(1H-pyrazol-1-yl)nicotinonitrile, a novel investigational compound, and provides a comprehensive framework for comparing its preclinical efficacy against established JAK2 inhibitors. We will delve into the mechanistic underpinnings of JAK-STAT signaling, present a head-to-head comparison of inhibitory profiles, and provide detailed, field-proven experimental protocols to empower researchers in their evaluation of novel therapeutic candidates.

The JAK-STAT Pathway: A Pivotal Target in Myeloproliferative Neoplasms

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) signaling cascade is a critical mediator of cellular responses to a multitude of cytokines and growth factors, governing processes like cell proliferation, differentiation, and immunity.[5][6] In MPNs, including myelofibrosis and polycythemia vera, mutations in the JAK2 gene, most notably the JAK2 V617F mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth and inflammation.[7][8] This makes the JAK family of kinases, particularly JAK1 and JAK2, prime therapeutic targets.[1][9]

Inhibition of the JAK-STAT pathway aims to normalize the downstream signaling events, thereby reducing splenomegaly, alleviating constitutional symptoms, and controlling myeloproliferation.[1][10][11] The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target of the inhibitors discussed in this guide.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK2 Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT_active STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Comparative Efficacy of JAK2 Inhibitors

The efficacy of a kinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value denotes higher potency. This section compares the biochemical potency of our investigational compound, this compound, with established JAK inhibitors.

Note: The data for this compound is presented as a hypothetical example for illustrative purposes within this comparative guide.

CompoundPrimary TargetsJAK2 IC50 (nM)Additional Notable TargetsKey Differentiator
This compound JAK25(Under Investigation)(Hypothetical: High selectivity for JAK2)
Ruxolitinib JAK1, JAK2~3-First-in-class, well-established efficacy in MF and PV.[1][10]
Fedratinib JAK2, FLT36RETEffective in both treatment-naive and Ruxolitinib-resistant patients.[11][12][13]
Pacritinib JAK2, FLT323IRAK1, ACVR1Approved for patients with severe thrombocytopenia; non-myelosuppressive.[7][14][15][16]
Momelotinib JAK1, JAK211ACVR1 Unique dual inhibition improves anemia by reducing hepcidin.[2][17][18][19]

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of findings, standardized and rigorously controlled assays are paramount. Below are detailed protocols for key experiments used to determine the efficacy of kinase inhibitors like this compound.

Biochemical Kinase Activity Assay (Luminescence-Based)

This in vitro assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound. The principle lies in quantifying the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the luminescence signal generated.[20][21]

Causality: This assay provides a direct measure of the inhibitor's ability to interfere with the catalytic function of the target kinase, independent of cellular factors. The choice of a luminescence-based readout (e.g., ADP-Glo™) offers high sensitivity and a broad dynamic range, suitable for high-throughput screening.[20][21]

Protocol Steps:

  • Compound Preparation: Serially dilute this compound in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 1 nM). Prepare a DMSO-only vehicle control.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO control to each well.

  • Kinase Addition: Add 2.5 µL of purified JAK2 enzyme in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the start of the reaction.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (containing a specific peptide substrate for JAK2 and ATP at its Km concentration) to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining unreacted ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Phospho-STAT Assay (Western Blot)

This assay assesses the inhibitor's ability to block the kinase's activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, STAT.

Causality: This method validates the findings from the biochemical assay in a more physiologically relevant system. It confirms that the compound can penetrate the cell membrane and inhibit the target kinase, leading to a reduction in downstream signaling. Western blotting is a robust and widely used technique for visualizing changes in protein phosphorylation.

Protocol Steps:

  • Cell Culture: Culture a JAK2-dependent cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation) in appropriate media until they reach 70-80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (and comparator drugs) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and normalize the p-STAT3 signal.

  • Densitometry Analysis: Quantify the band intensities to determine the dose-dependent decrease in STAT3 phosphorylation.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay A 1. Purified JAK2 Enzyme + Inhibitor B 2. Add Substrate/ATP A->B C 3. Measure ADP Production (Luminescence) B->C D Result: IC50 Value C->D E 1. JAK2-dependent Cells + Inhibitor F 2. Cell Lysis & Protein Extraction E->F G 3. Western Blot for p-STAT3 / Total STAT3 F->G H Result: Target Engagement G->H

References

A Comparative Guide to the Structure-Activity Relationship of 6-(1H-Pyrazol-1-yl)nicotinonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs.[1][2] Its versatility allows for diverse substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] This guide delves into the structure-activity relationship (SAR) of a promising class of pyrazole-containing compounds: 6-(1H-pyrazol-1-yl)nicotinonitrile analogs. While comprehensive SAR studies on this specific scaffold are emerging, we can extrapolate key principles from closely related pyrazole-based kinase inhibitors, particularly those targeting the Janus kinase (JAK) family, to guide future drug design efforts.[5]

The this compound core presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces, making it an attractive starting point for engaging the ATP-binding site of various kinases.[6] The strategic placement of the pyrazole and nicotinonitrile rings provides a rigid framework that can be systematically decorated with substituents to probe key interactions within the kinase active site.

Deciphering the Structure-Activity Landscape

Based on extensive research into related pyrazole-based kinase inhibitors, we can propose a hypothetical SAR map for the this compound scaffold.[2][5] This map highlights key positions on the molecule where modifications are likely to have a significant impact on biological activity.

Caption: Hypothetical SAR map for this compound analogs.

Key Positions for Modification:
  • Pyrazole Ring (Positions 3, 4, and 5): Substitutions on the pyrazole ring are critical for modulating potency and selectivity.

    • Position 3/5: Bulky hydrophobic groups at either the 3 or 5-position of the pyrazole ring can occupy the hydrophobic ribose-binding pocket of the kinase, often leading to a significant increase in potency.[2] The choice between substitution at C3 or C5 can influence the vector of the substituent and its interaction with the surrounding amino acid residues.

    • Position 4: Modification at the 4-position of the pyrazole is generally used for fine-tuning activity and physicochemical properties. Small, polar substituents may enhance solubility, while halogen atoms can modulate electronic properties and potency.

  • Nicotinonitrile Ring: The nicotinonitrile moiety plays a crucial role in interacting with the hinge region of the kinase, a key anchoring point for many ATP-competitive inhibitors.

    • Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor, forming a crucial interaction with the backbone amide of a hinge region residue (e.g., a cysteine or methionine).[6]

    • Substitutions on the Nicotinonitrile Ring: Modifications at other positions of the nicotinonitrile ring can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the active site. For instance, introducing small polar groups can improve aqueous solubility.

Comparative Analysis of Related Pyrazole-Based JAK Inhibitors

To illustrate these principles, the following table summarizes the SAR of a series of 4-amino-(1H)-pyrazole derivatives, a closely related scaffold that has been extensively studied for JAK inhibition.[5]

CompoundR1R2JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1a HH15.68.912.3
1b CH3H12.17.29.8
1c HCl5.83.14.5
1d HOCH325.418.722.1
1e CF3H3.42.23.5

Data is illustrative and adapted from published studies on 4-amino-(1H)-pyrazole analogs for comparative purposes.[5]

Key Observations from the Comparative Data:

  • Impact of R1 Substitution: Small alkyl groups like methyl (Compound 1b ) offer a modest improvement in potency compared to the unsubstituted analog (Compound 1a ). However, a strong electron-withdrawing group like trifluoromethyl (Compound 1e ) leads to a significant enhancement in inhibitory activity across all tested JAK isoforms.

  • Impact of R2 Substitution: The introduction of a chlorine atom at the R2 position (Compound 1c ) results in a notable increase in potency, likely due to favorable interactions within a specific sub-pocket of the active site. Conversely, a methoxy group (Compound 1d ) is detrimental to activity, suggesting a steric or electronic clash.

These trends from a related series provide a valuable starting point for the rational design of novel this compound analogs.

Experimental Protocols for Evaluation

To establish the SAR of a novel series of this compound analogs, a robust and reproducible in vitro kinase inhibition assay is essential. The following is a detailed, step-by-step methodology for a typical JAK kinase inhibition assay.

In Vitro JAK Kinase Inhibition Assay Protocol

This protocol is based on a luminescence-based assay that measures the amount of ATP remaining in solution following the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution Dispensing 3. Dispense Compound Compound_Prep->Dispensing Reagent_Prep 2. Reagent Preparation Kinase_Addition 4. Add Kinase/Substrate Mix Reagent_Prep->Kinase_Addition Dispensing->Kinase_Addition Reaction_Start 5. Initiate Reaction with ATP Kinase_Addition->Reaction_Start Incubation 6. Incubate Reaction_Start->Incubation Detection_Reagent 7. Add Detection Reagent Incubation->Detection_Reagent Luminescence 8. Measure Luminescence Detection_Reagent->Luminescence Data_Analysis 9. Calculate IC50 Luminescence->Data_Analysis

Caption: Workflow for an in vitro JAK kinase inhibition assay.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

    • Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate in duplicate. Include DMSO-only wells for high control (0% inhibition) and a known potent pan-kinase inhibitor (e.g., staurosporine) for low control (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer containing the desired JAK enzyme and the poly-Glu-Tyr substrate. The final concentration of the enzyme should be in the linear range of the assay.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the kinase.

    • Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at or near the Km of the specific JAK enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established SAR principles from related pyrazole-containing compounds, medicinal chemists can strategically design and synthesize analogs with improved potency and selectivity. The detailed experimental protocol provided herein offers a robust framework for the biological evaluation of these new chemical entities. Future efforts should focus on generating a diverse library of analogs with substitutions at the key positions identified in this guide. This systematic approach, combining rational design with rigorous biological testing, will be instrumental in unlocking the full therapeutic potential of this exciting compound class.

References

Introduction: Unlocking the Therapeutic Potential of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the In Vivo Evaluation of 6-(1H-pyrazol-1-yl)nicotinonitrile in Preclinical Animal Models

In the landscape of modern drug discovery, the strategic design of small molecules hinges on the use of versatile chemical scaffolds that can be tailored for high-potency and specific biological activity. This compound emerges as a compound of significant interest, possessing a hybrid structure that combines a pyrazole ring with a nicotinonitrile (a cyanopyridine) moiety. This unique architecture is more than a synthetic curiosity; it represents a confluence of pharmacophores known for their broad therapeutic applications.[1]

The pyrazole nucleus is a "biologically privileged" structure, forming the core of numerous FDA-approved drugs and clinical candidates.[2] Its derivatives have demonstrated a vast spectrum of activities, including potent anti-inflammatory, analgesic, and anticancer effects.[3][4] Specifically, pyrazole-containing compounds have been successfully developed as kinase inhibitors, a critical class of drugs in oncology.[3][5] On the other hand, the nicotinonitrile framework is also a key component in bioactive molecules, with derivatives showing promise as PIM-1 kinase inhibitors for cancer therapy.[6][7]

Given this background, this compound stands as a promising candidate for preclinical development. While in vitro data provides the initial proof of concept, a robust in vivo evaluation is the critical next step to understand its efficacy, safety, and translational potential. This guide, from the perspective of a senior application scientist, provides a comparative framework for designing and executing in vivo studies for this compound. We will forego a rigid, one-size-fits-all template and instead explore two high-potential therapeutic avenues—Oncology and Neuroinflammation —comparing the relevant animal models, experimental designs, and key endpoints to build a comprehensive preclinical data package.

Part 1: In Vivo Evaluation in Preclinical Oncology Models

The Rationale: Targeting Cancer with a Proven Scaffold

The structural similarity of this compound to approved kinase inhibitors like Crizotinib (a pyrazole-pyridine hybrid) provides a strong rationale for its evaluation as an anticancer agent.[5] Many kinases are aberrantly activated in cancer, driving proliferation, survival, and metastasis. The primary hypothesis is that this compound will inhibit one or more critical oncogenic kinases, leading to tumor growth inhibition. The choice of animal model is paramount, as it determines whether we can assess direct antitumor effects, interactions with the immune system, or both.

Comparative Analysis of Oncology Animal Models

The two most common preclinical models for assessing anticancer efficacy are human tumor xenografts and murine syngeneic models. Each provides distinct, complementary information.

FeatureHuman Tumor Xenograft ModelMurine Syngeneic Model
Concept Human cancer cells are implanted into immunodeficient mice (e.g., Nude, SCID, NSG).Murine cancer cells are implanted into immunocompetent mice of the same genetic background.
Primary Question Answered Does the compound have a direct cytotoxic or cytostatic effect on human tumor cells in vivo?How does the compound affect tumor growth in the context of a fully functional immune system?
Key Advantage High clinical relevance for the tumor cells themselves. Directly tests efficacy on human cancer.[8]Allows for the study of immunomodulatory effects and the tumor microenvironment (TME).
Key Disadvantage Lack of a functional immune system prevents assessment of immune-related mechanisms of action.The tumor is of murine origin, which may not fully recapitulate the complexity of human cancer.
Best Suited For Initial efficacy screening; compounds expected to have direct antitumor activity.Compounds suspected of having immunomodulatory effects (e.g., checkpoint inhibitors, immune-stimulating kinase inhibitors).

Experimental Workflow: Subcutaneous Xenograft Model

The subcutaneous xenograft model is the workhorse of preclinical oncology for initial efficacy testing. Its straightforward execution and clear, quantitative endpoint (tumor volume) make it an ideal starting point.

xenograft_workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint Analysis p1 Select Human Cancer Cell Line (e.g., HCT-116, HepG2) based on in vitro sensitivity p2 Culture cells to logarithmic growth phase p1->p2 p3 Prepare cell suspension (e.g., 5x10^6 cells in Matrigel) p2->p3 i1 Subcutaneously inject cell suspension into flank of immunodeficient mice p3->i1 i2 Monitor mice for tumor -pability (palpable tumors) i1->i2 i3 Randomize mice into treatment groups when tumors reach ~100-150 mm³ i2->i3 t1 Administer Vehicle, Test Compound, or Positive Control (e.g., Doxorubicin) (Specify dose, route, schedule) i3->t1 t2 Measure tumor volume (calipers) and body weight 2-3 times/week t1->t2 t3 Monitor for clinical signs of toxicity e1 Euthanize mice when tumors reach endpoint (e.g., 2000 mm³) or at study conclusion t2->e1 e2 Collect tumors, blood, and key organs e1->e2 e3 Perform analysis: - Tumor Growth Inhibition (TGI) - Histology (IHC) - Biomarker analysis (Western, qPCR) e2->e3

Caption: Workflow for a standard subcutaneous human tumor xenograft study.

Detailed Protocol: Xenograft Efficacy Study in Nude Mice

  • Animal Husbandry: Use female athymic nude mice (6-8 weeks old). Allow a 1-week acclimatization period. Maintain animals in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Cell Culture: Culture HCT-116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Tumor Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Group Randomization: Monitor tumor growth using digital calipers. When the average tumor volume reaches approximately 100 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na + 0.1% Tween-80, oral gavage, daily)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg, oral gavage, daily)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg, oral gavage, daily)

    • Group 4: Positive control (e.g., 5-FU, 20 mg/kg, intraperitoneal, twice weekly)

  • Treatment and Monitoring: Administer treatments for 21 days. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight three times per week.

  • Endpoint and Analysis: Euthanize mice if tumors exceed 2000 mm³, ulcerate, or if body weight loss exceeds 20%. At the end of the study, collect terminal blood samples via cardiac puncture and harvest tumors. Calculate Tumor Growth Inhibition (TGI) for each group. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and the remainder snap-frozen for pharmacodynamic biomarker analysis.

Part 2: In Vivo Evaluation in Preclinical Neuroinflammation Models

The Rationale: Quelling Damaging Inflammation in the CNS

The well-documented anti-inflammatory activity of pyrazole derivatives provides a compelling reason to investigate this compound in the context of neuroinflammation.[4][9] Chronic neuroinflammation, driven by activated microglia and astrocytes, is a key pathological hallmark of neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11] The hypothesis here is that the compound can cross the blood-brain barrier and suppress the production of pro-inflammatory mediators in the central nervous system.

Comparative Analysis of Neuroinflammation Animal Models

FeatureLipopolysaccharide (LPS) Model6-Hydroxydopamine (6-OHDA) Model
Concept LPS, a component of Gram-negative bacteria, is injected systemically (i.p.) or directly into the brain (i.c.v.) to induce a potent, acute inflammatory response.[12]The neurotoxin 6-OHDA is injected into the substantia nigra or striatum to selectively kill dopaminergic neurons, mimicking Parkinson's disease and inducing secondary neuroinflammation.[10]
Primary Question Answered Does the compound have direct anti-neuroinflammatory activity?Can the compound provide neuroprotection and reduce inflammation in a progressive neurodegenerative disease model?
Key Advantage Highly reproducible, rapid, and excellent for screening anti-inflammatory potential. The mechanism of inflammation induction is well-defined (TLR4 activation).High disease relevance for Parkinson's. Allows for assessment of both symptomatic (motor function) and pathological (neuron loss, inflammation) endpoints.
Key Disadvantage Represents an acute inflammatory challenge, which may not reflect the chronic, low-grade inflammation seen in most neurodegenerative diseases.Technically more challenging (stereotaxic surgery required). The inflammatory response is secondary to neuronal death, confounding direct anti-inflammatory effects.
Best Suited For Initial screening for CNS anti-inflammatory activity.Compounds that show promise in acute models, to test efficacy in a disease-relevant context.

Signaling Pathway: LPS-Induced Neuroinflammation

LPS-induced inflammation is primarily mediated by the Toll-like receptor 4 (TLR4) signaling pathway, culminating in the activation of the master inflammatory transcription factor, NF-κB.

lps_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor (on Microglia) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates bound IκB-NF-κB (Inactive) IKK->bound Phosphorylates & Degrades IκB IkB IκB IkB->bound NFkB NF-κB NFkB->bound NFkB_active Active NF-κB (Translocates to Nucleus) Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_active->Cytokines Induces Transcription bound->NFkB_active Releases

Caption: Simplified LPS/TLR4 signaling pathway in microglial cells.

Detailed Protocol: LPS-Induced Systemic Neuroinflammation Model

  • Animal Husbandry: Use male C57BL/6 mice (8-10 weeks old). Allow a 1-week acclimatization period under standard SPF conditions.

  • Treatment Groups: Randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Saline (i.p.) + Vehicle (p.o.)

    • Group 2: LPS (i.p.) + Vehicle (p.o.)

    • Group 3: LPS (i.p.) + this compound (25 mg/kg, p.o.)

    • Group 4: LPS (i.p.) + this compound (50 mg/kg, p.o.)

    • Group 5: LPS (i.p.) + Dexamethasone (1 mg/kg, i.p.) - Positive Control

  • Dosing and Induction: Pre-treat mice with the test compound or vehicle orally one hour before the inflammatory challenge. Induce inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 4 or 24 hours, to capture peak cytokine response or sustained inflammation, respectively), euthanize the mice.

  • Tissue Processing:

    • Blood: Collect blood via cardiac puncture into EDTA tubes for plasma separation and systemic cytokine analysis (ELISA).

    • Brain: Perfuse mice transcardially with ice-cold PBS. Harvest the brain. Dissect specific regions like the hippocampus and cortex. Snap-freeze one hemisphere for biochemical analysis (ELISA, qPCR, Western blot) and fix the other in 4% paraformaldehyde for immunohistochemistry.

  • Endpoint Analysis:

    • Biochemical: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates and plasma using ELISA kits.

    • Gene Expression: Quantify mRNA levels of inflammatory genes (Tnf, Il1b, Il6, Nos2) via RT-qPCR.

    • Immunohistochemistry: Stain brain sections for Iba1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess glial activation (morphological changes and cell number).[12]

Summary and Strategic Conclusion

The preclinical in vivo evaluation of this compound requires a strategic, hypothesis-driven approach. The compound's chemical architecture strongly suggests potential as a kinase inhibitor, making both oncology and inflammation valid therapeutic areas to explore.

  • For an initial, rapid assessment of anticancer efficacy , the human tumor xenograft model is the logical first step. It provides a clear, quantitative measure of direct antitumor activity. Positive results would warrant follow-up studies in syngeneic models to investigate potential immunomodulatory roles.

  • To screen for anti-neuroinflammatory potential , the LPS-induced model is highly efficient. It allows for a robust and reproducible assessment of the compound's ability to suppress key inflammatory pathways in the CNS. Success in this model would justify the investment in more complex, disease-relevant neurodegeneration models like the 6-OHDA model.

Ultimately, the choice of the initial model depends on the strength of the in vitro data and the primary therapeutic hypothesis. A thorough characterization using these comparative models will build a compelling data package, elucidating the compound's mechanism of action and paving the way for further development.

References

A Comparative Guide to the Cross-Reactivity Profiling of 6-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound 6-(1H-pyrazol-1-yl)nicotinonitrile. As researchers, scientists, and drug development professionals, our goal extends beyond identifying potent molecules; we must rigorously define their specificity to anticipate therapeutic windows and potential off-target effects. The pyrazole and nicotinonitrile moieties are privileged structures in medicinal chemistry, frequently found in kinase inhibitors.[1][2] Therefore, a thorough understanding of the cross-reactivity profile of this compound is paramount for its development as a chemical probe or therapeutic candidate.

This document eschews a rigid template, instead presenting a logical, multi-tiered strategy that mirrors an efficient, real-world drug discovery campaign. We will detail the causality behind each experimental choice, provide self-validating protocols, and ground our recommendations in authoritative methodologies.

The Imperative of Selectivity in Drug Discovery

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within the ATP-binding site.[3] This conservation presents a formidable challenge in developing selective inhibitors.[4][5] A lack of selectivity can lead to off-target toxicities, while in some cases, carefully characterized "polypharmacology" can be therapeutically advantageous.[6][7] Consequently, early and comprehensive cross-reactivity profiling is not merely a characterization exercise but a critical step that dictates the trajectory of a development program.

Our investigation into this compound will follow a four-tier validation funnel, designed to efficiently identify its primary targets, quantify its selectivity, and uncover potential liabilities.

Tier1 Tier 1: Broad Kinome Screen (Single-Dose @ 10µM) Tier2 Tier 2: Dose-Response Validation (IC50 / Kd Determination) Tier1->Tier2 Identify Hits (% Inhibition > 70%) Tier3 Tier 3: Cellular Target Engagement & Pathway Validation Tier2->Tier3 Confirm Potency & Quantify Selectivity Tier4 Tier 4: Broad Panel Off-Target Screening (Non-Kinase Targets) Tier3->Tier4 Validate On-Target Activity in a Cellular Context Decision Candidate for Advanced Development Tier4->Decision Assess Safety & Therapeutic Window

Caption: A multi-tiered workflow for comprehensive selectivity profiling.

Tier 1: Initial Broad Kinome Selectivity Screen

Objective: To rapidly assess the selectivity of this compound across a large, representative panel of the human kinome at a single, high concentration. This initial screen acts as a wide net to identify all potential interactions of significant affinity.

Experimental Rationale: Screening at a high concentration (e.g., 10 µM) is a cost-effective strategy to identify even weak-to-moderate interactions that might be missed at lower concentrations.[8] Any kinase showing significant inhibition in this assay becomes a "hit" and is prioritized for further study. We will use a radiometric assay, the gold standard for directly measuring enzymatic activity.[4]

Protocol: Radiometric [³³P]-ATP Kinase Assay

  • Kinase Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the specific kinase, its corresponding substrate peptide or protein, and a buffer containing MgCl₂.

  • Compound Addition: Add this compound to the reaction wells to a final concentration of 10 µM. Include a DMSO vehicle control (representing 0% inhibition) and a known broad-spectrum inhibitor like staurosporine as a positive control (representing 100% inhibition).

  • Initiation of Reaction: Start the phosphorylation reaction by adding [³³P]-ATP at a concentration approximately equal to the Kₘ for each respective kinase.[4] Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination & Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter membrane (e.g., P81 phosphocellulose) that captures the phosphorylated substrate.

  • Washing: Wash the filters multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Hypothetical Data Summary (Tier 1)

The following table illustrates a potential outcome from screening this compound against a selection of kinases.

Kinase TargetKinase Family% Inhibition @ 10 µMHit ( >70%)
PIM-1 CAMK 98.5% Yes
CDK2CMGC45.2%No
EGFRTK12.8%No
BLK TK 75.1% Yes
MAP2K7 STE 72.3% Yes
TECTK65.0%No
LCKTK33.7%No
BTKTK28.9%No

This is illustrative data. Actual results would be obtained from a full panel screen (e.g., Eurofins DiscoverX, Reaction Biology).

From this initial screen, PIM-1 is identified as a potent primary target, with BLK and MAP2K7 flagged as potential significant off-targets.

Tier 2: Quantitative Potency and Selectivity Assessment

Objective: To determine the precise potency (IC₅₀ or Kₔ) of the compound against the primary target and the hits identified in Tier 1. This provides quantitative data to calculate selectivity.

Experimental Rationale: A single-dose inhibition value is insufficient for decision-making. A full dose-response curve provides the IC₅₀, a robust measure of potency.[8] In parallel, a competitive binding assay, which measures the dissociation constant (Kₔ), offers a complementary, ATP-independent assessment of affinity.[4] Comparing IC₅₀ and Kₔ values can provide insights into the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive).

cluster_0 Tier 1 Output cluster_1 Tier 2 Workflow cluster_2 Tier 2 Output Hit1 PIM-1 (98.5% Inh) IC50 Biochemical Assay (10-point IC50) Hit1->IC50 Kd Binding Assay (11-point Kd) Hit1->Kd Hit2 BLK (75.1% Inh) Hit2->IC50 Hit2->Kd Hit3 MAP2K7 (72.3% Inh) Hit3->IC50 Hit3->Kd Data Potency Data Table Selectivity Score Calc. IC50->Data Kd->Data

Caption: Decision workflow from Tier 1 hits to Tier 2 quantitative analysis.

Protocol 2A: Biochemical IC₅₀ Determination

This protocol is an extension of the Tier 1 assay. Instead of a single concentration, a 10-point, 3-fold serial dilution of this compound (e.g., from 30 µM to 1.5 nM) is used for each kinase hit. The resulting inhibition data is plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to derive the IC₅₀ value.

Protocol 2B: KINOMEscan™ Competition Binding Assay (Illustrative Example)

  • Assay Principle: An active-site directed ligand ("probe") is immobilized on a solid support. The kinase of interest is fused to a DNA tag.

  • Competition: The tagged kinase is incubated with the probe-coated support in the presence of varying concentrations of the test compound (this compound).

  • Quantification: The amount of kinase bound to the support is measured by quantifying the attached DNA tag using qPCR. A potent compound will prevent the kinase from binding to the probe, resulting in a low qPCR signal.

  • Data Analysis: The results are used to calculate the dissociation constant (Kₔ).

Hypothetical Data Summary (Tier 2)

Kinase TargetBiochemical IC₅₀ (nM)Binding Kₔ (nM)Notes
PIM-1 8.4 12 Potent On-Target Activity
BLK8501,100>100-fold less potent than PIM-1
MAP2K71,2301,500>140-fold less potent than PIM-1
Staurosporine16.7 (for PIM-1)25 (for PIM-1)Reference Compound[9]

This is illustrative data. Staurosporine is a known potent, non-selective kinase inhibitor.

Tier 3: Cellular Target Engagement & Pathway Modulation

Objective: To confirm that this compound can access and bind to its intended target(s) within a living cell and modulate downstream signaling.

Experimental Rationale: Potent biochemical activity does not guarantee cellular efficacy. Cell permeability, stability, and efflux can all prevent a compound from reaching its target. Cellular target engagement assays directly measure the interaction between the compound and the kinase in a physiological environment.[3] Furthermore, demonstrating modulation of a known downstream substrate of the target kinase provides functional validation.

Protocol 3A: NanoBRET™ Target Engagement Intracellular Kinase Assay

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to transiently express the target kinase (e.g., PIM-1) as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: Add a fluorescent energy transfer probe (tracer) that specifically binds to the kinase's active site.

  • Compound Titration: Treat the cells with a dilution series of this compound.

  • BRET Measurement: Add the NanoLuc® substrate. If the compound does not engage the target, the tracer binds, and Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. If the compound binds to the kinase, it displaces the tracer, disrupting BRET.

  • Data Analysis: The loss of BRET signal is proportional to target engagement. Plot the data to determine a cellular IC₅₀.

Protocol 3B: Western Blot for Downstream Pathway Modulation

  • Cell Treatment: Treat a relevant cell line that expresses the target kinase (e.g., a cancer cell line where PIM-1 is active, like HepG2[9]) with increasing concentrations of this compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis & Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known PIM-1 substrate (e.g., phospho-BAD at Ser112). Also, probe for total BAD and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phospho-BAD signal, with no change in total BAD, would confirm functional inhibition of the PIM-1 pathway.

Compound This compound PIM1 PIM-1 Kinase Compound->PIM1 Inhibits pBAD p-BAD (Ser112) PIM1->pBAD Phosphorylates BAD BAD Apoptosis Inhibition of Apoptosis pBAD->Apoptosis Promotes

Caption: Hypothesized PIM-1 signaling pathway inhibited by the compound.

Hypothetical Data Summary (Tier 3)

Assay TypeTargetCellular IC₅₀ (nM)
NanoBRET™ Target EngagementPIM-135
p-BAD Western Blot AnalysisPIM-1 Pathway~50 nM (EC₅₀)

A cellular IC₅₀ of 35 nM, reasonably close to the biochemical IC₅₀ (8.4 nM), indicates good cell permeability and target engagement.

Tier 4: Broad Panel Off-Target Liability Screening

Objective: To proactively identify potential safety liabilities by screening against a panel of non-kinase targets known to be associated with adverse drug reactions.

Experimental Rationale: Even highly kinase-selective compounds can have unexpected and potent effects on other protein families. A prominent example is PF-04254644, a selective c-Met kinase inhibitor that was later found to be a pan-phosphodiesterase (PDE) inhibitor, leading to cardiotoxicity.[10] Proactive screening against a safety panel (e.g., Eurofins SafetyScreen44™) is a crucial step to de-risk a compound for further development.

Methodology: The compound is submitted to a contract research organization (CRO) for screening at a fixed concentration (e.g., 10 µM) against a panel of ~40-50 targets, including GPCRs, ion channels, transporters, and non-kinase enzymes like PDEs. Any target showing >50% inhibition or binding displacement is flagged for follow-up.

Final Comparative Analysis

To put the performance of this compound into context, we compare its hypothetical profile with established PIM-1 inhibitors.

FeatureThis compound Alternative 1 (e.g., SGI-1776) Alternative 2 (e.g., AZD1208)
PIM-1 IC₅₀ (nM) 8.4 25
Cellular PIM-1 IC₅₀ (nM) 35 12028
Selectivity (S-Score @ 1µM) ¹0.015 0.10.05
Key Off-Targets BLK (>100x), MAP2K7 (>140x)FLT3, TRKA, othersMultiple (>30 kinases with <1µM IC₅₀)
Notes Highly selective profile.Potent but significant off-target issues.Potent but less selective.

¹Selectivity Score (S-Score): A measure of selectivity, calculated as the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower score indicates higher selectivity.

Conclusion

This guide outlines a rigorous, phased approach to thoroughly profile the cross-reactivity of this compound. Based on our hypothetical data, the compound emerges as a potent and highly selective PIM-1 inhibitor with excellent cellular activity. Its clean profile in the initial kinome screen and confirmation in dose-response assays distinguish it from less selective alternatives. The final validation in cellular assays confirms its potential as a valuable chemical probe or a starting point for a therapeutic program. The subsequent Tier 4 safety screen will be critical in determining its ultimate suitability for preclinical development. This systematic approach ensures that decisions are data-driven, maximizing the potential for success while identifying liabilities at the earliest possible stage.

References

Comparative Docking Analysis of 6-(1H-pyrazol-1-yl)nicotinonitrile with Known Inhibitors Against Janus Kinase 2 (JAK2)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

This guide provides a comprehensive comparative molecular docking study of the novel compound 6-(1H-pyrazol-1-yl)nicotinonitrile and its derivatives against the Janus Kinase 2 (JAK2) protein. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. We will explore the structural basis of inhibition, compare the binding energetics with established JAK2 inhibitors, and provide a detailed, replicable workflow for in silico analysis.

Introduction: The Significance of JAK2 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling.[1][2] Specifically, the JAK-STAT signaling pathway is crucial for hematopoiesis and immune response.[3] Dysregulation of this pathway, often due to mutations such as the JAK2-V617F gain-of-function mutation, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[4][5] Consequently, JAK2 has emerged as a critical therapeutic target for the treatment of these and other inflammatory conditions.[3][6]

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6] Recent studies have highlighted derivatives of this compound as promising candidates for JAK2 inhibition, demonstrating potent and selective activity.[4][7] This guide will computationally evaluate the parent compound and its analogs in comparison to clinically approved and well-characterized JAK2 inhibitors.

The Inhibitors: A Comparative Overview

For this study, we will compare this compound with two classes of known JAK2 inhibitors:

  • Type I Inhibitors: These ATP-competitive inhibitors bind to the active conformation of the kinase. We will use Ruxolitinib as a representative of this class. Ruxolitinib is a potent JAK1/JAK2 inhibitor approved for the treatment of myelofibrosis.[1][2]

  • Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often exhibiting greater selectivity. We will include a representative Type II inhibitor for a comprehensive comparison.

Compound Class Mechanism of Action Known IC50 (JAK2)
This compoundPutativeATP-competitive (hypothesized)To be determined
RuxolitinibType IATP-competitive inhibitor of JAK1 and JAK2~3.3 nM
FedratinibType ISelective inhibitor of JAK2 and FLT3~3 nM
PacritinibType IInhibitor of JAK2 and FLT3, with no significant myelosuppression~23 nM

Methodology: A Step-by-Step Docking Protocol

This section details the computational workflow for our comparative docking study. The protocol is designed to be self-validating by first replicating the binding pose of a co-crystallized ligand.

Software and Force Fields
  • Docking Software: AutoDock Vina is chosen for its balance of accuracy and computational speed in predicting ligand binding poses.[6]

  • Visualization: PyMOL and Discovery Studio will be used for visual inspection of protein-ligand interactions.

  • Force Field: The AMBER force field will be employed for energy minimization of the protein and ligands.

Experimental Workflow

The following diagram outlines the key steps in our comparative docking protocol.

G cluster_prep Preparation cluster_dock Docking & Validation cluster_analysis Analysis PDB Protein Preparation (PDB: 6X8E) Grid Grid Box Generation PDB->Grid Ligand Ligand Preparation (2D to 3D conversion) Dock Docking of Test Compounds Ligand->Dock ReDock Redocking of Co-crystallized Ligand Grid->ReDock Validate Validation (RMSD < 2Å) ReDock->Validate Validate->Dock If Validated Score Scoring & Ranking Dock->Score Interact Interaction Analysis Score->Interact Compare Comparative Analysis Interact->Compare

Caption: A streamlined workflow for the comparative molecular docking study.

Detailed Protocol
  • Protein Preparation:

    • Download the crystal structure of the JAK2 kinase domain from the Protein Data Bank (PDB ID: 6X8E).[8] This structure is co-crystallized with a potent inhibitor, which will be used for validation.

    • Remove water molecules and any heteroatoms not relevant to the binding site.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Perform energy minimization using the AMBER force field to relax the structure.

  • Ligand Preparation:

    • Obtain the 2D structures of this compound and the known inhibitors (Ruxolitinib, Fedratinib, Pacritinib).

    • Convert the 2D structures to 3D using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligands using the MMFF94 force field.

    • Save the prepared ligands in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Grid Box Generation:

    • Define the binding site based on the location of the co-crystallized ligand in the PDB structure.

    • Generate a grid box that encompasses the entire binding pocket, ensuring sufficient space for the ligands to orient themselves. A grid box size of 25 x 25 x 25 Å is typically a good starting point.

  • Docking Protocol Validation:

    • Extract the co-crystallized inhibitor from the PDB structure.

    • Re-dock the extracted inhibitor back into the binding site of the prepared JAK2 protein using AutoDock Vina.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[9][10]

  • Molecular Docking:

    • Perform the docking of this compound and the known inhibitors into the validated JAK2 binding site using AutoDock Vina.

    • Generate multiple binding poses for each ligand (typically 9-10) and rank them based on their docking scores.

Results and Discussion

The docking results will be analyzed based on two primary criteria: the predicted binding affinity (docking score) and the nature of the protein-ligand interactions.

Predicted Binding Affinities

The docking scores, which are an estimation of the binding free energy (in kcal/mol), provide a quantitative measure for comparing the binding affinities of the different compounds. A more negative score indicates a stronger predicted binding affinity.[11]

Compound Predicted Binding Affinity (kcal/mol)
This compoundTo be populated with docking results
RuxolitinibTo be populated with docking results
FedratinibTo be populated with docking results
PacritinibTo be populated with docking results

This table will be populated with the actual docking scores upon completion of the in silico experiment.

Analysis of Binding Interactions

The key to understanding the inhibitory potential of a compound lies in its interactions with the critical amino acid residues in the kinase hinge region and other important pockets of the ATP-binding site.

The following diagram illustrates the key interactions typically observed for a Type I inhibitor in the JAK2 active site.

G cluster_protein JAK2 Active Site Hinge Hinge Region (Leu932, Glu930) Gatekeeper Gatekeeper Residue (Met929) DFG DFG Motif (Asp994) Hydrophobic Hydrophobic Pocket Ligand Inhibitor Ligand->Hinge H-Bonds Ligand->Gatekeeper Hydrophobic Interaction Ligand->DFG H-Bond Ligand->Hydrophobic Hydrophobic Interactions

Caption: Key binding interactions for a Type I inhibitor within the JAK2 active site.

A detailed analysis of the docked poses of this compound will be performed to identify:

  • Hydrogen Bonds: Formation of hydrogen bonds with the hinge region residues (e.g., Leu932) is crucial for anchoring the inhibitor in the ATP-binding pocket.

  • Hydrophobic Interactions: Interactions with hydrophobic residues in the pocket contribute significantly to the overall binding affinity.

  • Pi-Pi Stacking: Aromatic rings in the inhibitor can form pi-pi stacking interactions with phenylalanine or tyrosine residues.

By comparing these interactions with those of the known inhibitors, we can gain insights into the structural determinants of potency and selectivity for this novel compound series.

Conclusion and Future Directions

This comparative docking study will provide valuable computational evidence for the potential of this compound and its derivatives as JAK2 inhibitors. The predicted binding affinities and interaction patterns will serve as a strong foundation for the rational design of more potent and selective analogs.

Future work should focus on:

  • Synthesis and In Vitro Validation: The most promising compounds from the in silico screening should be synthesized and their inhibitory activity against JAK2 confirmed through biochemical and cellular assays.

  • Selectivity Profiling: The synthesized compounds should be tested against other JAK family members (JAK1, JAK3, TYK2) to determine their selectivity profile.

  • Molecular Dynamics Simulations: MD simulations can be employed to study the dynamic stability of the predicted protein-ligand complexes and to obtain a more accurate estimation of the binding free energies.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel JAK2 inhibitors for the treatment of myeloproliferative neoplasms and other debilitating diseases.

References

Safety Operating Guide

Proper Disposal of 6-(1H-pyrazol-1-yl)nicotinonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. For novel and specialized compounds such as 6-(1H-pyrazol-1-yl)nicotinonitrile, a clear and scientifically grounded disposal protocol is essential to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the rationale behind each procedural choice.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic compound containing both a pyrazole and a nicotinonitrile moiety. While specific toxicological and environmental data for this exact molecule are not extensively published, the available safety information and the chemistry of its functional groups demand a cautious approach.

A Safety Data Sheet (SDS) for this compound provides the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.[1]

These classifications necessitate the use of appropriate personal protective equipment (PPE) at all times and underscore the importance of avoiding direct contact and aerosol generation.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementPictogram
Acute Toxicity, OralH302
Acute Toxicity, DermalH312
Skin IrritationH315
Eye IrritationH319
Acute Toxicity, InhalationH332

The pyrazole ring is a stable aromatic system, generally resistant to oxidation and reduction, though it can undergo electrophilic substitution.[2] The nitrile group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, a reaction that is typically slow and requires significant energy input.[3] Due to the stability of the pyrazole ring and the conditions required for nitrile hydrolysis, attempting chemical neutralization or degradation in a standard laboratory setting without a validated protocol is not recommended . Such attempts could lead to uncontrolled reactions or the generation of unknown, potentially more hazardous byproducts.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's hazard profile, the following PPE is mandatory when handling this compound in any form, including during waste consolidation and disposal preparation:

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. It is crucial to check the glove manufacturer's specifications for compatibility and breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn and buttoned to its full length. For larger quantities or in the event of a spill, a chemically resistant apron is advisable.

  • Respiratory Protection: All handling of solid this compound that could generate dust, and any work with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood.

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

For minor spills (a few grams or milliliters in a contained area):

  • Alert and Evacuate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Before beginning cleanup, ensure you are wearing the appropriate PPE as outlined above.

  • Containment: If the spill is a liquid, contain it using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb flammable solvents. For a solid spill, gently cover it with a damp cloth or absorbent pads to prevent dust from becoming airborne.

  • Cleanup: Carefully scoop the absorbed material or the solid spill into a clearly labeled, sealable container.

  • Decontamination: Clean the spill area with a detergent solution and water. Collect the cleaning materials and the decontamination solution for disposal as hazardous waste.

  • Waste Disposal: The container with the spill cleanup materials must be labeled as hazardous waste and disposed of according to the procedures outlined in the following section.

For major spills (large quantities, outside of a fume hood, or involving a highly volatile solvent):

  • Evacuate Immediately: Alert everyone in the laboratory and evacuate the area.

  • Isolate the Area: Close the doors to the laboratory to contain any vapors.

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team. Do not attempt to clean up a major spill on your own.[4]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. All waste streams containing this compound must be collected and disposed of through a licensed hazardous waste management company.

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions in the waste container.

  • Solid Waste:

    • Collect unadulterated this compound, contaminated spatulas, weighing paper, and other solid materials in a dedicated, robust, and sealable container.

    • This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • The container must be labeled as "Hazardous Waste" and list all chemical constituents with their approximate concentrations. For example: "Hazardous Waste: this compound (~5 g/L), Methanol (95%), Dichloromethane (5%)".

  • Contaminated Labware:

    • Disposable items such as pipette tips, and centrifuge tubes that have come into contact with the compound should be placed in the solid waste container.

    • Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected as hazardous liquid waste. The third rinsate can typically be disposed of down the drain with copious amounts of water, but always consult your institutional guidelines.

Step 2: Waste Container Management
  • Labeling: All waste containers must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, and the date the waste was first added to the container.

  • Closure: Waste containers must be kept tightly sealed at all times, except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) that is well-ventilated and away from general laboratory traffic. The SAA should have secondary containment to capture any potential leaks.

Step 3: Arranging for Disposal
  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup of your waste.

  • Provide a detailed inventory of the waste, including the chemical names and quantities.

  • Follow all institutional and regulatory requirements for waste pickup and documentation.

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize waste generation in the first place.[5][6] Consider the following strategies in your experimental design:

  • Microscale Experiments: Whenever possible, conduct experiments on a smaller scale to reduce the amount of starting materials and subsequent waste.[7]

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid ordering duplicates and to ensure that older stock is used first.

  • Substitution: Where scientifically feasible, consider substituting less hazardous chemicals in your protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid, Liquid, Contaminated Labware) assess Hazard Assessment (Review SDS and Hazard Profile) start->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste Streams (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Container (Labeled with full chemical name) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled with all constituents) segregate->liquid_waste Liquid labware Contaminated Labware (Triple rinse, collect first two rinsates) segregate->labware Labware storage Store in Designated SAA (Sealed, Secondary Containment) solid_waste->storage liquid_waste->storage labware->liquid_waste Rinsate disposal_request Request Disposal Pickup (Contact EHS or Licensed Contractor) storage->disposal_request end Proper Disposal by Licensed Professional disposal_request->end

Caption: Disposal workflow for this compound.

By adhering to these scientifically sound and safety-conscious procedures, researchers can ensure the proper and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship within the laboratory.

References

A Comprehensive Guide to the Safe Handling of 6-(1H-pyrazol-1-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is a hallmark of innovative research. For scientists in drug development, ensuring a robust safety protocol is as crucial as the synthesis itself. This guide provides an in-depth, procedural framework for the safe handling and disposal of 6-(1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic compound with significant potential in medicinal chemistry. Our focus is to empower researchers with the knowledge to manage this compound responsibly, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Compound's Profile

Available supplier information indicates the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

The nitrile group (-C≡N) is a key feature, and organic nitriles should be handled with care as they can be absorbed through the skin and may release highly toxic hydrogen cyanide upon decomposition or reaction with bases.[2] The pyrazole moiety, a five-membered aromatic heterocycle, also presents its own set of potential hazards, with the parent compound, pyrazole, being classified as harmful and an irritant.[3][4]

Given this information, this compound should be treated as a toxic substance with the potential for skin and eye irritation. A conservative approach to handling, assuming high toxicity, is warranted.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table summarizes the recommended PPE for various operations involving this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing (Solid) Double-gloved with disposable nitrile gloves (minimum 5-mil thickness)Safety glasses with side shieldsLong-sleeved lab coatUse of a chemical fume hood is mandatory. If not feasible, a NIOSH-approved respirator with a particulate filter is required.
Dissolution & Transfer Double-gloved with disposable nitrile gloves (minimum 5-mil thickness)Chemical splash gogglesLong-sleeved lab coatAll operations should be performed in a chemical fume hood.
Reaction & Work-up Double-gloved with disposable nitrile gloves (minimum 5-mil thickness)Chemical splash goggles and a face shieldLong-sleeved lab coatAll operations must be conducted in a certified chemical fume hood.
Waste Disposal Heavy-duty nitrile or butyl rubber gloves over disposable nitrile glovesChemical splash goggles and a face shieldLong-sleeved lab coatAll waste handling should occur within a chemical fume hood.

Rationale for PPE Selection:

  • Hand Protection: Disposable nitrile gloves are a minimum requirement for incidental chemical contact.[5] However, due to the compound's potential for skin absorption, double-gloving is strongly recommended to increase breakthrough time.[6] For tasks with a higher risk of splashes, such as waste disposal, more robust, heavy-duty gloves are advisable.

  • Eye and Face Protection: Safety glasses with side shields are the minimum standard for any laboratory work.[5][7] When handling liquids that could splash, chemical splash goggles are essential.[8] For larger volumes or more hazardous operations, a face shield should be worn in conjunction with goggles.

  • Body Protection: A long-sleeved lab coat is necessary to protect the skin and personal clothing from contamination.[7][9]

  • Respiratory Protection: Due to the "harmful if inhaled" classification, all handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize the risk of aerosol or vapor inhalation.[10]

Operational Plan: Step-by-Step Guidance for Safe Handling
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Pre-weighing: Before bringing the compound into the work area, ensure all necessary equipment (spatulas, weigh boats, flasks, etc.) and waste containers are present.

  • Weighing: Carefully weigh the solid compound within the fume hood. Use a disposable weigh boat to avoid contamination of balances. Avoid creating dust. If any static is present, use an anti-static gun.

  • Solvent Addition: Add the solvent to the flask containing the weighed solid slowly to prevent splashing.

  • Reaction Setup: Ensure the reaction apparatus is securely clamped and that any potential points of release (e.g., condenser outlets) are properly vented within the fume hood.

  • Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills of oxidizing materials. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste. This includes:

    • Solid waste (excess reagent, contaminated weigh boats, etc.)

    • Contaminated disposable labware (gloves, pipette tips, etc.)

    • Solutions containing the compound.

    • Rinsate from cleaning glassware.

  • Containment:

    • Solid Waste: Collect in a clearly labeled, sealed, and chemically resistant container. The label should read "Hazardous Waste: this compound".

    • Liquid Waste: Collect in a separate, labeled, and sealed container for halogenated or nitrogen-containing organic waste, as appropriate for your institution's waste streams. Do not mix with incompatible waste streams.

    • Contaminated Items: Place disposable items like gloves and weigh boats in a designated, sealed bag or container for solid hazardous waste.

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. The likely method of final disposal will be incineration at a permitted facility.[11] Do not dispose of this compound down the drain or in regular trash.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making workflow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection start Task Involving This compound is_solid Handling Solid? start->is_solid is_liquid Handling Liquid? start->is_liquid fume_hood Mandatory: Chemical Fume Hood is_solid->fume_hood Yes gloves Double Nitrile Gloves is_solid->gloves eye_protection Safety Glasses (with side shields) is_solid->eye_protection lab_coat Lab Coat is_solid->lab_coat is_splash Splash Potential? is_liquid->is_splash is_liquid->fume_hood Yes is_liquid->gloves is_liquid->lab_coat is_splash->eye_protection No goggles Chemical Splash Goggles is_splash->goggles Yes face_shield Face Shield is_splash->face_shield High Potential goggles->face_shield Add if needed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-pyrazol-1-yl)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-(1H-pyrazol-1-yl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.